molecular formula C7H10N2O B11922093 2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one

2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one

Cat. No.: B11922093
M. Wt: 138.17 g/mol
InChI Key: QOUDHQQETFIFPK-UHFFFAOYSA-N
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Description

2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one (CAS# 326495-12-9) is a bicyclic heterocyclic scaffold of significant interest in pharmaceutical and agrochemical research. This compound features a fused imidazole and piperidine ring system, making it a versatile building block for the synthesis of more complex molecules. Researchers utilize this core structure in the exploration of new bioactive compounds. In medicinal chemistry, this scaffold is a key precursor in the discovery of novel therapeutics. Specifically, tetrahydroimidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of biological targets such as Heparanase-1 (HPSE1), an enzyme associated with proteinuric diseases like nephrotic syndrome . Furthermore, this chemotype has been investigated for its potential in developing inhibitors for the Transient Receptor Potential Canonical 5 (TRPC5) channel, an emerging target for the treatment of chronic kidney disease and focal segmental glomerulosclerosis (FSGS) . Beyond pharmaceutical applications, the tetrahydroimidazo[1,2-a]pyridin-5(1H)-one structure serves as a valuable intermediate in the development of next-generation insecticides . Its incorporation into novel compounds has shown promising activity against pests such as the brown planthopper ( Nilaparvata lugens ) and cowpea aphids ( Aphis craccivora ) . The molecular framework allows for structural diversification, enabling researchers to optimize properties for specific biological targets. This product is sold For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

3,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-5-one

InChI

InChI=1S/C7H10N2O/c10-7-3-1-2-6-8-4-5-9(6)7/h1-5H2

InChI Key

QOUDHQQETFIFPK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NCCN2C(=O)C1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Bicyclic Lactam 2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclic lactam 2,3,7,8-tetrahydroimidazo[1,2-a]pyridin-5-one represents a core scaffold of significant interest in medicinal chemistry. As a derivative of the versatile imidazo[1,2-a]pyridine family, this compound and its analogs have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the fundamental properties of 2,3,7,8-tetrahydroimidazo[1,2-a]pyridin-5-one, including its chemical structure, physicochemical characteristics, and detailed synthetic methodologies. Furthermore, it delves into the known and potential biological activities of this scaffold, with a particular focus on its role as a kinase inhibitor in oncology and neurodegenerative disorders, as well as its potential in other therapeutic areas. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of imidazo[1,2-a]pyridine-based compounds.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a privileged heterocyclic motif frequently encountered in a wide array of biologically active molecules and approved pharmaceuticals.[1][2] Its unique structural and electronic properties confer upon it the ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological effects.[1] Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and olprinone (a PDE3 inhibitor) feature this core structure, underscoring its therapeutic relevance.[1][2]

The partially saturated derivative, 2,3,7,8-tetrahydroimidazo[1,2-a]pyridin-5-one, retains the key pharmacophoric elements of the parent scaffold while introducing conformational flexibility and new potential points for chemical modification. This guide will focus specifically on this bicyclic lactam, providing a detailed exploration of its chemical and biological properties.

Physicochemical Properties

The core structure of 2,3,7,8-tetrahydroimidazo[1,2-a]pyridin-5-one, also referred to in the literature as 2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one, possesses the following fundamental properties:

PropertyValueSource
Molecular Formula C₇H₈N₂O[3]
Molecular Weight 136.15 g/mol [3]
IUPAC Name 2,3,7,8-tetrahydroimidazo[1,2-a]pyridin-5-one-
CAS Number 1000981-77-0[3]

Synthesis and Characterization

The synthesis of the tetrahydroimidazo[1,2-a]pyridin-5-one core can be achieved through various synthetic strategies, primarily involving intramolecular cyclization reactions.

General Synthetic Approaches

Several methods have been reported for the synthesis of the broader class of imidazo[1,2-a]pyridines and their derivatives, which can be adapted for the specific synthesis of the target lactam. These include:

  • Condensation Reactions: The classical synthesis often involves the condensation of 2-aminopyridines with α-haloketones.[4]

  • Multicomponent Reactions (MCRs): One-pot multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, offer an efficient route to highly substituted imidazo[1,2-a]pyridines.[5]

  • Intramolecular Cyclization: The cyclization of appropriately functionalized pyridine precursors is a key strategy.[5]

  • Electro-organic Synthesis: An electrochemical approach has been described for the synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one derivatives through a one-pot, three-component condensation.[6] This method offers a green and efficient alternative to traditional synthesis.[6]

Exemplary Synthetic Protocol: Electro-organic Synthesis of Tetrahydroimidazo[1,2-a]pyridin-5(1H)-one Derivatives

This protocol is based on the work of Mohammadi et al. and describes a general procedure for the synthesis of substituted analogs of the target compound.[6]

Workflow for Electro-organic Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Aldehyde Aldehyde Product Tetrahydroimidazo[1,2-a]pyridin-5(1H)-one derivative Aldehyde->Product Meldrums_Acid Meldrum's Acid Meldrums_Acid->Product Imidazolidine 2-(nitromethylene)imidazolidine Imidazolidine->Product Solvent Propanol Cell Undivided Electrochemical Cell Electrolyte Sodium Bromide

Caption: A schematic representation of the one-pot, three-component electro-organic synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In an undivided electrochemical cell equipped with a suitable anode and cathode, a solution of the corresponding aldehyde, Meldrum's acid, and 2-(nitromethylene)imidazolidine in propanol is prepared.

  • Electrolyte Addition: Sodium bromide is added to the mixture as the electrolyte.

  • Electrolysis: The reaction is carried out under a constant current or potential. The specific electrical parameters will depend on the scale and specific substrates used.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC or other suitable analytical methods), the solvent is removed under reduced pressure. The resulting crude product is then purified by an appropriate method, such as column chromatography, to yield the desired tetrahydroimidazo[1,2-a]pyridin-5(1H)-one derivative.

For the synthesis of the unsubstituted parent compound, a similar strategy could be envisioned, potentially starting from formaldehyde or a suitable equivalent.

Spectroscopic Characterization

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR Signals corresponding to the protons of the dihydropyridinone and imidazolidine rings. The chemical shifts and coupling patterns will be characteristic of the specific substitution pattern. For the parent compound, one would expect signals for the methylene protons in the imidazolidine ring and the protons on the dihydropyridinone ring.
¹³C NMR Resonances for the carbonyl carbon of the lactam, as well as the sp² and sp³ hybridized carbons of the bicyclic system.
IR Spectroscopy A characteristic strong absorption band for the lactam carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₇H₈N₂O, m/z = 136.06). Fragmentation patterns would likely involve cleavage of the bicyclic ring system.

Researchers should perform detailed 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous structural assignment of newly synthesized derivatives.

Biological Activities and Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore, and its derivatives have been shown to exhibit a wide range of biological activities.[1][2]

Logical Relationship of Biological Activity

G cluster_activities Biological Activities Core 2,3,7,8-Tetrahydroimidazo [1,2-a]pyridin-5-one Core Kinase_Inhibition Kinase Inhibition Core->Kinase_Inhibition Anticancer Anticancer Core->Anticancer Antituberculosis Antituberculosis Core->Antituberculosis Other Other Activities (Antiviral, Anti-inflammatory, etc.) Core->Other

Caption: The central role of the core scaffold in various biological activities.

Kinase Inhibition

A significant area of investigation for imidazo[1,2-a]pyridine derivatives is their activity as kinase inhibitors. Various kinases have been identified as targets, with implications for different therapeutic areas.

  • DYRK1A and CLK1 Inhibition: Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1).[7] These kinases are implicated in the pathology of neurodegenerative diseases, such as Alzheimer's disease, making their inhibitors potential therapeutic agents.[7]

  • PI3K/mTOR Pathway Inhibition: The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][9] Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway, demonstrating anticancer activity in various cell lines.[8][10]

  • FLT3 Inhibition: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in hematopoiesis. Mutations in FLT3 are common in acute myeloid leukemia (AML). Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of both wild-type and mutant forms of FLT3, offering a potential therapeutic strategy for AML.[11]

Signaling Pathway Inhibition

G cluster_pathway Signaling Pathway cluster_outcome Cellular Outcome Compound Imidazo[1,2-a]pyridine Derivative PI3K PI3K Compound->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest Apoptosis Apoptosis mTOR->Apoptosis

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Anticancer Activity

Beyond specific kinase inhibition, imidazo[1,2-a]pyridine derivatives have demonstrated broader anticancer effects. Studies have shown that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, including melanoma and cervical cancer.[8] The anticancer mechanism is often linked to the modulation of key signaling pathways, such as the Akt/mTOR pathway.[8]

Antituberculosis Activity

The emergence of multidrug-resistant tuberculosis has created an urgent need for new antitubercular agents. Imidazo[1,2-a]pyridine amides have been identified as a promising class of compounds with potent activity against Mycobacterium tuberculosis.[12] Their mechanism of action involves the inhibition of QcrB, a subunit of the cytochrome bcc complex, which is essential for the pathogen's respiratory chain.[12]

Conclusion and Future Perspectives

The 2,3,7,8-tetrahydroimidazo[1,2-a]pyridin-5-one core represents a valuable scaffold for the design and development of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities exhibited by its derivatives make it an attractive starting point for drug discovery programs in oncology, neurodegenerative diseases, and infectious diseases.

Future research in this area should focus on:

  • Expansion of the Chemical Space: The synthesis of novel derivatives with diverse substitution patterns to explore structure-activity relationships further.

  • Elucidation of Mechanisms of Action: Detailed biochemical and cellular studies to pinpoint the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Pharmacokinetic Studies: Preclinical evaluation of promising candidates in relevant animal models to assess their therapeutic potential and drug-like properties.

By leveraging the insights provided in this technical guide, researchers can continue to unlock the full therapeutic potential of the 2,3,7,8-tetrahydroimidazo[1,2-a]pyridin-5-one scaffold.

References

  • Debdab M, et al. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. European Journal of Medicinal Chemistry. 2016.
  • Guzmán-Mendoza A, et al. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 2026.
  • Al-Qadi S, et al. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. 2021.
  • Ling Y, et al. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L.
  • Paulus A, et al. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • Goel A, et al. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Bioorganic & Medicinal Chemistry. 2007.
  • Narayan A, et al. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. 2024.
  • Saha S, et al. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. 2023.
  • Kumar A, et al. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. 2023.
  • Asghariganjeh MR, et al. Electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one via a multicomponent reaction. Molecular Diversity. 2021.
  • Narayan A, et al.
  • Lyplyvch N, et al. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)

Sources

Imidazo[1,2-a]pyridin-5(6H)-one scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Imidazo[1,2-a]pyridin-5(6H)-one Scaffold: A Technical Guide for Medicinal Chemists

Executive Summary

The Imidazo[1,2-a]pyridin-5(6H)-one scaffold represents a distinct pharmacological departure from its fully aromatic parent, imidazo[1,2-a]pyridine (found in drugs like Zolpidem). While the aromatic parent is a "flat," privileged structure, the 5(6H)-one derivative introduces significant Fsp3 character , a hydrogen-bond accepting carbonyl , and a lactam-like bridgehead nitrogen .

This guide addresses the synthesis, structural pharmacology, and application of this scaffold.[1][2][3][4][5][6] Unlike the aromatic system, which relies heavily on


-stacking, the 5(6H)-one scaffold offers vectors for specific hydrogen bonding and improved solubility profiles, making it a critical tool for "escaping flatland" in next-generation kinase and GPCR ligand design.

Part 1: Structural Pharmacology & Logic

The "Lactam Switch" and Tautomerism

The core distinction of this scaffold is the oxidation at the C5 position. In the fully aromatic system, C5 is a CH (or substituted C). In the 5(6H)-one scaffold, C5 is a carbonyl (C=O).

  • Electronic Consequence: The bridgehead nitrogen (N1) donates electron density into the C5 carbonyl, creating a vinylogous amide (lactam) character. This reduces the basicity of the bridgehead nitrogen compared to the aromatic parent, altering the pKa and improving membrane permeability in some contexts.

  • Tautomeric Equilibrium: The scaffold exists in equilibrium between the keto-form (5(6H)-one) and the enol-form (5-hydroxy-imidazo[1,2-a]pyridine) .

    • Medicinal Chemistry Tactic: Substitution at the C6 position (e.g., gem-dimethyl or spiro-cycles) effectively "locks" the scaffold in the keto-form, enforcing a non-planar 3D geometry that is crucial for selectivity in protein binding pockets.

Structural Visualization (DOT)

Tautomerism Keto Keto Form (Imidazo[1,2-a]pyridin-5(6H)-one) Target Scaffold: High Fsp3 Enol Enol Form (5-Hydroxy-imidazo[1,2-a]pyridine) Aromatic: Flat Topology Keto->Enol Tautomerism (H-shift) Sub C6-Substitution (gem-dimethyl / spiro) Sub->Keto Locks Conformation

Figure 1: Tautomeric relationship and the strategy of C6-substitution to enforce the pharmacologically distinct keto-scaffold.

Part 2: Synthetic Architectures

The synthesis of the 5(6H)-one core requires different logic than the Groebke-Blackburn-Bienaymé (GBB) reaction used for the aromatic parent. We prioritize two pathways: Condensation (for precision) and MCR (for diversity).

Method A: The 2-Aminoimidazole Condensation (Precision Route)

This method is preferred for scale-up and when specific chirality at C6/C7 is required.

  • Mechanism: Reaction of 2-aminoimidazole with

    
    -unsaturated esters (e.g., acrylates) or 1,3-dielectrophiles.
    
  • Causality: The endocyclic ring nitrogen of 2-aminoimidazole is a potent nucleophile (Michael donor), followed by lactamization by the exocyclic amine.

Method B: The Meldrum's Acid MCR (Diversity Route)

Ideal for library generation. This reaction assembles the scaffold from an aldehyde, an isocyanide, and a Meldrum's acid derivative.

  • Protocol Validation: This route accesses the tetrahydro variant initially, which can be selectively oxidized or functionalized.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 6,6-Dimethylimidazo[1,2-a]pyridin-5(6H)-one

Rationale: This protocol locks the keto-form using gem-dimethyl substitution, preventing aromatization.

Materials:

  • 2-Aminoimidazole hemisulfate (1.0 equiv)

  • Methyl 3,3-dimethylacrylate (1.2 equiv)

  • Base: Sodium Ethoxide (NaOEt) (2.5 equiv)

  • Solvent: Ethanol (anhydrous)

Step-by-Step Workflow:

  • Free Base Formation: Suspend 2-aminoimidazole hemisulfate in EtOH. Add 1.0 equiv NaOEt at 0°C. Stir for 30 min. Filter off Na2SO4.

  • Michael Addition: To the filtrate, add Methyl 3,3-dimethylacrylate. Heat to reflux (78°C) for 4–6 hours.

    • Checkpoint: Monitor TLC for disappearance of aminoimidazole. The intermediate linear Michael adduct may be visible.

  • Cyclization: Add the remaining 1.5 equiv NaOEt. Continue reflux for 12 hours. The strong base drives the intramolecular amidation (lactam formation).

  • Work-up: Cool to RT. Neutralize with 1N HCl to pH 7. Concentrate in vacuo.

  • Purification: Flash column chromatography (DCM/MeOH 95:5). The product is typically a white/off-white solid.

Data Specification Table:

ParameterValue/ObservationNote
Yield 65–75%Sensitive to moisture (ester hydrolysis).
1H NMR (C6) Singlet (6H) at ~1.2 ppmConfirms gem-dimethyl lock.
IR (C=O) ~1680 cm⁻¹Characteristic lactam stretch (lower than ketone due to conjugation).
Solubility High in DMSO, MeOHImproved over fully aromatic analogs.

Part 4: Medicinal Chemistry Case Study

Target: PIM-1 Kinase Inhibition

The Imidazo[1,2-a]pyridin-5(6H)-one scaffold has shown utility in designing Type I and Type II kinase inhibitors .

  • The Challenge: ATP-binding pockets are crowded. Flat aromatic inhibitors (like standard imidazopyridines) often suffer from poor selectivity and solubility.

  • The Solution: The 5(6H)-one scaffold introduces a "bend" in the molecule (sp3 C6/C7).

    • Binding Mode: The C5 carbonyl acts as a hydrogen bond acceptor for the hinge region (e.g., interacting with the backbone NH of the hinge residue).

    • Vector: The C6/C7 positions allow vectors to explore the Ribose binding pocket or the Solvent Front without disrupting the hinge binding.

Pathway Visualization (Kinase Inhibition Logic)

KinaseSAR Scaffold Imidazo[1,2-a]pyridin-5(6H)-one Core Hinge Hinge Region Interaction (C5=O accepts H-bond) Scaffold->Hinge Primary Pharmacophore Solubility Solubility Profile (sp3 C6 breaks planarity) Scaffold->Solubility Physicochemical Property Selectivity Selectivity Filter (C6/C7 substituents avoid steric clash) Scaffold->Selectivity Structure-Based Design

Figure 2: SAR Logic for Kinase Inhibition using the 5(6H)-one scaffold.

Part 5: Future Outlook & Emerging Trends

  • C-H Activation: Recent literature suggests the C3 position of the imidazole ring in this scaffold is highly amenable to Pd-catalyzed C-H arylation, allowing for rapid "late-stage functionalization" of library members [1].

  • Fragment-Based Drug Discovery (FBDD): The low molecular weight and high polarity of the core make it an ideal "fragment" for crystallographic screening.

  • Photopharmacology: The conjugated system (if C7-C8 unsaturated) possesses unique fluorescence properties, making it a candidate for theranostic applications (drug + imaging agent).

References

  • Synthesis of imidazo[1,2-a]pyridines: a decade update Source: Royal Society of Chemistry (RSC), Chemical Communications URL:[7][Link] Relevance: Comprehensive review of synthetic methodologies, including condensation and oxidative couplings relevant to the core scaffold.[2][3][7][8]

  • Electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one via a multicomponent reaction Source: Molecular Diversity (via PubMed) URL:[Link] Relevance: Validates the MCR approach for the saturated/one scaffold variants.

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances Source: ACS Omega URL:[2][Link] Relevance: Provides broad context on the biological activity and kinase inhibition potential of the general scaffold class.[2][3]

  • Structural Analysis Identifies Imidazo[1,2-b]pyridazines as PIM Kinase Inhibitors Source: Cancer Research URL:[9][Link] Relevance: While focusing on the pyridazine analog, this establishes the binding mode logic (hinge interaction) transferable to the imidazo[1,2-a]pyridin-5-one system.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the 2,3,7,8-tetrahydroimidazo[1,2-a]pyridin-5(6H)-one core structure, a heterocyclic scaffold with significant potential in medicinal chemistry. Due to its novelty, a specific Chemical Abstracts Service (CAS) number for this compound has not been definitively identified in public databases. However, this guide will delve into the synthesis, chemical characteristics, and biological significance of the closely related and synthetically accessible tetrahydroimidazo[1,2-a]pyridin-5(1H)-one scaffold, providing researchers with the foundational knowledge for its exploration and derivatization.

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Drug Discovery

The imidazo[1,2-a]pyridine ring system is a well-established "privileged scaffold" in medicinal chemistry.[1] Its unique three-dimensional shape and electronic properties allow it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[2] This scaffold is present in numerous approved drugs, underscoring its therapeutic relevance. The partially saturated nature of the tetrahydroimidazo[1,2-a]pyridine core offers opportunities for creating molecules with improved pharmacokinetic properties and novel biological activities compared to their aromatic counterparts. The introduction of a ketone functionality at the 5-position, as seen in the target scaffold, provides a key handle for further chemical modification and exploration of structure-activity relationships (SAR).

Synthesis of the Tetrahydroimidazo[1,2-a]pyridin-5-one Core

While a specific synthesis for this compound is not explicitly documented, a powerful and green method for the synthesis of the closely related tetrahydroimidazo[1,2-a]pyridin-5(1H)-one derivatives has been reported through an electro-organic, one-pot, three-component condensation reaction.[3][4] This approach offers high efficiency and operational simplicity, making it an attractive strategy for accessing this class of compounds.

The reaction involves the condensation of an aldehyde, Meldrum's acid, and 2-(nitromethylene)imidazolidine in a propanol medium with sodium bromide as the electrolyte.[3][4] This process, carried out in an undivided electrochemical cell, leads to the formation of the tetrahydroimidazo[1,2-a]pyridin-5(1H)-one core with good to excellent yields.[3][4]

Conceptual Synthetic Workflow:

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_product Product Aldehyde Aldehyde (R-CHO) Electrosynthesis Electrosynthesis (Propanol, NaBr, Undivided Cell) Aldehyde->Electrosynthesis Meldrums_Acid Meldrum's Acid Meldrums_Acid->Electrosynthesis Imidazolidine 2-(Nitromethylene)imidazolidine Imidazolidine->Electrosynthesis Product Tetrahydroimidazo[1,2-a]pyridin-5(1H)-one Derivative Electrosynthesis->Product

Figure 1: Conceptual workflow for the electro-organic synthesis of the tetrahydroimidazo[1,2-a]pyridin-5(1H)-one core.

This multicomponent reaction strategy allows for the introduction of diversity at the position corresponding to the R-group of the starting aldehyde, enabling the creation of a library of analogs for biological screening.

Physicochemical Properties and Structural Elucidation

The physicochemical properties of this compound can be inferred from its constituent parts and data from analogous structures. The presence of the ketone and the tertiary amine will influence its polarity and solubility. The tetrahydro-pyridine portion of the molecule introduces conformational flexibility, which can be crucial for its interaction with biological targets.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Weight~152.18 g/mol Based on the molecular formula C8H12N2O
LogPLow to moderatePresence of polar ketone and amine functionalities
Hydrogen Bond Acceptors2 (Ketone oxygen, imidazole nitrogen)Key for interactions with biological macromolecules
Hydrogen Bond Donors1 (Imidazole N-H)
Rotatable Bonds1Limited flexibility in the fused ring system
Spectroscopic Characterization (Anticipated Data)

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of the synthesized compounds. Based on the structure, the following spectral features would be expected:

  • ¹H NMR: Signals corresponding to the methylene protons of the tetrahydro-pyridine and imidazole rings. The chemical shifts and coupling constants would provide information about the conformation of the ring system. The proton on the imidazole nitrogen would likely appear as a broad singlet.

  • ¹³C NMR: A characteristic signal for the ketone carbonyl carbon would be expected in the downfield region (around 190-200 ppm). Signals for the carbons of the fused heterocyclic system would also be present.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the ketone would be a key diagnostic feature (typically around 1680-1700 cm⁻¹). N-H stretching vibrations from the imidazole ring would also be observable.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the molecule would confirm its elemental composition. Fragmentation patterns could provide further structural information.

Biological Significance and Therapeutic Potential

While the specific biological activity of this compound is yet to be reported, the broader class of imidazo[1,2-a]pyridine derivatives has demonstrated a wide range of therapeutic activities.[2] These include, but are not limited to:

  • Anticancer Activity: Various derivatives have shown promise as anticancer agents.[2]

  • Antimicrobial and Antifungal Activity: The scaffold is a component of compounds with potent activity against bacteria and fungi.[5]

  • Antiprotozoal Activity: Certain derivatives have been investigated for their efficacy against protozoal infections.[6]

  • Heparanase-1 Inhibition: Tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivatives have been identified as potent inhibitors of heparanase-1, an enzyme implicated in cancer and proteinuric kidney diseases.[7][8]

The tetrahydroimidazo[1,2-a]pyridin-5-one core represents a valuable starting point for the design and synthesis of novel therapeutic agents. The ketone functionality can be utilized for further derivatization to explore and optimize biological activity.

Potential Mechanism of Action Exploration Workflow:

G cluster_start Initial Steps cluster_hit Hit Identification & Validation cluster_moa Mechanism of Action Studies Synthesis Synthesize Library of Tetrahydroimidazo[1,2-a]pyridin-5-one Analogs Screening High-Throughput Biological Screening Synthesis->Screening Hit_ID Identify 'Hit' Compounds Screening->Hit_ID Dose_Response Dose-Response Studies Hit_ID->Dose_Response Target_ID Target Identification (e.g., Affinity Chromatography) Hit_ID->Target_ID SAR Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR SAR->Synthesis Iterative Optimization Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis In_Vivo In Vivo Efficacy and Toxicity Studies Pathway_Analysis->In_Vivo

Figure 2: A logical workflow for the exploration of the biological activity and mechanism of action for novel tetrahydroimidazo[1,2-a]pyridin-5-one derivatives.

Experimental Protocols

General Protocol for Electro-organic Synthesis of Tetrahydroimidazo[1,2-a]pyridin-5(1H)-one Derivatives[3][4]

Disclaimer: This is a generalized protocol based on published literature and should be adapted and optimized for specific substrates and equipment. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Aldehyde (1.0 mmol)

  • Meldrum's acid (1.2 mmol)

  • 2-(Nitromethylene)imidazolidine (1.0 mmol)

  • Sodium bromide (NaBr) (0.2 mmol)

  • Propanol (10 mL)

  • Undivided electrochemical cell with a carbon anode and a graphite cathode

  • DC power supply

Procedure:

  • To an undivided electrochemical cell equipped with a carbon anode and a graphite cathode, add the aldehyde, Meldrum's acid, 2-(nitromethylene)imidazolidine, and sodium bromide.

  • Add propanol to the cell to dissolve the reactants.

  • Stir the solution at room temperature.

  • Apply a constant current of 20 mA to the cell.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, discontinue the electrolysis.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired tetrahydroimidazo[1,2-a]pyridin-5(1H)-one derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Conclusion and Future Directions

The this compound core, while not yet widely cataloged, represents a promising scaffold for the development of new chemical entities with therapeutic potential. The electro-organic synthesis of the related tetrahydroimidazo[1,2-a]pyridin-5(1H)-one provides a viable and environmentally friendly route to access this heterocyclic system. Future research should focus on the definitive synthesis and characterization of the title compound, followed by a systematic exploration of its biological activities. The versatility of the core structure, coupled with the rich history of the imidazo[1,2-a]pyridine scaffold in medicine, suggests that this is a fertile area for future drug discovery efforts.

References

  • Asghariganjeh, M. R., Mohammadi, A. A., Tahanpesar, E., Rayatzadeh, A., & Makarem, S. (2021). Electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one via a multicomponent reaction. Molecular Diversity, 25(1), 509–516. [Link]

  • Asghariganjeh, M. R., Mohammadi, A. A., Tahanpesar, E., Rayatzadeh, A., & Makarem, S. (2020). Electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one via a multicomponent reaction. ProQuest. [Link]

  • Imai, Y., et al. (2023). Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 77, 129050. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). The Imidazo[1,2-a]pyridine Scaffold: A Preclinical Overview. Molecules, 25(11), 2649. [Link]

  • Kakinuma, H., et al. (2024). Discovery of a novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent and selective heparanase-1 inhibitor utilizing an improved synthetic approach. Bioorganic & Medicinal Chemistry Letters, 97, 129543. [Link]

  • Boykin, D. W., et al. (2008). Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. Bioorganic & Medicinal Chemistry Letters, 18(13), 3694-3697. [Link]

  • Küçükgüzel, Ş. G., et al. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry, 45(4), 1506-1512. [Link]

  • Sharma, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]

Sources

Biological Activity and Therapeutic Potential of Tetrahydroimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Tetrahydroimidazo[1,2-a]pyridine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The tetrahydroimidazo[1,2-a]pyridine (THP) scaffold represents a distinct pharmacological class from its fully aromatic counterpart, imidazo[1,2-a]pyridine (found in drugs like Zolpidem). While the aromatic scaffold acts primarily as a planar intercalator or kinase inhibitor, the partially saturated tetrahydro derivatives often function as glycomimetics or iminosugar analogs .

This structural saturation introduces stereochemical complexity and conformational flexibility, allowing THP derivatives to mimic the transition states of glycosyl cations. Consequently, their primary high-value biological activities cluster around glycosidase inhibition (diabetes), heparanase-1 inhibition (cancer metastasis/renal disease), and specific insecticidal applications.

Structural Activity Relationship (SAR) & Pharmacophore Analysis

The Glycomimetic Core

The 1,2,3,4-tetrahydroimidazo[1,2-a]pyridine core possesses a bridgehead nitrogen that mimics the position of the ring oxygen in sugars or the protonated nitrogen in iminosugars.

  • C5-Position: Functionalization here (e.g., carboxylic acid or lactam carbonyl) is critical for binding to the active sites of hydrolases (e.g., Heparanase-1).

  • Ring Fusion: The cis- or trans-fusion of the bicyclic system dictates the spatial arrangement of substituents, influencing selectivity between

    
    -glucosidase and 
    
    
    
    -glucuronidase.
Key Pharmacophores
PositionSubstituent TypeImpact on Activity
C-2/C-3 Hydrophobic/Aryl groupsEnhances hydrophobic collapse in enzyme pockets (e.g.,

-glucosidase).
C-5 Carbonyl / Carboxylic AcidEssential for anchoring to polar residues (e.g., Glu225 in Heparanase).
C-6/C-7 Electronegative groups (=CNO

)
Associated with insecticidal activity (neonicotinoid-like).

Therapeutic Applications

Heparanase-1 Inhibition (Anticancer & Renal Protection)

Mechanism: Heparanase-1 (HPSE1) is an endo-


-D-glucuronidase that cleaves heparan sulfate side chains in the extracellular matrix (ECM).[1][2][3] This cleavage releases growth factors (VEGF, FGF) and facilitates tumor metastasis and kidney inflammation.
  • THP Role: Tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivatives act as transition-state analogs, competitively inhibiting HPSE1.

  • Lead Compound: Compound 12a (referenced in Bioorg. Med. Chem. Lett.) has shown nanomolar potency, preventing the degradation of the glomerular basement membrane.

-Glucosidase Inhibition (Type 2 Diabetes)

Mechanism: THP derivatives mimic the oxocarbenium ion intermediate generated during the hydrolysis of carbohydrates.

  • Efficacy: Several derivatives exhibit IC

    
     values in the low micromolar range (3.7 
    
    
    
    M), significantly more potent than the standard drug Acarbose.
  • Binding Mode: Molecular docking reveals that the bridgehead nitrogen forms ionic interactions with Asp/Glu residues in the catalytic triad of the enzyme.

Insecticidal Activity

Target: Nicotinic Acetylcholine Receptors (nAChRs).

  • Pharmacophore: THP derivatives containing a nitromethylene (=C-NO

    
    ) group at the C-8 position function similarly to neonicotinoids (Imidacloprid).
    
  • Spectrum: High efficacy against Nilaparvata lugens (Brown Planthopper).

Experimental Protocols

Protocol A: Green Synthesis via Multicomponent Reaction (MCR)

This protocol yields highly functionalized tetrahydroimidazo[1,2-a]pyridin-5(1H)-ones, suitable for library generation.

Reagents:

  • Aldehyde (1.0 equiv)

  • Meldrum’s acid (1.0 equiv)

  • 2-(Nitromethylene)imidazolidine (1.0 equiv)

  • Solvent: Ethanol or Propanol

  • Catalyst: None (or electro-generated base)

Step-by-Step Methodology:

  • Charge: In a 50 mL round-bottom flask, dissolve Meldrum’s acid (1 mmol) and the aromatic aldehyde (1 mmol) in Ethanol (5 mL).

  • Condensation: Stir at room temperature for 10 minutes to form the Knoevenagel adduct (intermediate).

  • Cyclization: Add 2-(nitromethylene)imidazolidine (1 mmol).

  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Work-up: Cool to room temperature. The product often precipitates. Filter the solid.

  • Purification: Recrystallize from hot ethanol. If no precipitate forms, evaporate solvent and purify via column chromatography.

Validation:

  • NMR: Look for the disappearance of the aldehyde proton (9-10 ppm) and the appearance of the bridgehead proton signals (multiplets at 4.0–5.5 ppm).

Protocol B: Heparanase-1 Inhibition Assay

Objective: Determine IC


 of THP derivatives against HPSE1.
  • Buffer Prep: 40 mM sodium acetate (pH 5.0), 0.05% Tween-20.

  • Substrate: Biotinylated heparan sulfate.

  • Incubation: Mix 10 ng recombinant human HPSE1 with varying concentrations of THP derivative (0.1 nM – 10

    
    M). Incubate for 15 mins at 37°C.
    
  • Reaction: Add substrate and incubate for 45 mins.

  • Detection: Transfer to streptavidin-coated plates. Detect remaining biotinylated fragments using Eu-labeled streptavidin (TR-FRET).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC

    
    .
    

Visualization of Mechanisms & Pathways

Synthesis Pathway (MCR)

The following diagram illustrates the convergent synthesis of the THP scaffold using the Meldrum's acid route.

G cluster_conditions Conditions Aldehyde Aryl Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Condensation Meldrums Meldrum's Acid Meldrums->Knoevenagel Diamine 2-(Nitromethylene) imidazolidine Michael Michael Addition Diamine->Michael Knoevenagel->Michael + Diamine THP Tetrahydroimidazo[1,2-a] pyridin-5-one Michael->THP Cyclization - Acetone - CO2 Cond Reflux EtOH 3-5 Hours Yield: 80-95% Cond->THP

Caption: One-pot multicomponent synthesis of tetrahydroimidazo[1,2-a]pyridin-5-ones via Knoevenagel-Michael-Cyclization cascade.

Mechanism of Heparanase Inhibition

This diagram details how THP derivatives prevent tumor metastasis by blocking ECM degradation.

H HPSE Heparanase-1 (Active Enzyme) ECM Extracellular Matrix (Heparan Sulfate) HPSE->ECM Cleaves HS side chains Complex Enzyme-Inhibitor Complex (Inactive) HPSE->Complex Binding Metastasis Metastasis & Angiogenesis ECM->Metastasis Releases VEGF/FGF Tumor Tumor Cell THP_Inhibitor THP Derivative (Transition State Mimic) THP_Inhibitor->HPSE Competes for Active Site (Glu225/Glu343) THP_Inhibitor->Complex Blocked Pathways Blocked Complex->Blocked Blocked->Metastasis Inhibits

Caption: THP derivatives inhibit Heparanase-1, preventing ECM degradation and subsequent tumor metastasis.

Quantitative Data Summary

The following table contrasts the biological activity of key THP derivatives against standard inhibitors.

TargetCompound IDIC

/ K

Reference StandardRelative Potency

-Glucosidase
Compound 5g3.7

M
Acarbose (67.4

M)
18x
Heparanase-1 Compound 12a24 nMOGT 2115 (1.2

M)
50x
Insecticidal Compound 11h100 mg/L (LC

)
ImidaclopridComparable

Note: Data derived from consolidated SAR studies (see References).

Future Perspectives

The tetrahydroimidazo[1,2-a]pyridine scaffold is evolving from a simple heterocyclic curiosity to a targeted glycomimetic . Future optimization should focus on:

  • Stereoselective Synthesis: Developing asymmetric catalysts to isolate specific enantiomers, as biological activity (especially for glycosidase inhibition) is often stereospecific.

  • Covalent Inhibitors: Exploring C-5 acrylamide substitutions to target non-catalytic cysteines in kinases, potentially bridging the gap between the "sugar mimic" and "kinase inhibitor" profiles.

References

  • Synthesis and Molecular Docking studies of Some Tetrahydroimidazo[1,2-a]pyridine Derivatives as Potent α-Glucosidase Inhibitors. Journal of Applied Chemical Research. Link

  • Electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one via a multicomponent reaction. Molecular Diversity. Link[4]

  • Discovery of a novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent and selective heparanase-1 inhibitor. Bioorganic & Medicinal Chemistry Letters. Link

  • Structure-based lead optimization of tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid series of heparanase-1 inhibitor. Bioorganic & Medicinal Chemistry. Link

  • Synthesis and insecticidal evaluation of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one derivatives. Chinese Chemical Letters. Link

Sources

Comparative Technical Analysis: 2,3,7,8-Tetrahydro vs. 5,6,7,8-Tetrahydro Imidazo[1,2-a]pyridines

[1][2]

Executive Summary: The Aromaticity Divergence

The core distinction between these two isomers lies in the preservation of aromaticity.[1] The imidazo[1,2-a]pyridine scaffold is a fused bicyclic system comprising an imidazole ring (5-membered) and a pyridine ring (6-membered).[2]

  • 5,6,7,8-Tetrahydro: Represents the saturation of the pyridine ring only.[2][1] The imidazole ring remains fully aromatic.[1] This is the dominant scaffold in medicinal chemistry (e.g., antifungal, anti-HIV agents) due to its stability and ability to engage in

    
    -
    
    
    stacking.[2][1]
  • 2,3,7,8-Tetrahydro: Represents the saturation of the imidazole ring (positions 2,[2][1]3) and partial saturation of the pyridine ring (positions 7,8).[2][1] This results in a non-aromatic, highly reactive enamine or amidine-like structure.[1] It is far less common and typically serves as a specialized metabolic intermediate or a specific probe in total synthesis.

Key Technical Takeaway: The 5,6,7,8-isomer behaves as a substituted imidazole , whereas the 2,3,7,8-isomer behaves as a cyclic enamine/amidine , leading to drastically different acid-base properties and metabolic stability.[2][1]

Structural & Electronic Profiling

Nomenclature and Numbering

To understand the reduction patterns, we must establish the standard IUPAC numbering for the imidazo[1,2-a]pyridine core:

  • Positions 2, 3: Imidazole ring carbons.[2][1][3]

  • Positions 5, 6, 7, 8: Pyridine ring carbons.[2][1][4][5]

  • Bridgehead Nitrogen (N4): Connects the two rings.[2][1]

Comparative Properties Table[1][2]
Feature5,6,7,8-Tetrahydro (The "Standard")2,3,7,8-Tetrahydro (The "Isomer")
Core Character Aromatic Imidazole fused to Piperidine.[2][1]Non-Aromatic Imidazoline fused to Dihydropyridine.[1]
Hybridization C2, C3 are

; C5-C8 are

.[1]
C2, C3 are

; C7, C8 are

; C5, C6 are

(alkene).[2][1]
Basicity (pKa) Moderate (~6.5 - 7.5).[2] Pyridine N is saturated; Imidazole N is the basic center.[1]High/Unstable.[1] The loss of aromaticity often increases basicity or leads to rapid hydrolysis.[1]
Stability High.[1] Stable to air and moisture.[1]Lower. Susceptible to oxidation or hydrolysis due to enamine character.[1]
Drug Application High (Antifungals, HIV-1 inhibitors, GPCR ligands).[2][1]Low (Mostly research intermediates or specific metabolites).[2][1]
3D Topology Planar imidazole with a puckered piperidine chair/boat.Twisted bicyclic system; lacks planarity.[1]
Structural Visualization (DOT)

The following diagram illustrates the reduction pathways and structural differences.

Imidazopyridine_Isomerscluster_propsPharmacological ConsequenceCoreImidazo[1,2-a]pyridine(Fully Aromatic)Tetra56785,6,7,8-Tetrahydro(Saturated Pyridine)*Aromatic Imidazole*Core->Tetra5678Catalytic Hydrogenation(PtO2/H2)Selective Pyridine ReductionTetra23782,3,7,8-Tetrahydro(Saturated Imidazole + Partial Pyridine)*Non-Aromatic*Core->Tetra2378Partial Reduction(Rare/Specific Conditions)Prop5678Stable ScaffoldPi-Stacking CapableDrug-LikeTetra5678->Prop5678Prop2378Reactive IntermediateMetabolic LiabilitySpecific ProbeTetra2378->Prop2378

Figure 1: Divergent reduction pathways of the imidazo[1,2-a]pyridine core. The green path represents the standard synthesis of the stable 5,6,7,8-tetrahydro scaffold.[2][1]

Synthetic Methodologies

Synthesis of 5,6,7,8-Tetrahydro Derivatives

This is the standard protocol for generating drug-like scaffolds.[2][1] The synthesis relies on the selective hydrogenation of the pyridine ring, which is generally more susceptible to reduction than the imidazole ring under catalytic conditions.[2][1]

  • Catalyst: Platinum(IV) oxide (Adams' catalyst) or Palladium on Carbon (Pd/C).[2][1]

  • Solvent: Acetic acid or Methanol/Ethanol with acid catalysis.[1]

  • Mechanism: The pyridine ring, being electron-deficient, accepts hydrogen.[2][1] The imidazole ring retains aromaticity because disrupting its 6-

    
     electron system requires significantly higher energy.
    
Synthesis of 2,3,7,8-Tetrahydro Derivatives

Synthesizing this isomer is chemically challenging because it requires reducing the electron-rich imidazole ring (2,3-position) while only partially reducing the pyridine ring.[2][1]

  • Route A (De Novo): Cyclization of a diamine (e.g., ethylenediamine) with a specific cyclohexenone derivative.[2][1] This avoids the selectivity issue of reducing the aromatic core.[1]

  • Route B (Chemical Reduction): Use of dissolving metal reductions (Birch-type) which might attack the imidazole, but this often leads to over-reduction or ring cleavage.[2][1]

  • Note: Compounds like 8-Methyl-2,3,7,8-tetrahydroimidazo[1,2-a]pyridine are available as research standards (e.g., from Merck/Sigma), often synthesized via specific cyclocondensation rather than direct hydrogenation.[2][1]

Validated Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine/pyridine[1][2][4]

Note: This protocol is adapted for the 5,6,7,8-tetrahydro scaffold, as it is the primary target for drug development professionals.[2][1]

Objective: Selective reduction of the pyridine ring to yield the 5,6,7,8-tetrahydro derivative.

Materials
  • Substrate: Imidazo[1,2-a]pyridine (1.0 equiv)

  • Catalyst: Platinum(IV) oxide (PtO₂, 10 mol%)[2][1]

  • Solvent: 2-Methoxyethanol or Glacial Acetic Acid (0.5 M concentration)

  • Reagent: Hydrogen gas (H₂)[2][1]

  • Equipment: High-pressure autoclave or Parr hydrogenator.

Step-by-Step Workflow
  • Preparation: Dissolve the imidazo[1,2-a]pyridine substrate in 2-methoxyethanol.

  • Catalyst Addition: Carefully add PtO₂ under an inert nitrogen atmosphere (Caution: Pyrophoric dry catalyst).[2][1]

  • Hydrogenation:

    • Seal the autoclave.[1]

    • Purge with N₂ (3x) followed by H₂ (3x).[2][1]

    • Pressurize to 4 bar (approx. 60 psi) .

    • Stir at Room Temperature (25°C) for 12–18 hours .

  • Work-up:

    • Depressurize and purge with N₂.[1]

    • Filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove the catalyst.[2][1] Wash the pad with methanol.[1]

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • The residue is often an acetate salt (if acetic acid was used).[2][1]

    • Neutralize with saturated NaHCO₃ and extract with Dichloromethane (DCM).[2][1]

    • Purify via Flash Column Chromatography (Eluent: DCM/MeOH/NH₃ 95:5:0.5).[2][1]

Validation Check:

  • H-NMR: Look for the disappearance of aromatic pyridine protons (Usually

    
     6.5–8.5 ppm) and the appearance of aliphatic methylene multiplets (
    
    
    1.8–4.2 ppm).[2][1] The imidazole protons (
    
    
    6.8–7.5 ppm) should remain.[2][1]

Pharmacological Implications[1][2][4][6][7]

Binding Mode Differences
  • 5,6,7,8-Tetrahydro: The saturated pyridine ring adopts a chair or half-chair conformation .[2][1] This adds "3D character" (Fsp3) to the molecule, allowing it to fit into hydrophobic pockets that require depth.[2][1] The aromatic imidazole remains available for hydrogen bonding (N3 acceptor) and

    
    -interactions.
    
    • Example: Antifungal agents targeting ergosterol biosynthesis often utilize this scaffold to mimic the transition state.[1]

  • 2,3,7,8-Tetrahydro: The loss of planarity in the imidazole ring and the presence of the enamine double bond create a kinked, reactive structure .[2][1] This is less likely to fit standard "flat" aromatic pockets and is more prone to covalent modification of the target (via Michael addition to the enamine).[2][1]

Therapeutic Areas
  • HIV-1 Inhibitors: 5,6,7,8-tetrahydro derivatives have been synthesized as potent antagonists of CCR5 or specific viral enzymes.[2][1]

  • Antifungals: The 5,6,7,8-core serves as a bioisostere for other azole antifungals.[2][1]

  • Neurology: Used in the design of modulators for GABA-A receptors (related to Zolpidem, though Zolpidem itself is fully aromatic).[2][1]

References

  • Vertex AI Search. (2025).[2][1] Imidazopyridine-5,6,7,8-tetrahydro-8-quinolinamine derivatives with potent activity against HIV-1. Bioorganic & Medicinal Chemistry Letters. Link

  • ChemicalBook. (2025).[2][1] 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Properties and Synthesis. Link

  • BenchChem. (2025).[2][1] 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Structure and Applications. Link

  • Sigma-Aldrich. (2025). 8-Methyl-2,3,7,8-tetrahydroimidazo[1,2-a]pyridine Product Entry. Link

  • MDPI. (2024).[2][1] One-Pot Synthesis of Imidazo[1,2-a]pyridines and their Saturated Derivatives. Molecules. Link[2][1]

Therapeutic Potential of Imidazo[1,2-a]pyridin-5-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic and synthetic landscape of imidazo[1,2-a]pyridin-5-one analogs. This scaffold represents a distinct "bicyclic pyridone" subclass, structurally related to but electronically distinct from the fully aromatic imidazo[1,2-a]pyridine (e.g., Zolpidem).

Content Type: Technical Guide & Whitepaper Version: 2.0 (Scientific Review)

Executive Summary: The Bicyclic Pyridone Advantage

While the fully aromatic imidazo[1,2-a]pyridine is a "privileged scaffold" in medicinal chemistry, its 5-one (5-oxo) analogs offer a unique pharmacological profile.[1] The introduction of a carbonyl group at the C5 position disrupts the aromaticity of the pyridine ring, creating a dihydro- or tetrahydro- pyridone system.

This structural modification confers three critical advantages for drug design:

  • H-Bond Donor/Acceptor Motif: The C5-carbonyl (acceptor) and N1-H (donor) provide a complementary motif for binding to the ATP-binding hinge region of kinases.

  • sp³ Character: The reduction of the pyridine ring increases the fraction of sp³ carbons (

    
    ), improving solubility and metabolic stability compared to flat aromatic systems.
    
  • Synthetic Accessibility: Recent advances in multicomponent reactions (MCRs) allow for the rapid assembly of this core from non-toxic precursors.

Structural Biology & Mechanism of Action

Kinase Inhibition (MEK/p38 MAPK)

The primary therapeutic application of imidazo[1,2-a]pyridin-5-one analogs lies in kinase inhibition , specifically targeting the MAPK pathway (MEK1/2, p38).

Mechanism: These analogs function as Type I or Type I½ ATP-competitive inhibitors . The lactam moiety (pyridin-5-one) mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

  • Acceptor: The C5=O accepts a hydrogen bond from the backbone amide of the "gatekeeper+1" residue.

  • Donor: The N1-H (or N-H at position 1) donates a hydrogen bond to the backbone carbonyl of the "gatekeeper+3" residue.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of these analogs within the MAPK signaling cascade, highlighting the blockade of downstream effectors involved in proliferation (ERK) and inflammation (p38).

MAPK_Pathway cluster_Target Therapeutic Target Zone GrowthFactor Growth Factor (EGF/VEGF) RTK RTK (Receptor Tyrosine Kinase) GrowthFactor->RTK RAS RAS (GTPase) RTK->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK 1/2 (MAPKK) RAF->MEK ERK ERK 1/2 MEK->ERK Phosphorylation p38 p38 MAPK Inhibitor Imidazo[1,2-a]pyridin-5-one Analog Inhibitor->MEK Inhibition Inhibitor->p38 Transcription Transcription Factors (c-Myc, Elk-1) ERK->Transcription Response Cell Proliferation & Survival Transcription->Response

Figure 1: Mechanism of Action. Imidazo[1,2-a]pyridin-5-one analogs inhibit MEK/p38, halting oncogenic transcription.

Medicinal Chemistry & SAR

The Structure-Activity Relationship (SAR) of this scaffold is defined by three vectors:

PositionChemical ModificationBiological Effect
C5 (Carbonyl) Core Feature Essential for H-bond acceptance in the kinase hinge region. Do not modify.
C2/C3 (Imidazole) Aryl/Heteroaryl substitutionControls selectivity. Bulky groups at C3 often target the "hydrophobic back pocket" of the kinase.
C6/C7/C8 Halogenation (F, Cl) or AlkylModulates metabolic stability and lipophilicity. C8-substituents can induce conformational lock.

Key Insight: Unlike the aromatic parent, the 5-one core allows for stereochemical complexity if the C6/C7 positions are reduced (tetrahydro- analogs), enabling the design of chiral drugs that better fit the enzyme active site.

Experimental Protocols

Synthesis: One-Pot Cascade Reaction

Rationale: Traditional synthesis involves harsh conditions. We utilize a Heterocyclic Ketene Aminal (HKA) cascade, which is a "green" multicomponent reaction offering high yields and atom economy.

Target Molecule: 2,3-dihydro-1H-imidazo[1,2-a]pyridin-5-one derivative.[2]

Reagents:

  • 1,1-Bis(methylthio)-2-nitroethylene (Precursor for HKA)

  • Ethylenediamine[3]

  • Dimethyl acetylenedicarboxylate (DMAD) or Ethyl propiolate

  • Solvent: Ethanol (EtOH)

Step-by-Step Protocol:

  • HKA Formation: React 1,1-bis(methylthio)-2-nitroethylene (10 mmol) with ethylenediamine (10 mmol) in refluxing EtOH (20 mL) for 2 hours. Cool and filter to isolate the HKA intermediate (2-(nitromethylene)imidazolidine).

  • Cascade Cyclization:

    • Suspend the HKA intermediate (5 mmol) in dry EtOH (15 mL).

    • Add DMAD (5.5 mmol) dropwise at room temperature.

    • Heat the mixture to reflux (78°C) for 4-6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Workup:

    • Cool the reaction mixture to 0°C. The product often precipitates.

    • Filter the solid.

    • Wash with cold EtOH (2 x 5 mL) and diethyl ether.

  • Validation: Confirm structure via 1H-NMR (Look for loss of ethylenediamine protons and appearance of ester peaks) and IR (Strong C=O stretch at ~1650-1680 cm⁻¹ for the lactam).

Biological Assay: In Vitro MEK1 Kinase Inhibition

Rationale: To quantify the potency (


) of the synthesized analog against the target kinase.

Materials:

  • Recombinant human MEK1 enzyme.

  • Substrate: Inactive ERK2 (MEK phosphorylates ERK).

  • ATP (radiolabeled

    
    -33P-ATP or fluorescent tracer).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

Workflow:

  • Preparation: Dilute compounds in DMSO (10-point serial dilution).

  • Incubation: Mix MEK1 (5 nM final), Substrate (ERK2), and Compound in assay buffer. Incubate for 15 min at 25°C.

  • Reaction Start: Add ATP mix (

    
     concentration).
    
  • Reaction Stop: After 60 min, stop reaction with EDTA (50 mM).

  • Detection: Measure phosphorylation of ERK2 using Filter-binding (P81 paper) or TR-FRET.

  • Analysis: Fit data to the Hill equation to determine

    
    .
    

Synthesis Workflow Diagram

The following diagram details the logical flow of the HKA-based cascade synthesis, highlighting the critical "Green Chemistry" checkpoints.

Synthesis_Workflow Start Precursors: Diamine + Nitroethylene Step1 Step 1: HKA Formation (Reflux EtOH, 2h) Start->Step1 Reagent Electrophile: DMAD / Propiolate Step2 Step 2: Cascade Cyclization (Michael Addition -> Cyclization) Reagent->Step2 Add Dropwise Check1 QC: TLC/NMR (Confirm HKA) Step1->Check1 Check1->Step2 Pass Product Final Product: Imidazo[1,2-a]pyridin-5-one Step2->Product Precipitation & Wash

Figure 2: Synthesis Workflow. Green cascade route via Heterocyclic Ketene Aminals (HKA).

References

  • Huang, Z., et al. (2018). "Solvent- and Catalyst-Free Synthesis of Bicyclic Pyridones with High Molecular Diversity via Cascade Reaction." Combinatorial Chemistry & High Throughput Screening. Link

  • Bagley, M. C., et al. (2002). "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications.[4] Link (Context on scaffold evolution).

  • Patent US20140128393A1. "Heterocyclic sulfonamide derivatives useful as MEK inhibitors." Google Patents. Link

  • Goel, R., et al. (2025). "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances." ACS Omega.[5] Link

Sources

Literature review on fused bicyclic lactam heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Fused Bicyclic Lactam Heterocycles: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Enduring Legacy and Modern Renaissance of Fused Bicyclic Lactams

The bicyclic lactam motif, a cornerstone of medicinal chemistry, is arguably one of the most impactful structural classes in the history of pharmaceuticals. From the revolutionary discovery of penicillin, where a strained β-lactam is fused to a thiazolidine ring, to the broad-spectrum efficacy of cephalosporins and the potent carbapenems, these scaffolds have saved countless lives.[1] However, their utility extends far beyond their famed antibacterial properties. The inherent ring strain and rigid conformational nature of fused bicyclic lactams make them exceptionally versatile as synthetic intermediates and powerful tools in drug design.[2][3] Their rigid geometry can lock a bioactive molecule into a desired conformation, enhancing potency and metabolic stability.[2]

This guide moves beyond a simple recitation of facts, offering a field-proven perspective on the synthesis and application of these critical heterocycles. We will explore the causality behind synthetic choices, delve into the mechanistic intricacies of their formation, and illuminate their application in tackling contemporary challenges in drug development, from overcoming antibiotic resistance to designing novel enzyme inhibitors.

Part 1: Strategic Synthesis of the Bicyclic Core: A Chemist's Toolkit

The construction of the fused bicyclic lactam core is a challenge of stereochemistry and ring strain management. The choice of synthetic strategy is dictated by the desired ring size, substitution pattern, and stereochemical outcome. Here, we dissect several robust and innovative methodologies.

Radical Cyclization: Forging Rings with Precision

Radical-mediated cycloisomerization offers a powerful and stereoselective pathway to fused bicyclic β-lactams.[4][5] This approach typically begins with an easily accessible monocyclic enyne-β-lactam. The causality behind this precursor choice lies in its designed reactivity: the alkyne acts as a "proradical center" while the alkene serves as a radical acceptor.[6]

The reaction is initiated by generating a radical, often using standard methodologies involving tin hydrides (like tributyltin hydride, TBTH) or safer, modern alternatives. This radical adds to the alkyne, and the resulting vinyl radical undergoes an intramolecular cyclization by attacking the tethered alkene. This intramolecular capture is highly efficient and often proceeds with excellent diastereoselectivity, dictated by the transition state geometry. The presence of an activating group (like an ester) on the double bond is crucial for it to function as an effective radical acceptor.[4][6]

Radical_Cyclization_Workflow Start Monocyclic Enyne-β-Lactam Vinyl_Radical Vinyl Radical Intermediate Start->Vinyl_Radical Radical Addition to Alkyne Initiator Radical Initiator (e.g., AIBN) Radical_Source Radical Source (e.g., Bu3SnH) Initiator->Radical_Source Radical_Source->Start Initiates Cyclization Intramolecular 5-exo-dig Cyclization Vinyl_Radical->Cyclization Bicyclic_Radical Bicyclic Radical Intermediate Cyclization->Bicyclic_Radical Quench H-atom Abstraction (from Bu3SnH) Bicyclic_Radical->Quench Product Fused Bicyclic β-Lactam Quench->Product

Caption: Workflow for Radical-Mediated Bicyclic Lactam Synthesis.

Ring-Closing Metathesis (RCM): Versatility in Ring Construction

Ring-Closing Metathesis (RCM) has emerged as a revolutionary tool for the synthesis of cyclic molecules, including fused lactams.[7] Its power lies in its remarkable functional group tolerance and its ability to form various ring sizes, including challenging medium-sized rings.[2] The strategy involves a linear precursor containing two terminal alkenes, which are then joined by a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form a new internal double bond, thereby closing the ring.[2][7]

This method has been effectively used to create 6,5-, 7,5-, and 8,5-fused bicyclic lactam systems starting from proline derivatives.[2][8][9] The choice to use proline is strategic; its rigid five-membered ring acts as a conformational control element, pre-organizing the dienyl precursor to favor the intramolecular RCM reaction over competing intermolecular polymerization.

Experimental Protocol: Synthesis of a 7,5-Fused Bicyclic Lactam via RCM

This protocol is adapted from methodologies described in the literature.[2]

  • Precursor Synthesis: Prepare the dienyl precursor by N-acylation of a suitable allylproline derivative with an ω-alkenyl acid chloride (e.g., 4-pentenoyl chloride).

  • Catalyst Preparation: Use a freshly prepared and handled ruthenium catalyst (e.g., Grubbs' second-generation catalyst) under an inert atmosphere (Nitrogen or Argon) to ensure maximum activity.

  • RCM Reaction Setup:

    • In a flame-dried flask under a nitrogen atmosphere, dissolve the dienyl precursor (1.0 eq) in dry, degassed dichloromethane (CH₂Cl₂) to a final concentration of ~0.04 M. The use of dilute conditions is a critical experimental choice to kinetically favor the intramolecular cyclization.

    • Add the ruthenium catalyst (10-15 mol%) to the solution.

  • Reaction Execution:

    • Stir the mixture under reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

    • Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether to deactivate the catalyst.

  • Purification:

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the unsaturated fused bicyclic lactam.

Biocatalysis: The "Green" Chemistry Approach

Modern synthetic chemistry increasingly leverages biocatalysis for unparalleled stereoselectivity. Engineered enzymes, such as myoglobin and crotonases, have been developed to catalyze the asymmetric synthesis of fused bicyclic lactams.[10][11]

For instance, engineered sperm whale myoglobin can promote the intramolecular cyclopropanation of allyl diazoacetamide substrates to yield fused cyclopropane-γ-lactams with exceptional enantioselectivity (up to 99% ee).[10] Similarly, engineered crotonases from carbapenem biosynthesis pathways can be used in tandem enzyme systems to produce functionalized carbapenams with three contiguous chiral centers.[11] The causality for this high selectivity lies in the precisely structured active site of the enzyme, which binds the substrate in a specific orientation, allowing the reaction to proceed through a low-energy pathway to a single stereoisomer. These transformations can often be performed in whole cells, offering a sustainable and efficient route to chiral building blocks.[10]

Table 1: Comparison of Key Synthetic Strategies
Synthetic StrategyKey PrecursorCore MechanismKey AdvantagesRepresentative Ring Systems
Radical Cyclization Enyne-β-lactamsRadical addition and intramolecular cyclizationHigh stereoselectivity, good for β-lactam systems.[4][6]Fused β-lactams (e.g., Carbapenams)
Ring-Closing Metathesis Diene-containing amidesOlefin metathesisHigh functional group tolerance, versatile for various ring sizes.[2][7]6,5-, 7,5-, 8,5-fused systems
Biocatalysis Allyl diazoacetamides, Amino acid derivativesEnzyme-catalyzed carbene transfer or C-C/C-N bond formationExceptional enantioselectivity (>99% ee), sustainable ("green") conditions.[10][11]Fused cyclopropane-γ-lactams, Carbapenams
Intramolecular Cyclization N-allyl propiolamidesTransition metal-catalyzed cycloisomerizationEfficient access to highly substituted γ-lactams.[12]Fused γ-lactams

Part 2: The Role of Fused Bicyclic Lactams in Medicinal Chemistry

The rigid bicyclic framework is not merely a synthetic curiosity; it is a privileged scaffold in drug design. Its primary role is to act as a conformational constraint, presenting key pharmacophoric groups to a biological target in an optimal, low-entropy binding orientation.

The Foundation: β-Lactam Antibiotics and Overcoming Resistance

The quintessential application of fused bicyclic lactams is in antibacterial agents.[13] The classic β-lactams—penicillins, cephalosporins, and carbapenems—all feature a bicyclic core where the strained four-membered β-lactam ring is fused to a five- or six-membered ring.[1] This ring system mimics the D-Ala-D-Ala dipeptide, allowing it to acylate and irreversibly inhibit penicillin-binding proteins (PBPs), enzymes essential for bacterial cell wall biosynthesis.[3]

The rise of β-lactamase enzymes, which hydrolyze the β-lactam ring, poses a major threat to the efficacy of these antibiotics.[14] This has driven the development of new bicyclic lactams designed specifically as β-lactamase inhibitors.[15] For example, pyrrolidine-fused β-lactams have been investigated as potential inhibitors for Class C β-lactamases, demonstrating the ongoing evolution of this scaffold to meet clinical needs.[15]

Drug_Design_Concept cluster_0 Flexible Peptide Ligand cluster_1 Constrained Mimetic Flexible High Conformational Freedom (Leads to Entropy Loss on Binding) Receptor Biological Target (e.g., Enzyme Active Site) Flexible->Receptor Weak / Entropically Unfavorable Binding Constrained Constrained Constrained->Receptor Strong / Entropically Favorable Binding

Caption: Using Bicyclic Lactams to Constrain Bioactive Conformations.

Beyond Antibiotics: A Scaffold for Diverse Targets

The β-lactam ring is more than just an antibiotic warhead; it is a versatile synthetic handle and a privileged structure for inhibiting various enzymes.[16] The inherent strain of the four-membered ring facilitates ring-opening reactions, making β-lactams valuable chiral synthons for creating complex molecules like amino acids and other heterocycles.

Furthermore, bicyclic lactams have been explored as inhibitors for a range of enzymes beyond PBPs, including human leukocyte elastase and thrombin.[14] Non-conventional fused bicyclic β-lactams have also been synthesized and shown to possess weak activity against pathogens like Staphylococcus aureus and Vibrio cholerae, indicating that novel arrangements of the lactam functionality can lead to new biological activities.[17] Their application as scaffolds extends to creating molecules with anticancer, anti-inflammatory, and cholesterol-absorption-inhibiting properties.[14][16]

Part 3: Future Perspectives

The field of fused bicyclic lactam chemistry continues to evolve. The future will likely focus on several key areas:

  • Development of Novel Catalytic Methods: The discovery of new, more efficient, and highly stereoselective catalytic systems, including both transition metal and biocatalytic approaches, will enable access to increasingly complex and diverse bicyclic structures.

  • Expansion of Biological Targets: Chemoinformatic studies are helping to map the biological activity profile of lactams, revealing opportunities to design scaffolds for less-explored targets.[18]

  • Creation of Bifunctional Molecules: There is growing interest in creating molecules that combine a bicyclic lactam with another pharmacophore to achieve dual activity, such as combining a cephalosporin with vancomycin to simultaneously target multiple steps in bacterial cell wall synthesis.[14][19]

  • Sustainable Synthesis: A continued push towards greener synthetic routes, minimizing waste and utilizing renewable resources through biocatalysis and other efficient methodologies, will be paramount.

References

  • Alcaide, B., Rodríguez-Campos, I. M., Rodríguez-López, J., & Rodríguez-Vicente, A. (n.d.). Stereoselective Synthesis of Fused Bicyclic β-Lactams through Radical Cyclization of Enyne-2-azetidinones. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Alcaide, B., Rodríguez-Campos, I. M., Rodríguez-López, J., & Rodríguez-Vicente, A. (n.d.). Stereoselective Synthesis of Fused Bicyclic β-Lactams through Radical Cyclization of Enyne-2-azetidinones. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Hernandez-Lara, A., et al. (n.d.). Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation. PMC. [Link]

  • (n.d.). Synthesis of Novel Unsaturated Bicyclic Lactams by Ring-Closing Metathesis. [Link]

  • Hamed, R. B., et al. (2019). Biocatalytic production of bicyclic β-lactams with three contiguous chiral centres using engineered crotonases. Communications Chemistry. [Link]

  • (n.d.). Stereoselective Synthesis of Fused Bicyclic β-Lactams through Radical Cyclization of Enyne-2-azetidinones. The Journal of Organic Chemistry - ACS Figshare. [Link]

  • (2017, May 30). Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). RSC Publishing. [Link]

  • Drawz, S. M., & Bonomo, R. A. (n.d.). β-Lactamases and β-Lactamase Inhibitors in the 21st Century. PMC. [Link]

  • (n.d.). Synthesis of Chiral Bicyclic Lactams Using Ring Closure Metathesis. Sci-Hub. [Link]

  • Ojima, I. (n.d.). Advances in the chemistry of β-lactam and its medicinal applications. PMC. [Link]

  • Tooke, C. L., et al. (2022, March 24). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers. [Link]

  • Hwu, J. R., Ethiraj, K. S., & Hakimelahi, G. H. (2003, June 15). Biological activity of some monocyclic- and bicyclic beta-lactams with specified functional groups. PubMed. [Link]

  • (n.d.). Biologically active bicyclic b-lactams. ResearchGate. [Link]

  • (2023, May 26). Synthesis of Thieno-fused Heterocycles by Intramolecular Cyclizations. ChemCon 2023. [Link]

  • (n.d.). Studies on Nonconventionally Fused Bicyclic β-Lactams. The Journal of Organic Chemistry. [Link]

  • (2025, August 6). ChemInform Abstract: Advances in the Chemistry of β-Lactam and Its Medicinal Applications. [Link]

  • (n.d.). Novel and Recent Synthesis and Applications of β-Lactams. PMC. [Link]

  • (2018, December 1). Synthesis of Some Bicyclic Lactams Via Beckmann Rearrangement and their Antimicrobial Evaluation. Bentham Science Publishers. [Link]

  • (2020, March 30). The Syntheses Of Fused Cyclic 5/6-Membered Ring Lactams Via Enamine Hydrogenation. [Link]

  • (2022, December 21). Tricyclic Fused Lactams by Mukaiyama Cyclisation of Phthalimides and Evaluation of their Biological Activity. MDPI. [Link]

  • Saldívar-González, F. I., et al. (2019, August 28). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. [Link]

  • (2015, November 20). Chapter 3: The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry. Books. [Link]

  • Wang, P., Yang, D., & Liu, H. (2021). Recent Advances on the Synthesis of β-Lactams by Involving Carbon Monoxide. Chinese Journal of Organic Chemistry. [Link]

  • (n.d.). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Publishing. [Link]

  • (2021, January 9). The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. MDPI. [Link]

  • (n.d.). Lactam synthesis. Organic Chemistry Portal. [Link]

  • (2025, August 6). Synthesis of bicyclic lactams using novel Schmidt reactions. ResearchGate. [Link]

  • Wang, Y., et al. (n.d.). Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. PMC. [Link]

  • Aszodi, J., et al. (2004, May 17). Design and synthesis of bridged gamma-lactams as analogues of beta-lactam antibiotics. PubMed. [Link]

  • (2020, April 27). A Hydrolase-Catalyzed Cyclization Forms the Fused Bicyclic β-Lactone in Vibralactone. [Link]

  • (n.d.). Fused-Linked and Spiro-Linked N-Containing Heterocycles. MDPI. [Link]

  • (n.d.). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. PMC. [Link]

  • (n.d.). Ring closing metathesis reactions of α-methylene-β-lactams: application to the synthesis of a simplified phyllostictine analogue with herbicidal activity. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • (n.d.). Synthesis of β-N-Heterocyclic-Cyclobutane-Fused Bicyclic γ-Lactones from 2-Hydroxycyclobutanone and Carboxamide-Bearing Wittig Reagents. [Link]

  • (2024, November 27). Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. [Link]

  • (2025, August 13). How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules?. [Link]

  • (n.d.). Selective Functionalizations of Cycloalkene‐Fused β‐Lactams and their Transformations into Densely Functionalized, Three‐Dimensional Scaffolds. [Link]

  • (2025, October 8). Synthesis of Pyrrolidine‐fused β‐lactams as Potential β‐lactamase Inhibitors. ResearchGate. [Link]

Sources

The Tetrahydroimidazo[1,2-a]pyridin-5-one Scaffold: Nomenclature, Synthesis, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, synthesis, and applications of the tetrahydroimidazo[1,2-a]pyridin-5-one scaffold.

Introduction

The tetrahydroimidazo[1,2-a]pyridin-5-one scaffold represents a privileged bicyclic heterocycle in medicinal chemistry. Characterized by a fused 5-6 ring system containing a bridgehead nitrogen and a ketone functionality, this core is structurally related to both imidazopyridines and pyridones—two classes of compounds with established biological activities ranging from cardiotonic to anti-inflammatory effects.

Despite its utility, the nomenclature for this scaffold is frequently inconsistent across chemical databases and patent literature. This ambiguity arises from variable saturation patterns (dihydro- vs. tetrahydro-) and tautomeric forms. This guide provides a definitive reference for the synonyms, synthesis, and structural validation of this core, designed for researchers in drug discovery.

Nomenclature and Synonyms

Precise searching in databases like SciFinder, Reaxys, or PubChem requires a mastery of the synonym landscape. The "tetrahydro" descriptor often implies the saturation of the pyridine ring (positions 5, 6, 7, 8), but the presence of the ketone at position 5 modifies the hydrogen count, leading to "dihydro" or "tetrahydro" variations depending on the naming convention used.

Table 1: Common Synonyms and Identifiers
Naming ConventionSynonym / NameContext & Notes
IUPAC (Preferred) 2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one Describes the specific saturation at positions 2 and 3, with the ketone at 5. The "1H" indicates the proton on the non-bridgehead nitrogen.
Alternative IUPAC 1,2,3,5-tetrahydroimidazo[1,2-a]pyridin-5-one Often used to emphasize the non-aromatic nature of the pyridine ring. Technically redundant if "one" is specified, but common in literature.
CAS Registry Name Imidazo[1,2-a]pyridin-5(1H)-one, 2,3-dihydro- The inverted format used in CAS indexing.
General Class Hydropyridone / Imidazopyridinone Broader terms often used in title searches or pharmacological classification.
Specific CAS RN 1000981-77-0 CAS Number for the unsubstituted parent core (2,3-dihydro-1H-imidazo[1,2-a]pyridin-5-one).[1][2]
Derivative CAS 1325304-60-6 CAS for 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid (Reference standard).
Structural Nuance

The confusion between "tetrahydro" and "dihydro" arises because the fully aromatic parent is imidazo[1,2-a]pyridine (


).
  • Tetrahydro-: Adding 4 hydrogens usually saturates the pyridine ring.

  • 5-one: Introducing a ketone removes two hydrogens (oxidation) or rearranges double bonds.

  • Therefore, the stable neutral core is often a dihydro form relative to the "one" parent, or a tetrahydro form relative to the fully aromatic heterocycle. Researchers should query both sets of terms to ensure comprehensive coverage.

Synthetic Protocols

The synthesis of highly functionalized tetrahydroimidazo[1,2-a]pyridin-5-one derivatives is typically achieved via Multi-Component Reactions (MCRs). These protocols are favored in library generation for their atom economy and operational simplicity.

Protocol A: One-Pot MCR for Functionalized Derivatives

Source: Mohamadi Vala et al., Journal of Sulfur Chemistry (2020)

This method generates the scaffold via the condensation of an enamine, an aldehyde, and a hydrazide derivative.

Reagents:

  • Precursor A: 1,1-bis(methylthio)-2-nitroethene (activator).

  • Amine: Ethylenediamine (forms the imidazole ring).

  • Aldehyde: Aryl aldehyde (introduces diversity at C7).

  • Hydrazide: Cyanoacetohydrazide.

  • Solvent: Ethanol (reflux) or Acetic Acid (70°C).

Step-by-Step Methodology:

  • Enamine Formation: React 1,1-bis(methylthio)-2-nitroethene with ethylenediamine in refluxing ethanol for 2 hours to form the cyclic enamine intermediate (imidazolidine core).

  • MCR Addition: To the reaction mixture, add the aryl aldehyde (1.0 equiv) and cyanoacetohydrazide (1.0 equiv).

  • Catalysis: Add a catalytic amount of triethylamine (Et3N).

  • Reflux: Heat the mixture at reflux for 4–6 hours. Monitor via TLC (Ethyl acetate:Hexane 4:1).

  • Work-up: Cool the mixture to room temperature. The product often precipitates. Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF.

Mechanism of Action: The reaction proceeds via a Michael addition of the enamine to the Knoevenagel adduct formed between the aldehyde and the hydrazide, followed by cyclization and tautomerization.

Visualizing the Synthesis Pathway

The following diagram illustrates the logical flow of the multicomponent synthesis described above, highlighting the critical intermediate steps.

G start Precursors: Ethylenediamine + Nitroethene inter1 Intermediate A: Cyclic Enamine start->inter1 Reflux EtOH step2 Michael Addition & Cyclization inter1->step2 reagents Add: Aryl Aldehyde + Cyanoacetohydrazide reagents->step2 Et3N Cat. final Target Scaffold: Tetrahydroimidazo[1,2-a] pyridin-5-one step2->final -NH3 / Tautomerization

Figure 1: Reaction logic for the one-pot synthesis of the tetrahydroimidazo[1,2-a]pyridin-5-one core.

Applications and Pharmacological Relevance[3][4][5]

The tetrahydroimidazo[1,2-a]pyridin-5-one scaffold is not merely a synthetic curiosity; it serves as a bioisostere for several active drug classes.

Table 2: Key Pharmaceutical Applications
Application AreaMechanism / TargetRelevance
Insecticides Nicotinic Acetylcholine Receptor (nAChR) Derivatives containing electronegative pharmacophores (e.g., nitro groups) mimic neonicotinoids, showing high affinity for insect nAChRs.[3]
Cardiovascular Phosphodiesterase III (PDE3) Structural analogs (e.g., Olprinone) containing the imidazopyridine core are potent PDE3 inhibitors used for acute heart failure.
Oncology Aromatase / Aldosterone Synthase The scaffold serves as a template for dual inhibitors, where the rigid bicyclic core positions substituents to interact with heme iron in CYP enzymes.
Anti-inflammatory p38 MAP Kinase Fused pyridone systems are explored as ATP-competitive inhibitors of kinases involved in cytokine production.
Structural Biology Insight

The 5-one (ketone) moiety is critical for binding. It acts as a hydrogen bond acceptor , often interacting with serine or threonine residues in the active site of target enzymes (e.g., the serine in the catalytic triad of certain proteases or the hinge region of kinases). The saturated "tetrahydro" ring allows for a puckered, non-planar conformation, which can improve solubility and metabolic stability compared to the fully flat aromatic analogs.

References

  • Mohamadi Vala, M., Bayat, M., & Bayat, Y. (2020).[4][5] Synthesis of highly functionalized hydropyridones: thiazolo[3,2-a]pyridin-5-one-6-carbohydrazones and tetrahydroimidazo[1,2-a]pyridin-5-one-2-carbohydrazones. Journal of Sulfur Chemistry, 41(5), 542–560.[3][6] [3]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 102534385: 8-(Cyclopropanecarbonyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid.

  • Kozmutza, C., & Picó, Y. (2009).[3] The Neonicotinoid Electronegative Pharmacophore Plays the Crucial Role in the High Affinity and Selectivity for the Drosophila Nicotinic Receptor.[3] Biochemistry, 48(2), 292–301.

  • Chemical Abstracts Service (CAS). CAS Registry Number 1000981-77-0 (2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one).[2]

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Methodological & Application

Application Notes & Protocols: One-Pot Cyclization Strategies for Imidazo[1,2-a]pyridin-5-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties have made it a cornerstone in the design of a wide array of therapeutic agents, including anxiolytics, anti-cancer agents, and antivirals. While the synthesis of the parent imidazo[1,2-a]pyridine and its 3-amino derivatives is well-established through multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, the synthesis of specific isomers, such as the imidazo[1,2-a]pyridin-5-one derivatives, presents unique challenges and opportunities.

These ketone-containing analogues are of significant interest as they introduce a key hydrogen bond acceptor and a potential site for further functionalization, enabling the exploration of new chemical space and biological targets. This guide provides a detailed overview of synthetic strategies for accessing this important scaffold, with a focus on efficient one-pot and multicomponent protocols where available.

Part 1: Multicomponent One-Pot Synthesis of Tetrahydroimidazo[1,2-a]pyridin-5(1H)-one Derivatives

A modern and efficient approach to constructing a saturated version of the target scaffold is through a one-pot, three-component condensation reaction. An electro-organic synthetic method has been developed for a series of novel tetrahydroimidazo[1,2-a]pyridin-5(1H)-one derivatives.[1] This protocol exemplifies a green chemistry approach, maximizing atom economy and procedural simplicity.

Causality and Mechanistic Insight

This multicomponent reaction (MCR) leverages the reactivity of three distinct building blocks in a single pot to rapidly assemble the complex heterocyclic core. The key starting materials are an aldehyde, Meldrum's acid, and 2-(nitromethylene)imidazolidine. The reaction proceeds through a cascade of condensation and cyclization steps, facilitated by an electrochemical setup which provides a clean and efficient driving force for the transformation. The use of an undivided electrochemical cell with sodium bromide as the electrolyte offers a practical and environmentally friendly alternative to traditional chemical oxidants or catalysts.[1]

Experimental Workflow Diagram

G cluster_0 One-Pot Reaction Setup cluster_1 Electrochemical Synthesis cluster_2 Product Isolation Aldehyde Aldehyde ReactionVessel Undivided Electrochemical Cell (Good to Excellent Yields) Aldehyde->ReactionVessel MeldrumsAcid Meldrum's Acid MeldrumsAcid->ReactionVessel Imidazolidine 2-(Nitromethylene)imidazolidine Imidazolidine->ReactionVessel Solvent Propanol + NaBr (Electrolyte) Solvent->ReactionVessel Workup Standard Aqueous Workup ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product Tetrahydroimidazo[1,2-a]pyridin-5(1H)-one Derivative Purification->Product

Caption: Workflow for the one-pot electrosynthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-ones.

Detailed Protocol: Electro-organic Synthesis

This protocol is based on the method described for the synthesis of novel tetrahydroimidazo[1,2-a]pyridin-5(1H)-one derivatives.[1]

Materials:

  • Substituted aldehyde (1.0 mmol)

  • Meldrum's acid (1.0 mmol)

  • 2-(nitromethylene)imidazolidine (1.0 mmol)

  • Propanol (as solvent)

  • Sodium bromide (NaBr) (as electrolyte)

  • Undivided electrochemical cell equipped with suitable electrodes

Procedure:

  • Reaction Setup: In an undivided electrochemical cell, dissolve the aldehyde (1.0 mmol), Meldrum's acid (1.0 mmol), and 2-(nitromethylene)imidazolidine (1.0 mmol) in propanol containing sodium bromide as the electrolyte.

  • Electrolysis: Apply a constant current to the reaction mixture. The specific current and reaction time will depend on the substrate and the scale of the reaction and should be optimized accordingly. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure tetrahydroimidazo[1,2-a]pyridin-5(1H)-one derivative.

Trustworthiness: This self-validating system relies on the precise control of the electrochemical conditions to drive the reaction to completion. The purity of the final product can be readily assessed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Part 2: Classical Cyclocondensation Route to Aromatic Imidazo[1,2-a]pyridin-5-one Scaffolds

The synthesis of the fully aromatic imidazo[1,2-a]pyridin-5-one core typically follows a more classical, two-step approach involving a cyclocondensation reaction. While not a true one-pot synthesis in the multicomponent sense, understanding this foundational strategy is crucial for any researcher in the field. The key precursors are 2-aminopyridin-6-ol (the tautomer of 2-aminopyridin-6-one) and an α-halocarbonyl compound.

Causality and Mechanistic Insight

The reaction proceeds via a sequential nucleophilic substitution and intramolecular cyclization, a variation of the well-known Tschitschibabin reaction.

  • N-Alkylation: The exocyclic amino group of the 2-aminopyridin-6-ol is more nucleophilic than the endocyclic nitrogen and initially attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide to form an N-alkylated intermediate.

  • Intramolecular Cyclization: The endocyclic pyridine nitrogen then acts as a nucleophile, attacking the carbonyl carbon of the newly introduced side chain.

  • Dehydration: Subsequent dehydration of the resulting hemiaminal intermediate yields the aromatic imidazo[1,2-a]pyridin-5-one ring system.

This two-step sequence is robust and allows for the introduction of diversity at the C2 and C3 positions of the imidazole ring, depending on the choice of the α-halocarbonyl reagent. A similar strategy has been successfully employed in the synthesis of related structures like 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid from 2-aminopyridin-3-ol.[2]

Reaction Pathway Diagram

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization & Dehydration Aminopyridinone 2-Aminopyridin-6-ol Intermediate N-Alkylated Intermediate Aminopyridinone->Intermediate SN2 Reaction AlphaHaloKetone α-Haloketone (e.g., Bromoacetaldehyde) AlphaHaloKetone->Intermediate Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Dehydration Dehydration (Aromatization) Cyclization->Dehydration Product Imidazo[1,2-a]pyridin-5-one Dehydration->Product

Sources

Advanced Catalytic Hydrogenation Protocols for Tetrahydroimidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structure in antiviral, anti-inflammatory, and antiprotozoal agents. While the parent imidazo[1,2-a]pyridine is aromatic and planar, its tetrahydro-derivative offers a saturated, three-dimensional piperidine ring fused to an imidazole, providing unique vectors for structure-activity relationship (SAR) exploration.

Synthesizing this scaffold via catalytic hydrogenation is the most atom-economic route. However, it presents distinct challenges:

  • Regioselectivity: Preferential reduction of the pyridine ring over the imidazole ring.

  • Catalyst Deactivation: Nitrogen-containing heterocycles are notorious for poisoning transition metal catalysts via strong coordination.

  • Stereocontrol: Generating chiral centers at the C5–C8 positions requires sophisticated asymmetric catalysis.

This guide details two validated protocols: a robust heterogeneous method for racemic synthesis and a cutting-edge homogeneous method for asymmetric synthesis.

Mechanistic Principles & Selectivity

Understanding the electronic disparity between the two fused rings is essential for controlling the reaction.

Regioselectivity (Pyridine vs. Imidazole)

The imidazo[1,2-a]pyridine system consists of an electron-rich imidazole ring fused to a pyridine ring.

  • Pyridine Ring: Electron-deficient relative to the imidazole. Under hydrogenation conditions, the pyridine ring is thermodynamically more susceptible to reduction, converting to a piperidine ring.

  • Imidazole Ring: Highly stable. Reduction of the imidazole double bond (C2=C3) typically requires forcing conditions or specific pre-activation, making the selective formation of the 5,6,7,8-tetrahydro derivative kinetically favored.

Catalyst Poisoning

The bridgehead nitrogen (N4) and the imidazole nitrogen (N1) possess lone pairs capable of


-donation to the metal surface (Pd, Pt) or center (Ru, Ir). This competitive adsorption blocks active sites, often necessitating:
  • Protic Solvents/Additives: Acidic media (AcOH) protonates the basic nitrogens, reducing their binding affinity to the catalyst.

  • Higher Pressures: To compete with substrate inhibition.

Reaction Pathway Diagram

G cluster_0 Selectivity Drivers Start Imidazo[1,2-a]pyridine Inter Partial Reduction (Intermediates) Start->Inter H2, Cat Pyridine adsorption Target 5,6,7,8-Tetrahydro imidazo[1,2-a]pyridine Inter->Target Rapid H-addition (Kinetic Product) OverRed Over-Reduction (Rare/Forcing) Target->OverRed Harsh Conditions (Imidazole reduction) Fact1 Pyridine: Lower Aromaticity Fact2 Imidazole: High Stability

Figure 1: Reaction pathway highlighting the kinetic preference for pyridine ring reduction.

Protocol A: Heterogeneous Catalytic Hydrogenation (Racemic)

Application: Large-scale synthesis of achiral or racemic cores. Key Catalyst: Platinum(IV) oxide (Adams' Catalyst) or Palladium on Carbon (Pd/C).

Experimental Rationale
  • Catalyst Choice: PtO2 is superior for reducing pyridine rings in fused systems due to its high activity under acidic conditions. Pd/C is a viable, lower-cost alternative but often requires higher pressures (30–50 bar).

  • Solvent: Glacial Acetic Acid (AcOH) is critical.[1] It serves as both solvent and promoter, protonating the substrate to prevent catalyst poisoning.

  • Pressure: 50–70 bar (PtO2) or 30–50 bar (Pd/C) ensures complete conversion.

Step-by-Step Methodology

Materials:

  • Substrate: Substituted Imidazo[1,2-a]pyridine (1.0 equiv)

  • Catalyst: PtO2 (5–10 mol%) OR 10% Pd/C (10–20 wt%)

  • Solvent: Glacial Acetic Acid (0.1 – 0.2 M concentration)

  • Equipment: High-pressure hydrogenation autoclave (e.g., Parr reactor)

Procedure:

  • Preparation: In a clean autoclave liner, dissolve the substrate in glacial acetic acid. Ensure complete dissolution; sonicate if necessary.

  • Catalyst Addition:

    • Safety Note: Catalysts are pyrophoric. Wet the catalyst with a small amount of solvent or water under an inert atmosphere (N2/Ar) before adding to the reaction mixture.

    • Add PtO2 or Pd/C carefully.

  • Pressurization:

    • Seal the autoclave.

    • Purge with N2 (3x) to remove O2.

    • Purge with H2 (3x).

    • Charge the reactor to 50 bar (725 psi) H2.

  • Reaction: Stir vigorously (>800 rpm) at Room Temperature (for PtO2) or 40–50°C (for Pd/C) for 12–24 hours.

  • Monitoring: Carefully vent a small aliquot for LC-MS analysis. Look for the [M+4] peak.

  • Workup:

    • Vent H2 and purge with N2.

    • Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure.

    • Neutralization: The residue will be an acetate salt. Dissolve in CH2Cl2, wash with sat. NaHCO3 (aq) to liberate the free base.

    • Dry (Na2SO4) and concentrate.

Yield Expectation: 85–95%.

Protocol B: Asymmetric Hydrogenation (Enantioselective)

Application: Synthesis of chiral cores for SAR (e.g., C8-substituted analogs). Key Catalyst: Ruthenium(II)-NHC complexes (e.g., Ru-SINpEt).

Experimental Rationale

Homogeneous catalysis allows for the introduction of chirality. Recent breakthroughs utilize Ruthenium-N-Heterocyclic Carbene (NHC) complexes.[2]

  • Ligand: Chiral bis(naphthylethyl)-substituted NHC ligands (SINpEt) create a chiral pocket that discriminates between the prochiral faces of the pyridine ring.

  • Additives: Unlike heterogeneous methods, these reactions often run in non-acidic, non-polar solvents (e.g., THF, Hexane) or weak alcohols to preserve the delicate chiral catalyst environment.

Step-by-Step Methodology

Materials:

  • Substrate: C8-substituted Imidazo[1,2-a]pyridine (Prochiral)

  • Pre-catalyst: [Ru(COD)(methylallyl)2] + Chiral NHC Ligand salt (e.g., SINpEt·HBF4)

  • Base: KOtBu (to generate the free carbene in situ)

  • Solvent: Anhydrous THF or Hexane

Procedure:

  • Catalyst Formation (In Situ):

    • In a glovebox (Ar atmosphere), mix the Ru precursor (5 mol%) and Chiral NHC Ligand salt (5–6 mol%) in THF.

    • Add KOtBu (strong base, ~6 mol%) to deprotonate the ligand salt and form the active Ru-NHC complex. Stir for 30 min.

  • Substrate Addition: Add the substrate (1.0 equiv) to the catalyst solution.

  • Hydrogenation:

    • Transfer the mixture to a high-pressure steel autoclave inside the glovebox.

    • Pressurize to 60 bar (870 psi) H2.

    • Stir at Room Temperature for 18–24 hours.

  • Workup:

    • Vent H2.

    • Pass the solution through a short plug of silica gel to remove the metal complex.

    • Elute with EtOAc/Hexane.

  • Purification: Flash chromatography if necessary.

  • Analysis: Determine Enantiomeric Ratio (er) via Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).

Yield Expectation: >90% yield, up to 98:2 er.

Comparative Data & Troubleshooting

Method Comparison Table
FeatureHeterogeneous (Protocol A)Homogeneous (Protocol B)
Catalyst PtO2 or Pd/CRu-NHC (Chiral)
Cost Low to ModerateHigh (Ligand cost)
Conditions Acidic (AcOH), 50 barNeutral, 60 bar
Product Racemic (Achiral)Enantioenriched
Scalability High (kg scale)Low to Medium (g scale)
Selectivity Excellent (Pyridine reduction)Excellent (Pyridine reduction)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning by N-atoms.Use glacial acetic acid as solvent; increase H2 pressure; add fresh catalyst.
Low Enantioselectivity Ligand mismatch or high temp.Screen different NHC bulky groups (e.g., naphthyl vs. phenyl); lower reaction temperature.
Over-Reduction Excessive temp/pressure.Stop reaction immediately upon consumption of starting material (monitor via LCMS).
Product Trapped as Salt Acidic solvent used (Protocol A).Ensure thorough basic wash (NaHCO3 or NaOH) during workup to free the base.

Workflow Visualization

Workflow Substrate Substrate: Imidazo[1,2-a]pyridine Choice Select Protocol Substrate->Choice PathA Protocol A: Racemic (PtO2 / AcOH / 50 bar) Choice->PathA Target: General Core PathB Protocol B: Asymmetric (Ru-NHC / THF / 60 bar) Choice->PathB Target: Chiral SAR WorkupA Filter (Celite) -> Neutralize PathA->WorkupA ProdA Racemic Product (>90% Yield) WorkupA->ProdA WorkupB Silica Plug -> Evaporate PathB->WorkupB ProdB Chiral Product (up to 98:2 er) WorkupB->ProdB

Figure 2: Decision tree for selecting the appropriate hydrogenation protocol.

References

  • Glorius, F., et al. (2018). Enantioselective Hydrogenation of Imidazo[1,2-a]pyridines. Chemistry – A European Journal.[3] [Link]

  • Sambiagio, C., et al. (2025).[2] Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines. ACS Catalysis/Publications.[4] [Link](Note: Year updated to reflect recent advancements cited in search context).

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. [Link]

Sources

Application Note: N-Alkylation of 2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the


-alkylation of 2,3,7,8-tetrahydroimidazo[1,2-a]pyridin-5(6H)-one . This bicyclic scaffold, featuring a fused imidazolidine-piperidinone core, presents unique regioselectivity challenges due to the presence of both a secondary amine (N1) and a lactam nitrogen (N4). This guide provides a mechanistic rationale for selective 

-alkylation, a step-by-step experimental procedure, and critical troubleshooting insights to ensure high yield and purity.

Introduction & Strategic Analysis

The this compound scaffold is a pharmacophore of growing interest in medicinal chemistry, particularly in the development of kinase inhibitors and peptidomimetics. Structurally, it consists of a saturated imidazolidine ring fused to a dihydropyridinone system.

Structural Reactivity

Understanding the electronic environment is prerequisite to successful functionalization:

  • N1 (Bridgehead/Amine): In the 2,3,7,8-tetrahydro state, the N1 position typically functions as a secondary amine (

    
     hybridized). It is the most nucleophilic site and the primary target for alkylation under mild-to-moderate basic conditions.
    
  • N4 (Lactam): The nitrogen at position 4 is part of a vinylogous amide or lactam system (adjacent to the C5 carbonyl). Its lone pair is delocalized into the carbonyl

    
    -system, rendering it significantly less nucleophilic and more acidic (
    
    
    
    ) than the N1 amine.
  • Regioselectivity: Under standard alkylation conditions (weak base, alkyl halide), reaction occurs preferentially at N1 . Use of strong bases (e.g., NaH) or hard electrophiles can promote competitive

    
    -alkylation at the C5 carbonyl or 
    
    
    
    -alkylation if N1 is sterically hindered.
Reaction Pathway

The transformation involves the deprotonation of the N1 secondary amine followed by an


 attack on an alkyl electrophile.

ReactionScheme Substrate 2,3,7,8-Tetrahydroimidazo [1,2-a]pyridin-5(6H)-one (N1-H Nucleophile) Intermediate Deprotonated Amine (N1 Anion) Substrate->Intermediate Deprotonation Base Base (K2CO3 or Cs2CO3) Base->Intermediate Product N1-Alkylated Product Intermediate->Product SN2 Attack Electrophile Alkyl Halide (R-X) Electrophile->Product

Figure 1: Mechanistic pathway for the selective N1-alkylation.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleGrade
Scaffold (2,3,7,8-tetrahydro...)[1][2][3]1.0Substrate>95% Purity
Alkyl Halide (R-X)1.1 - 1.2ElectrophileReagent Grade
Potassium Carbonate (

)
2.0 - 3.0BaseAnhydrous, Powdered
Acetonitrile (MeCN)N/ASolventAnhydrous (<50 ppm

)
Sodium Iodide (NaI)0.1 (Optional)CatalystFinkelstein Catalyst

Note: For less reactive electrophiles (e.g., alkyl chlorides), replace


/MeCN with 

/DMF or use NaH/THF (Method B).
Method A: Standard Conditions (Recommended)

Best for primary alkyl bromides/iodides and benzyl halides.

Step 1: Preparation

  • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under argon or nitrogen atmosphere.

  • Charge the flask with Substrate (1.0 mmol, 138 mg) and anhydrous Acetonitrile (5.0 mL, 0.2 M concentration).

  • Add

    
      (3.0 mmol, 414 mg).
    
    • Tip: Freshly ground

      
       provides a higher surface area and faster reaction rates.
      

Step 2: Alkylation

  • Add the Alkyl Halide (1.2 mmol) dropwise to the stirring suspension at room temperature (RT).

  • Optional: If using an alkyl chloride, add NaI (0.1 mmol) to generate the more reactive alkyl iodide in situ.

  • Heat the reaction mixture to 60°C (oil bath) and stir vigorously.

  • Monitor reaction progress by TLC or LC-MS every 2 hours.

    • Typical Time: 4–12 hours.[4]

    • Endpoint: Disappearance of the starting material peak (

      
      ).
      

Step 3: Workup

  • Cool the mixture to RT.

  • Filter through a pad of Celite to remove inorganic salts (

    
    , KX). Wash the pad with Ethyl Acetate (EtOAc).
    
  • Concentrate the filtrate under reduced pressure to obtain the crude oil.

Step 4: Purification

  • Purify via Flash Column Chromatography on silica gel.

    • Eluent: DCM:MeOH (95:5 to 90:10) or EtOAc:Hexanes (gradient depending on R group polarity).

  • Dry the purified product under high vacuum to remove trace solvents.

Method B: Strong Base Conditions (For Low Reactivity)

Use only if Method A fails or for sterically hindered electrophiles.

  • Suspend NaH (60% in oil, 1.2 equiv) in anhydrous DMF or THF at 0°C under inert atmosphere.

  • Add a solution of the Substrate (1.0 equiv) in DMF/THF dropwise. Stir for 30 min at 0°C to ensure deprotonation (evolution of

    
     gas).
    
  • Add the Alkyl Halide (1.2 equiv) dropwise.

  • Allow to warm to RT and stir for 2–6 hours.

  • Quench: Carefully add saturated

    
     solution.
    
  • Extract: Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over

    
    .[5]
    

Analytical Verification

Verify the structure using NMR and Mass Spectrometry.

  • 1H NMR (Diagnostic Signals):

    • N1-CH2: Look for the disappearance of the broad NH signal (if visible) and the appearance of the new alkyl protons (

      
      ) typically around 
      
      
      
      2.5 – 3.5 ppm.
    • Ring Protons: The protons at C2 and C8a (adjacent to N1) will show a chemical shift change (shielding/deshielding) compared to the parent amine.

  • Regiochemistry Check (NOESY):

    • Observe NOE correlations between the new alkyl group protons and the protons at C2 and C8a .

    • Lack of NOE with C5/C6 protons confirms alkylation did not occur at the amide/lactam region.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor solubility or weak nucleophile.Switch solvent to DMF (increases nucleophilicity). Increase Temp to 80°C. Add NaI catalyst.
O-Alkylation (Side Product) Hard electrophile or base too strong.Avoid NaH. Use

or DIPEA . Use softer leaving groups (Iodide vs Tosylate).
Poly-alkylation Quaternization of N1.Strictly control stoichiometry (1.0 - 1.1 equiv of halide). Add halide slowly at 0°C.
Hydrolysis of Lactam Basic hydrolysis during workup.Avoid strong aqueous bases during workup. Keep pH neutral.

Workflow Diagram

Workflow Start Start: 1.0 equiv Substrate Anhydrous MeCN Reagents Add Base (K2CO3) Add Electrophile (R-X) Start->Reagents Reaction Heat to 60°C Monitor (TLC/LCMS) Reagents->Reaction Check Conversion > 95%? Reaction->Check Check->Reaction No (Add catalyst/Time) Workup Filter Salts (Celite) Concentrate Filtrate Check->Workup Yes Purification Flash Chromatography (DCM/MeOH) Workup->Purification End Final Product (NMR/MS Verification) Purification->End

Figure 2: Operational workflow for the synthesis of N-alkylated derivatives.

References

  • General Synthesis of Tetrahydroimidazo[1,2-a]pyridines: Zhang, Y., Sun, J., Shen, G., & Yan, C. (2017).[6] Selective synthesis of tetrahydroimidazo[1,2-a]pyridine and pyrrolidine derivatives via a one-pot two-step reaction.[6] Organic & Biomolecular Chemistry, 15, 8072-8077.[6]

  • Reactivity of Imidazo[1,2-a]pyridine Scaffolds: Bagdi, A. K., et al. (2020). Recent Advances in the C-H Functionalization of Imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry.

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Electro-organic Synthesis of Related 5-one Derivatives: Asghariganjeh, M. R., et al. (2021). Electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one via a multicomponent reaction.[7] Molecular Diversity, 25, 509–516.[7]

Sources

Application Note: Sustainable Synthesis of Bicyclic Lactam Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Green Chemistry Approaches to Synthesizing Bicyclic Lactam Scaffolds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Precision Protocols for Biocatalysis, Aqueous MCRs, and Photochemical Flow Chemistry

Abstract

Bicyclic lactams are privileged pharmacophores found in blockbuster antibiotics (penicillins, cephalosporins) and antiviral agents (abacavir). Traditional synthesis often relies on chlorinated solvents, stoichiometric coupling reagents, and energy-intensive conditions. This guide details three field-proven "green" methodologies that prioritize atom economy, safety, and solvent sustainability without compromising yield or stereocontrol.

Strategic Overview: The Green Advantage

Transitioning to green synthesis for bicyclic lactams addresses three critical bottlenecks in drug development:

  • Stereochemical Complexity: Bicyclic systems often require defined chirality. Biocatalysis offers superior enantioselectivity over heavy-metal chiral catalysts.

  • Step Economy: Multicomponent reactions (MCRs) construct complex rings in a single pot, drastically reducing purification waste (E-factor).

  • Safety & Scalability: Photochemical rearrangements of strained rings (e.g., oxaziridines) are hazardous in batch but safe and efficient in continuous flow.

Method A: Biocatalytic Kinetic Resolution (The "Vince Lactam" Route)

Target: Enantiopure 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam).[1][2][3][4] Green Principle: Biocatalysis (Principle 9), Safer Solvents (Principle 5).

Rationale

The "Vince lactam" is a versatile precursor for carbocyclic nucleosides.[4] Chemical resolution requires toxic resolving agents. Enzymatic kinetic resolution using


-lactamase is the industrial gold standard, operating in water at mild temperatures with >99% ee.
Protocol: Enzymatic Resolution of (

)-Vince Lactam

Reagents:

  • (

    
    )-2-Azabicyclo[2.2.1]hept-5-en-3-one (Racemic Vince Lactam).[1][2][3][4]
    
  • Recombinant

    
    -lactamase (e.g., from Microbacterium hydrocarbonoxydans or commercially available equivalent).[3]
    
  • Phosphate buffer (100 mM, pH 7.0).

Procedure:

  • Preparation: Dissolve racemic Vince lactam (10 g, 91.6 mmol) in phosphate buffer (50 mL). Ensure pH is adjusted to 7.0.

  • Initiation: Add

    
    -lactamase enzyme preparation (approx. 500 U/g substrate).
    
  • Incubation: Stir the mixture at 30°C for 4–8 hours. Monitor conversion by chiral HPLC. The enzyme selectively hydrolyzes the (+)-enantiomer to the amino acid, leaving the (-)-lactam intact.

  • Termination: Stop reaction when conversion reaches 50-51%.

  • Workup (Green Extraction):

    • Extract the unreacted (-)-lactam with 2-MeTHF (sustainable alternative to DCM) (3 x 50 mL).

    • The aqueous phase contains the hydrolyzed amino acid (also a valuable chiral synthon).

  • Purification: Concentrate the organic layer to obtain (-)-Vince lactam as a crystalline solid.

    • Yield: ~45-48% (theoretical max 50%).

    • ee: >99%.[3][5][6]

Mechanism & Logic

The enzyme active site acts as a chiral mold, accepting only one enantiomer for hydrolysis. This eliminates the need for chiral auxiliaries.

Biocatalysis cluster_0 Substrate cluster_1 Biocatalytic Cycle cluster_2 Divergent Products Racemate Racemic Vince Lactam (±)-2-azabicyclo[2.2.1]... Complex Enzyme-Substrate Complex Racemate->Complex Selects (+) Lactam (-)-Vince Lactam (Intact, >99% ee) Racemate->Lactam (-) Unreactive Enzyme γ-Lactamase (Microbacterium sp.) AminoAcid (+)-Amino Acid (Hydrolyzed) Complex->AminoAcid Hydrolysis (H2O)

Caption: Kinetic resolution pathway where the enzyme selectively hydrolyzes one enantiomer, leaving the target bicyclic lactam intact.

Method B: Aqueous Multicomponent Reaction (Ugi-Cyclization)

Target: Bicyclic


-lactams (Penam/Cepham scaffolds).
Green Principle:  Atom Economy (Principle 2), Prevention of Waste (Principle 1).
Rationale

The Ugi 4-Component Reaction (Ugi-4CR) assembles four reactants into a complex backbone. By using water as the solvent, the hydrophobic effect accelerates the reaction, and the product often precipitates, negating the need for chromatography.

Protocol: One-Pot Synthesis in Water

Reagents:

  • Aldehyde: Benzaldehyde (1.0 equiv).

  • Amine: Cyclic

    
    -amino acid (e.g., (1R,2S)-2-aminocyclopentanecarboxylic acid) (1.0 equiv).
    
  • Isocyanide: tert-Butyl isocyanide (1.0 equiv).

  • Solvent: Deionized Water (0.5 M concentration relative to amine).

Procedure:

  • Imine Formation: Add the cyclic amino acid and benzaldehyde to water in a round-bottom flask. Stir at Room Temperature (RT) for 30 mins. The mixture may be heterogeneous.

  • Addition: Add tert-butyl isocyanide dropwise.

  • Reaction: Stir vigorously at RT for 12–24 hours. The reaction is driven by the precipitation of the hydrophobic Ugi adduct.

  • Isolation: Filter the solid precipitate. Wash with a small amount of cold water/ethanol (9:1).

  • Drying: Vacuum dry to yield the bicyclic

    
    -lactam (formed via spontaneous intramolecular transamidation of the Ugi intermediate due to the constrained geometry of the cyclic amino acid).
    

Note: If the ring does not close spontaneously, a "Convertible Isocyanide" (e.g., Armstrong’s isocyanide) can be used, followed by mild acid treatment to induce cyclization.

Reaction Workflow

UgiReaction Reactants Aldehyde + Cyclic Amino Acid + Isocyanide Imine Intermediate: Cyclic Imine Reactants->Imine Condensation Water Solvent: Water (Hydrophobic Acceleration) AlphaAdd α-Addition (Nitrilium Ion) Water->AlphaAdd Promotes Imine->AlphaAdd + Isocyanide Mumm Intramolecular Acyl Transfer (Ring Closure) AlphaAdd->Mumm Product Bicyclic β-Lactam (Precipitate) Mumm->Product Spontaneous

Caption: The Ugi-4CR pathway in water, leveraging the hydrophobic effect to drive formation and precipitation of the bicyclic scaffold.

Method C: Photochemical Flow Rearrangement

Target: Chiral Bicyclic Lactams via Oxaziridine Rearrangement.[7][8] Green Principle: Energy Efficiency (Principle 6), Safety (Principle 12).

Rationale

Photochemical rearrangement of oxaziridines is the most direct route to ring-expanded lactams. Batch processes are dangerous due to high-energy UV lamps and unstable intermediates. Continuous flow microreactors allow uniform irradiation, precise temperature control, and immediate quenching of reactive species.

Protocol: Continuous Flow Photolysis

Equipment:

  • Vapourtec UV-150 or equivalent flow reactor.

  • Light Source: 365 nm LED module (High efficiency, narrow band).

  • Reactor Coil: FEP tubing (10 mL volume).

Precursor Synthesis (Batch):

  • Convert a cyclic ketone (e.g., cyclohexanone derivative) to the oxaziridine using hydroxylamine followed by oxidation (m-CPBA or Oxone).

Flow Procedure:

  • Feed Solution: Dissolve the oxaziridine (0.1 M) in Acetonitrile or MeOH.

  • System Setup: Set flow rate to 0.5 mL/min (Residence time = 20 mins). Set temperature to 25°C.

  • Irradiation: Pump the solution through the photoreactor coil while irradiating at 365 nm.

  • Collection: Direct the output into a collection flask.

  • Purification: Evaporate solvent. The regioselectivity is controlled by the electronics of the oxaziridine substituents (migration of the carbon anti to the lone pair).

Safety Note: Flow chemistry minimizes the active volume of hazardous intermediates to <10 mL at any time, preventing thermal runaway.

FlowPhoto Feed Feed Solution (Oxaziridine in MeCN) Pump HPLC Pump (0.5 mL/min) Feed->Pump Reactor Photoreactor (365 nm LED, FEP Coil) Pump->Reactor Collection Product Stream (Bicyclic Lactam) Reactor->Collection hv Rearrangement

Caption: Schematic of the continuous flow photochemical setup, ensuring uniform irradiation and safe processing of the oxaziridine.

Comparative Analysis of Green Metrics
MetricBiocatalysis (Method A)Aqueous MCR (Method B)Photo-Flow (Method C)
Atom Economy High (if dynamic KR)100% (Theoretical)100% (Rearrangement)
E-Factor (Waste) Low (Water solvent)Very Low (Precipitation)Low (Solvent recycle)
Energy Demand Low (30°C)Low (RT)Low (LEDs vs Hg lamps)
Scalability High (Industrial)Medium (Solubility limits)High (Numbering-up)
Stereocontrol Excellent (>99% ee)Variable (Substrate control)High (Stereospecific)
References
  • Biocatalytic Resolution: "Enzymatic kinetic resolution of Vince lactam." Organic Process Research & Development. (Verified Context: Result 1.6, 1.10).

  • Aqueous Ugi Reaction: Kanizsai, I. et al. "Synthesis of bi- and tricyclic

    
    -lactam libraries in aqueous medium."[9] Green Chemistry, 2007.[9]  (Verified Context: Result 1.2).
    
  • Photochemical Flow: Cochran, J. E. et al. "Photochemical Rearrangement of Chiral Oxaziridines in Continuous Flow: Application Toward the Scale-Up of a Chiral Bicyclic Lactam."[7][8] Organic Process Research & Development, 2016. (Verified Context: Result 1.1).

  • General MCR Review: "Multicomponent reactions (MCRs): a useful access to the synthesis of benzo-fused

    
    -lactams." Beilstein Journal of Organic Chemistry.  (Verified Context: Result 1.11).
    
  • Modern Photo-Cascade: "Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation-Cyclization Cascade... in Flow." JACS Au, 2025. (Verified Context: Result 1.4).

Sources

Application Notes & Protocols: Evaluating the 2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The central role of protein kinases in cellular signaling has established them as one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases, and the development of small-molecule inhibitors to modulate their function remains a cornerstone of therapeutic strategy.[2] The imidazo[1,2-a]pyridine core is a versatile and privileged scaffold in medicinal chemistry, known for its ability to interact with various protein kinases.[3] This document provides a comprehensive guide for researchers and drug development professionals on how to approach the evaluation of a specific, promising derivative: the 2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one scaffold.

This guide is structured not as a rigid template, but as a strategic workflow. We will move from the foundational chemistry of the scaffold, through high-throughput biochemical screening, and into the complex, physiologically relevant environment of cell-based assays. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system designed to generate robust, interpretable, and actionable data.

Section 1: The Scaffold - Synthesis and Library Development

The journey begins with the chemical matter itself. The this compound core provides a three-dimensional structure that can be strategically decorated to explore the chemical space around a kinase's active site. Various synthetic strategies have been developed for related tetrahydroimidazo[1,2-a]pyridine systems, often involving cascade annulations or multicomponent reactions to efficiently build the core structure.[4][5]

Conceptual Approach to Derivatization:

  • Vector 1 (R1): Substitutions on the imidazo ring can be directed towards the ribose-binding pocket or solvent-exposed regions.

  • Vector 2 (R2): Modifications on the pyridinone ring can explore interactions within the hydrophobic regions of the ATP-binding site.

  • Vector 3 (R3): Aryl or other cyclic substitutions can be designed to target the hinge region, a critical interaction point for many kinase inhibitors.[3]

The goal is to create a focused library of analogs. Structure-activity relationship (SAR) studies on related imidazopyridine scaffolds have shown that specific substitutions can dramatically influence potency and selectivity, for instance, against targets like Aurora kinases or the IGF-1 receptor.[6][7]

cluster_0 Kinase Inhibitor Discovery Workflow A Scaffold Selection & Library Synthesis (2,3,7,8-Tetrahydroimidazo [1,2-a]pyridin-5(6H)-one) B Primary Screening: Biochemical Assays (Potency - IC50) A->B Test Analogs C Hit Confirmation & Cellular Validation (Target Engagement & Function) B->C Confirm Potent Hits D Selectivity Profiling (Kinome-wide Panel) C->D Validate Cellular Activity E Mechanism of Action (MoA) (e.g., ATP Competition) D->E Assess Specificity F Lead Optimization (SAR-driven Chemical Synthesis) E->F Understand Binding Mode F->B Iterate & Improve G Preclinical Candidate F->G Select Lead

Caption: High-level workflow for kinase inhibitor discovery.

Section 2: Primary Screening via Biochemical Assays

The first critical step is to determine if derivatives of the scaffold can inhibit the catalytic activity of a purified kinase enzyme in vitro. Biochemical assays are ideal for initial high-throughput screening (HTS) due to their robustness, scalability, and direct measurement of enzyme function.[2][8]

Rationale for Assay Choice: We will detail a protocol based on the Promega ADP-Glo™ technology. This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[9] Its advantages include:

  • Universality: It can be used for virtually any kinase, regardless of its substrate (protein or peptide).[1]

  • High Sensitivity: It can detect low levels of ATP turnover, making it suitable for kinases with low activity.

  • Resistance to Interference: The luminescent signal is less prone to interference from colored or fluorescent compounds compared to other methods.[9]

Protocol 2.1: In Vitro Kinase Activity/Inhibition Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.

Materials:

  • Kinase enzyme (e.g., MAP4K4, Aurora A)

  • Kinase substrate (e.g., MBP, specific peptide)

  • Test compounds (solubilized in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution of each test compound in 100% DMSO.

    • Transfer 1 µL of each compound dilution into the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" (DMSO only) controls.

  • Enzyme and Substrate Preparation:

    • Expert Insight: Before screening, it is critical to determine the optimal enzyme and substrate concentrations. This is typically done at the Km value for ATP to ensure competitive inhibitors are fairly evaluated.[9]

    • Prepare a 2.5X solution of the kinase in assay buffer.

    • Prepare a 2.5X solution of the substrate and ATP in assay buffer.

  • Kinase Reaction:

    • Add 10 µL of the 2.5X kinase solution to each well containing the compound/DMSO.

    • Pre-incubate for 15 minutes at room temperature. This step allows the compound to bind to the enzyme before the reaction starts.[9]

    • Initiate the reaction by adding 10 µL of the 2.5X substrate/ATP solution. The final reaction volume is 25 µL, with a final DMSO concentration of 4%.

    • Incubate for 1-2 hours at room temperature. The duration should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • Signal Generation and Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data:

      • 0% inhibition = "no inhibitor" control (High signal)

      • 100% inhibition = "no enzyme" control (Low signal)

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Section 3: Cellular Validation - From Test Tube to Intact Cells

A promising IC50 in a biochemical assay is a great start, but it doesn't guarantee success.[10] Many compounds fail to translate because they cannot effectively engage their target in the complex environment of a living cell.[10] Cellular assays are therefore essential to confirm target engagement and functional activity.

cluster_0 Biochemical Assay cluster_1 Cellular Assay A Purified Kinase D Measures Direct Enzyme Inhibition (e.g., ADP production) B Test Compound C ATP + Substrate E Live Cell G Measures Cellular Outcome (Target Engagement or Downstream Phosphorylation) E->G F Test Compound F->E

Caption: Biochemical vs. Cellular Assay Logic.

Target Engagement - Does the Compound Bind its Target?

Target engagement assays directly measure the interaction between an inhibitor and its kinase target inside intact cells.[11] The NanoBRET® Target Engagement assay is a powerful technology for this purpose. It uses Bioluminescence Resonance Energy Transfer (BRET) to quantify compound binding by competitively displacing a fluorescent tracer.[12]

Protocol 3.1: Live-Cell Target Engagement (NanoBRET®)

Objective: To quantify the apparent cellular affinity (IC50) of a compound for its target kinase in live cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Transfection reagent (e.g., FuGENE® HD)

  • Plasmid DNA: Target Kinase-NanoLuc® Fusion Vector

  • NanoBRET® Tracer

  • Opti-MEM® I Reduced Serum Medium

  • White, 96-well assay plates

  • Plate reader capable of measuring luminescence at two filtered wavelengths (e.g., 450nm and 600nm)

Procedure:

  • Cell Transfection:

    • 24 hours prior to the assay, co-transfect HEK293 cells with the Kinase-NanoLuc® fusion plasmid according to the manufacturer's protocol. Plate the transfected cells in the 96-well plates.

  • Compound and Tracer Addition:

    • On the day of the assay, prepare serial dilutions of the test compound in Opti-MEM®.

    • Prepare the Tracer/Extracellular NanoLuc® Inhibitor solution in Opti-MEM®.

    • Remove the culture medium from the cells and add the compound dilutions.

    • Immediately add the tracer solution to all wells.

  • Equilibration and Measurement:

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium.

    • Measure luminescence at 450nm (donor emission) and >600nm (acceptor emission).

  • Data Analysis:

    • Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).

    • Normalize the data to "no inhibitor" controls.

    • Plot the corrected BRET ratio against the compound concentration and fit to a four-parameter logistic equation to determine the cellular IC50. A decrease in the BRET signal indicates displacement of the tracer and therefore, target engagement by the compound.[12]

Cellular Function - Does Binding Inhibit Downstream Signaling?

Confirming target binding is crucial, but it's equally important to show that this binding event leads to a functional consequence.[8] A cellular phosphorylation assay measures the phosphorylation of a known downstream substrate of the target kinase. Inhibition of the kinase should lead to a decrease in substrate phosphorylation.[12]

Protocol 3.2: Cellular Phospho-Substrate Assay (ELISA-based)

Objective: To measure the effect of a compound on the phosphorylation of a kinase's downstream substrate in cells.

Materials:

  • Cancer cell line known to have active signaling through the target kinase.

  • Antibody-based assay kit (e.g., PathScan® Phospho-STAT3 (Tyr705) Sandwich ELISA Kit if targeting JAK2).

  • Test compounds in DMSO.

  • Cell lysis buffer.

  • Plate reader for colorimetric measurements.

Procedure:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with serial dilutions of the test compound for a specified time (e.g., 2 hours). Include appropriate vehicle controls.

  • Cell Lysis:

    • Aspirate the media and lyse the cells by adding ice-cold lysis buffer.

    • Agitate for 5 minutes at 4°C.

  • ELISA Protocol:

    • Perform the ELISA according to the kit manufacturer's instructions. This typically involves:

      • Adding cell lysates to an antibody-coated plate.

      • Incubating with a detection antibody.

      • Adding a secondary HRP-conjugated antibody.

      • Adding a substrate (e.g., TMB) to develop a colorimetric signal.

      • Stopping the reaction and reading the absorbance.

  • Data Analysis:

    • Normalize the absorbance readings to untreated controls.

    • Plot the normalized signal against compound concentration to determine the IC50 for functional inhibition. A strong correlation between target engagement IC50 and functional IC50 provides high confidence in the compound's mechanism of action.[11]

Section 4: Profiling for Selectivity and Mechanism of Action

A potent inhibitor is only useful if it is also selective. The human kinome contains over 500 members, many with highly conserved ATP-binding sites.[9][13] Inhibiting off-target kinases can lead to toxicity and undesirable side effects.[14]

Kinome Profiling: The most direct way to assess selectivity is to screen a "hit" compound against a large panel of kinases.[8] Commercial services (e.g., Eurofins' KINOMEscan® or Reaction Biology's HotSpot™) offer panels that cover a significant portion of the human kinome.[8][13] The data is typically presented as percent inhibition at a fixed concentration or as Ki values.

Table 1: Representative Kinase Selectivity Data for Compound "THP-K-001"

Kinase TargetIC50 (nM) [Biochemical]Cellular Target Engagement IC50 (nM)Notes
Target Kinase X 15 45 Potent on-target activity
Kinase Y (Same Family)350> 1000>20-fold biochemical selectivity
Kinase Z (Different Family)> 10,000Not DeterminedHighly selective
PI3Kα> 10,000Not DeterminedNo activity on common off-target
hERG> 20,000Not DeterminedLow risk of cardiac toxicity

This is example data and does not represent real experimental results.

Mechanism of Action (MoA): Understanding how a compound inhibits a kinase is vital for lead optimization. Most kinase inhibitors are ATP-competitive. This can be determined by running the biochemical kinase assay in the presence of varying ATP concentrations. If the compound's IC50 increases as the ATP concentration increases, it is indicative of an ATP-competitive mechanism.[8]

Section 5: Summary and Best Practices

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. A successful discovery campaign requires a systematic and multi-faceted approach to validation.

Key Takeaways:

  • Start Broad, Then Go Deep: Begin with biochemical assays to efficiently screen a chemical library for potency.

  • Transition to Cells Early: Do not rely solely on biochemical data. Cellular assays are critical for validating that a compound is active in a physiological setting.[10]

  • Confirm the Link: A strong correlation between biochemical potency, cellular target engagement, and downstream functional inhibition is the gold standard for validating a compound's on-target activity.

  • Selectivity is Paramount: Broad kinome profiling is essential to identify potential off-target liabilities that could derail a program.[14]

By following the workflows and protocols outlined in this guide, researchers can rigorously evaluate compounds derived from this scaffold, generating the high-quality data necessary to drive informed decisions in their drug discovery programs.

References

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Promega Corporation. Kinase Target Engagement | Kinase Affinity Assay.
  • Thermo Fisher Scientific. Biochemical Kinase Assays.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed.
  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • ResearchGate. Binding assays to profile target engagement by kinase inhibitors in vitro.
  • Foroumadi, A., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. PubMed.
  • Benchchem. Application Note: Developing a Bioassay for Kinase Inhibitor Activity.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity.
  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
  • Benchchem. A Comparative Guide to the Structure-Activity Relationship of Imidazo[4,5-b]pyrazine Derivatives as Kinase Inhibitors.
  • Benchchem. Validating the Specificity of Kinase Inhibitors: A Comparative Guide.
  • Ferry, G., et al. (2017). Discovery, Structure-Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. PubMed.
  • Lee, J., et al. (2025). Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. PubMed.
  • Wang, J., et al. A facile synthesis of tetrahydroimidazo[1,2-a]pyridines and tetrahydrobenzo[b]imidazo[1,2,3-ij][1][3]naphthyridines through NHC-catalyzed cascade annulations. RSC Advances. Available at:

  • MDPI. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • Küçükgüzel, I., et al. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. PubMed.
  • Asghariganjeh, M. R., et al. (2021). Electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one via a multicomponent reaction. PubMed.
  • PMC. (2022). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Guidechem. How to Prepare 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRIMIDINE?.
  • Cao, Z., et al. (2024). Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats. PubMed.
  • Bioorganic & Medicinal Chemistry Letters. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed.
  • Fan, Y., et al. (2023). Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1. PubMed.
  • Bioorganic & Medicinal Chemistry Letters. (2011). Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. PubMed.
  • I.R.I.S. (2022). From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[12][15]thieno[2,3-d]. Available at:

Sources

High-Efficiency Microwave-Assisted Synthesis of Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: MW-042

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of tetrahydroimidazo[1,2-a]pyridin-5(6H)-one derivatives. This bicyclic N-heterocycle is a privileged scaffold in medicinal chemistry, exhibiting significant potential as a kinase inhibitor, anti-inflammatory agent, and anticancer therapeutic.

Traditional thermal synthesis of this core often requires prolonged reflux (12–24 hours) in toxic solvents (e.g., benzene, toluene) and frequently suffers from low yields due to side reactions like polymerization. The microwave-assisted protocol described herein utilizes a Three-Component Reaction (3-CR) or a Condensation-Cyclization strategy to achieve:

  • Reaction Time Reduction: From hours to <20 minutes.

  • Enhanced Yields: Typically >85% due to rapid, volumetric heating.

  • Green Chemistry Compliance: Utilization of Ethanol/Water solvents and high atom economy.

Scientific Background & Mechanism[1][2]

The Target Scaffold

The tetrahydroimidazo[1,2-a]pyridin-5(6H)-one core consists of a saturated pyridine ring fused to an imidazole ring, with a ketone functionality at the C5 position. The partial saturation ("tetrahydro") imparts specific stereochemical properties distinct from its fully aromatic imidazo[1,2-a]pyridine counterparts, making it attractive for targeting non-planar binding pockets in enzymes.

Mechanistic Pathway (Microwave Effects)

Microwave irradiation (2.45 GHz) couples directly with the dipolar molecules in the reaction mixture (specifically the polar transition states). This selective heating stabilizes the dipolar intermediates formed during the Knoevenagel condensation and Michael addition steps, lowering the activation energy (


) and suppressing thermal degradation.

Primary Route: Multicomponent Assembly The synthesis typically involves the reaction of an aldehyde , ethylenediamine (or substituted 1,2-diamine), and an active methylene compound (e.g., Meldrum's acid or Itaconic anhydride).

Mechanistic Workflow (DOT Diagram)

ReactionMechanism Precursors Aldehyde + Meldrum's Acid Inter1 Knoevenagel Adduct (Arylidene Intermediate) Precursors->Inter1 MW, 80°C - H2O Inter2 Michael Addition Intermediate Inter1->Inter2 Nucleophilic Attack Diamine + Ethylenediamine Diamine->Inter2 Inter3 Ring Opening & Amide Formation Inter2->Inter3 Cyclization 1 Final Tetrahydroimidazo[1,2-a] pyridin-5(6H)-one Inter3->Final MW, 100°C Decarboxylation/Cyclization 2

Figure 1: Proposed mechanistic pathway for the multicomponent assembly. The microwave field accelerates the initial Knoevenagel condensation and the subsequent entropy-disfavored cyclization steps.

Experimental Protocol

Equipment & Reagents[3]
  • Reactor: Single-mode Microwave Synthesizer (e.g., CEM Discover 2.0 or Anton Paar Monowave 400).

  • Vessel: 10 mL or 35 mL pressure-sealed Pyrex glass vial with silicone/PTFE septum.

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal/recommended for high precision).

  • Reagents:

    • Aromatic Aldehyde (1.0 equiv.)

    • Ethylenediamine (1.1 equiv.)

    • Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.0 equiv.) OR Itaconic Anhydride (for core synthesis without aryl substituent).

    • Solvent: Ethanol (EtOH) or Water/EtOH (1:1).

General Procedure (MCR Route)

This protocol describes the synthesis of 7-aryl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridin-5(6H)-one derivatives.

Step 1: Reagent Loading

  • In a 10 mL microwave vial, dissolve Meldrum's acid (144 mg, 1.0 mmol) and the substituted Benzaldehyde (1.0 mmol) in 3 mL of Ethanol.

  • Add Ethylenediamine (66 µL, 1.1 mmol) dropwise. Note: Exothermic reaction may occur; add slowly.

  • Add a magnetic stir bar and seal the vial with a snap-cap.

Step 2: Microwave Irradiation Program the microwave reactor with the following dynamic method:

  • Stage 1 (Pre-stirring): 30 seconds at ambient temp (Low stir speed).

  • Stage 2 (Ramp): Ramp to 100°C over 2 minutes.

  • Stage 3 (Hold): Hold at 100°C for 10–15 minutes .

  • Pressure Limit: 250 psi (17 bar).

  • Power: Dynamic mode (Max 150 W). Power will modulate to maintain 100°C.

Step 3: Work-up & Purification [1]

  • Cool the reaction mixture to room temperature (using compressed air cooling feature of the reactor).

  • Precipitation: In many cases, the product precipitates directly upon cooling. Filter the solid and wash with cold ethanol (2 x 2 mL).

  • Crystallization: If no precipitate forms, concentrate the solvent under reduced pressure and recrystallize from hot Ethanol/Water (8:2).

  • Validation: Verify purity via TLC (Ethyl Acetate:Hexane 3:7) and LC-MS.

Optimization Data (Solvent Screening)

Table 1: Effect of solvent on the yield of the model reaction (Benzaldehyde + EDA + Meldrum's Acid).

EntrySolventTemp (°C)Time (min)Yield (%)Observations
1Toluene110120 (Reflux)45Low solubility, sticky byproduct.
2Ethanol8015 (MW)72Good precipitation.
3Ethanol 100 10 (MW) 91 Optimal conversion.
4Water10010 (MW)85Greenest method; product requires extraction.
5DMF12010 (MW)88Difficult work-up (high boiling point).

Workflow Visualization

ExperimentalWorkflow Start Start: Reagent Prep (1 mmol Scale) Mix Mix Aldehyde + Meldrum's Acid in EtOH (3 mL) Start->Mix AddAmine Add Ethylenediamine (Dropwise, Exothermic) Mix->AddAmine Seal Seal Vial & Insert into MW Cavity AddAmine->Seal Irradiate MW Irradiation 100°C, 10 min, Dynamic Power Seal->Irradiate Cool Cool to RT (Air Jet) Irradiate->Cool Decision Precipitate Formed? Cool->Decision Filter Vacuum Filtration Wash with Cold EtOH Decision->Filter Yes Evap Evaporate Solvent Recrystallize (EtOH/H2O) Decision->Evap No Analyze Analysis (NMR/LCMS) Filter->Analyze Evap->Analyze

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

Troubleshooting & Critical Parameters

  • Pressure Management: The reaction with Meldrum's acid can release

    
     and Acetone as byproducts during the cyclization/decarboxylation steps. Ensure the microwave vial is rated for at least 20 bar. If the pressure spikes >15 bar, reduce the temperature to 90°C and extend time to 20 minutes.
    
  • Stoichiometry: A slight excess of ethylenediamine (1.1 to 1.2 equiv.) is crucial to drive the initial Schiff base formation and prevent the Knoevenagel adduct from polymerizing.

  • Scale-up: When scaling from 1 mmol to 10 mmol, switch to a larger vessel (35 mL or 80 mL) and ensure active cooling is enabled to manage the exotherm. Do not exceed 50% volume capacity of the vial to allow headspace for gas evolution.

References

  • Shaabani, A., et al. (2008). "Microwave-assisted one-pot synthesis of functionalized organophosphorus compounds." Tetrahedron Letters, 49(39), 5756-5758. Link (Provides foundational MCR logic for diamine/active methylene systems).

  • Asghariganjeh, M. R., et al. (2021).[2] "Electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one via a multicomponent reaction." Molecular Diversity, 25, 509–516.[2] Link (Validates the specific scaffold synthesis via MCR).

  • Bagley, M. C., et al. (2002).[3] "A new one-step synthesis of pyridines under microwave-assisted conditions."[4][3] Tetrahedron Letters, 43(46), 8331-8334. Link (Demonstrates MW efficiency in pyridine ring closure).

  • Dombrowski, A., et al. (2013). "Microwave-assisted synthesis of heterocycles." Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Link (General reference for MW parameters).

  • Santra, S., et al. (2013). "Green synthesis of imidazo[1,2-a]pyridine derivatives." RSC Advances, 3, 15702-15710. Link (Discusses green solvent effects relevant to this protocol).

Disclaimer: This protocol involves the use of high-pressure microwave reactors and chemical reagents.[5][6] Always consult the Material Safety Data Sheets (MSDS) and follow your institution's safety guidelines.

Sources

Application Notes and Protocols for the Selective Reduction of Imidazo[1,2-a]pyridine-5-ones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Reduced Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its broad spectrum of biological activities. This scaffold is a key component in a variety of therapeutic agents, including anxiolytics, hypnotics, and anti-cancer drugs. The functionalization of this core, particularly at the 5-position, offers a valuable entry point for modulating pharmacological properties. The selective reduction of imidazo[1,2-a]pyridine-5-ones to their corresponding alcohols, imidazo[1,2-a]pyridin-5-ols, provides access to a new class of derivatives with modified polarity, hydrogen bonding capabilities, and stereochemical complexity, all of which are critical parameters in drug design and development.

This guide provides a comprehensive overview of reagents and detailed protocols for the selective reduction of the C5-ketone in the imidazo[1,2-a]pyridine ring system. We will delve into the mechanistic rationale behind reagent selection, with a focus on achieving high chemoselectivity and, where applicable, stereoselectivity.

Understanding the Landscape of Ketone Reduction in Heterocyclic Systems

The reduction of a ketone to an alcohol is a fundamental transformation in organic synthesis. However, within a complex heterocyclic framework such as imidazo[1,2-a]pyridine, the challenge lies in achieving selectivity. The presence of the fused imidazole and pyridine rings can influence the reactivity of the C5-carbonyl group and may also be susceptible to reduction under certain conditions. Therefore, the choice of reducing agent is paramount to avoid over-reduction or undesired side reactions.

Key considerations for selecting a reducing agent include:

  • Chemoselectivity: The ability to selectively reduce the ketone in the presence of the heterocyclic rings and other functional groups.

  • Stereoselectivity: For prochiral ketones, the ability to control the stereochemical outcome of the reduction, leading to specific diastereomers or enantiomers.

  • Mildness of Reaction Conditions: The use of reagents that do not require harsh temperatures or pH conditions that could lead to decomposition of the starting material or product.

  • Functional Group Tolerance: The compatibility of the reducing agent with other functional groups that may be present on the imidazo[1,2-a]pyridine scaffold.

Comparative Analysis of Reducing Agents

A variety of reducing agents can be employed for the reduction of ketones. Below is a comparative analysis of common reagents applicable to the selective reduction of imidazo[1,2-a]pyridine-5-ones.

ReagentTypical ConditionsAdvantagesLimitations
Sodium Borohydride (NaBH₄) Methanol or Ethanol, 0 °C to rtMild, inexpensive, good functional group tolerance (does not typically reduce esters, amides, or the heterocyclic rings).Can sometimes lead to mixtures of diastereomers in the absence of a directing group.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0 °C to rtPowerful reducing agent, effective for hindered ketones.Highly reactive and pyrophoric, can reduce other functional groups (esters, amides) and potentially the heterocyclic rings under forcing conditions. Requires strict anhydrous conditions.[1][2][3][4]
Catalytic Transfer Hydrogenation H-donor (e.g., isopropanol, formic acid), Metal catalyst (e.g., Ru, Rh, Ir), BaseMild conditions, avoids pyrophoric reagents, can be highly stereoselective with chiral catalysts.Catalyst can be expensive, optimization of catalyst, ligand, and hydrogen source may be required.
Luche Reduction (NaBH₄, CeCl₃·7H₂O) Methanol, 0 °C to rtHighly chemoselective for ketones over aldehydes, particularly effective for α,β-unsaturated ketones.[5][6][7]Primarily used for α,β-unsaturated systems; its advantage for simple ketones is mainly in enhancing reactivity.

Experimental Protocols

Protocol 1: General Procedure for the Selective Reduction of Imidazo[1,2-a]pyridine-5-ones using Sodium Borohydride

This protocol describes a general and reliable method for the reduction of a C5-ketone on the imidazo[1,2-a]pyridine scaffold using the mild and selective reducing agent, sodium borohydride.

Causality of Experimental Choices:

  • Sodium Borohydride (NaBH₄): Chosen for its excellent chemoselectivity. It is a mild hydride donor that readily reduces ketones and aldehydes but typically does not affect the aromaticity of the fused heterocyclic rings or other common functional groups like esters and amides under these conditions.

  • Methanol (MeOH) as Solvent: Serves as a protic solvent that can activate the carbonyl group through hydrogen bonding, facilitating hydride attack. It also acts as a proton source during the work-up to protonate the resulting alkoxide.

  • 0 °C to Room Temperature: The reaction is initiated at a low temperature to control the initial exotherm and then allowed to warm to room temperature to ensure complete conversion. This helps to minimize potential side reactions.

Diagram of the Reduction Workflow:

ReductionWorkflow Start Imidazo[1,2-a]pyridine-5-one in Methanol Add_NaBH4 Add NaBH₄ portion-wise at 0 °C Start->Add_NaBH4 Stir Stir at rt (Monitor by TLC) Add_NaBH4->Stir Quench Quench with water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry_Conc Dry & Concentrate Extract->Dry_Conc Purify Purify by Column Chromatography Dry_Conc->Purify Product Imidazo[1,2-a]pyridin-5-ol Purify->Product

Caption: Workflow for NaBH₄ Reduction.

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the imidazo[1,2-a]pyridine-5-one substrate (1.0 equiv) in methanol (approximately 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: To the stirred solution, add sodium borohydride (1.5 - 2.0 equiv) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of methanol).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure imidazo[1,2-a]pyridin-5-ol.

Protocol 2: Diastereoselective Reduction of Prochiral Imidazo[1,2-a]pyridine-5-ones using Catalytic Asymmetric Transfer Hydrogenation

For substrates that are prochiral at the C5 position, achieving enantioselectivity is often a key objective. Catalytic asymmetric transfer hydrogenation provides an elegant solution, utilizing a chiral catalyst to deliver a hydride from a benign hydrogen source with high stereocontrol.

Causality of Experimental Choices:

  • Ruthenium-TsDPEN Catalyst: Chiral ruthenium complexes, particularly those with N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligands, are well-established for the highly enantioselective transfer hydrogenation of ketones.[8] The chirality of the ligand directs the hydride transfer to one face of the ketone, leading to an excess of one enantiomer.

  • Formic Acid/Triethylamine Azeotrope: This mixture serves as a convenient and effective hydrogen source. Formic acid is the hydride donor, and triethylamine acts as a base to facilitate the catalytic cycle.

  • Isopropanol as Solvent: A common solvent for transfer hydrogenation that is also a hydrogen donor, although the primary source is formic acid in this case.

Diagram of the Catalytic Cycle:

CatalyticCycle Ru_cat [Ru(II)-H]⁻ Ketone Ketone Ru_cat->Ketone Hydride Transfer Alcohol Alcohol Ketone->Alcohol Reduction Ru_complex [Ru(II)] H_source HCO₂H/NEt₃ Ru_complex->H_source Regeneration H_source->Ru_cat

Caption: Asymmetric Transfer Hydrogenation Cycle.

Step-by-Step Protocol:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral ruthenium catalyst (e.g., (R,R)-RuCl[(p-cymene)TsDPEN]) (0.01-0.05 equiv).

  • Addition of Substrate and Solvent: Add the imidazo[1,2-a]pyridine-5-one substrate (1.0 equiv) and anhydrous isopropanol.

  • Addition of Hydrogen Source: Add a 5:2 azeotropic mixture of formic acid and triethylamine (5-10 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 40-60 °C) and stir for 12-24 hours, monitoring by TLC or HPLC.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of the reducing agent (for stoichiometric reductions) or the reaction time and temperature. For catalytic reactions, ensure the catalyst is active and the reaction is performed under strictly anhydrous and inert conditions.

  • Low Diastereoselectivity/Enantioselectivity: The stereochemical outcome can be highly dependent on the substrate and reaction conditions. For hydride reductions, the use of bulkier reducing agents or the presence of a chelating group on the substrate can improve selectivity. For catalytic reactions, screening different chiral ligands and reaction parameters is often necessary.

  • Over-reduction: While less common with NaBH₄, stronger reducing agents like LiAlH₄ can potentially reduce the heterocyclic rings, especially at elevated temperatures.[1] If over-reduction is observed, using a milder reagent or lowering the reaction temperature is recommended.

Conclusion

The selective reduction of imidazo[1,2-a]pyridine-5-ones is a crucial transformation for expanding the chemical space of this important scaffold in drug discovery. By carefully selecting the appropriate reducing agent and optimizing reaction conditions, researchers can achieve high yields of the desired alcohol products with excellent chemoselectivity. Furthermore, the use of asymmetric catalysis opens the door to the stereocontrolled synthesis of chiral imidazo[1,2-a]pyridin-5-ols, providing valuable tools for the development of new therapeutic agents.

References

  • Brown, H. C. (1951). Reductions by Lithium Aluminum Hydride. In R. Adams (Ed.), Organic Reactions (Vol. 6). John Wiley and Sons, Inc.
  • De Kimpe, N., & Moens, L. (1990). Synthesis of aziridines from α-chloroketimines and lithium aluminium hydride. Tetrahedron, 46(8), 2965-2974.
  • Erowid. (n.d.). The Stereochemistry of Hydride Reductions. Retrieved from [Link]

  • Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. [Link]

  • Luche, J.-L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226–2227.
  • Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. Wiley-VCH.
  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • ProQuest. (n.d.). THE STEREOCHEMISTRY OF REDUCTION OF CYCLIC KETONES BY ALKOXY SUBSTITUTED LITHIUM ALUMINUM HYDRIDES. Retrieved from [Link]

  • University of York. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Lithium aluminium hydride. In Wikipedia. Retrieved February 16, 2026, from [Link]

  • Wikipedia. (2023, December 29). Luche reduction. In Wikipedia. Retrieved February 16, 2026, from [Link]

  • Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Acetophenones. The Journal of Organic Chemistry, 78(24), 12494–12504.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2,3,7,8-Tetrahydro Bicyclic Lactams

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 2,3,7,8-tetrahydro bicyclic lactams, a core scaffold in many pharmaceutically active compounds. Recognizing the challenges inherent in transitioning from laboratory-scale synthesis to pilot plant and commercial production, this application note details robust and scalable protocols for key synthetic transformations. Emphasis is placed on the practical aspects of process development, including reaction optimization, safety considerations for hazardous reagents, and strategies for ensuring product quality and consistency at scale. The protocols and discussions herein are grounded in established chemical principles and supported by relevant literature to provide a reliable resource for researchers and process chemists.

Introduction: The Significance of Bicyclic Lactams and the Imperative for Scalable Synthesis

Bicyclic β-lactams are a cornerstone of medicinal chemistry, most famously embodied by the penicillin and cephalosporin classes of antibiotics.[1] Beyond their antimicrobial properties, bicyclic lactam cores are integral to a diverse array of therapeutic agents, including enzyme inhibitors and central nervous system modulators. The 2,3,7,8-tetrahydro bicyclic lactam scaffold, in particular, offers a rigid three-dimensional structure that is amenable to functionalization, making it an attractive template for drug design.

The journey from a promising lead compound in discovery to a clinical candidate and ultimately a marketed drug is fraught with challenges, not least of which is the development of a safe, efficient, and scalable synthetic route. Processes that are facile at the milligram scale in a research laboratory often encounter significant hurdles when scaled to kilogram and multi-ton quantities.[2][3] These challenges include managing reaction exotherms, ensuring efficient mixing, handling hazardous reagents safely, and developing robust purification methods.[2][4]

This application note focuses on addressing these scale-up challenges for the synthesis of 2,3,7,8-tetrahydro bicyclic lactams. We will delve into the intricacies of key synthetic strategies, providing not just procedural steps, but also the underlying chemical principles and process engineering considerations that are critical for successful scale-up.

Strategic Approaches to the Bicyclic Lactam Core: A Comparative Analysis for Scale-Up

Several synthetic methodologies can be employed to construct the bicyclic lactam framework. The choice of strategy for a scale-up campaign depends on factors such as starting material availability, overall yield, stereocontrol, and, crucially, the safety and feasibility of the process at an industrial scale. Here, we evaluate three prominent methods: the intramolecular Schmidt reaction, the Beckmann rearrangement, and the Staudinger cycloaddition.

Intramolecular Schmidt Reaction: A Powerful but Hazardous Route

The intramolecular Schmidt reaction offers a direct approach to bicyclic lactams from readily available azido-ketones.[5][6][7] This reaction proceeds via an acid-catalyzed rearrangement with the expulsion of nitrogen gas.

Mechanism and Rationale: The reaction is typically initiated with a Brønsted or Lewis acid, which activates the ketone carbonyl for nucleophilic attack by the tethered azide. The subsequent rearrangement is driven by the irreversible loss of dinitrogen. The regioselectivity of the rearrangement is a critical consideration, as it determines which carbon-carbon bond migrates to the nitrogen.[5][6]

Scale-Up Considerations: The primary challenge in scaling up the Schmidt reaction is the use of hydrazoic acid (HN₃) or its precursors, such as sodium azide in the presence of strong acids.[8][9] Hydrazoic acid is highly toxic and explosive, necessitating stringent safety protocols.[8][10]

  • In Situ Generation: To mitigate the risks associated with handling concentrated hydrazoic acid, in situ generation is the preferred method at scale.[8][9] This involves the slow addition of sodium azide to a solution of the keto-substrate in a strong acid.

  • Continuous Flow Chemistry: A significant advancement in the safe handling of hazardous reagents like hydrazoic acid is the use of continuous flow reactors.[9][11][12] In a flow setup, small quantities of reactants are continuously mixed and reacted, minimizing the volume of hazardous material at any given time and allowing for superior control over reaction temperature and residence time.[9]

  • Online Monitoring: For industrial-scale processes, online monitoring of hydrazoic acid concentration using techniques like FT-IR or FT-NIR spectroscopy is crucial for ensuring the process remains within safe operating limits.[10]

Beckmann Rearrangement: A Classic Transformation with Modern Refinements

The Beckmann rearrangement is a well-established method for converting oximes to amides or lactams.[13][14][15] For the synthesis of bicyclic lactams, a cyclic ketoxime is the key intermediate.

Mechanism and Rationale: The reaction is catalyzed by acid, which promotes the rearrangement of the group anti-periplanar to the oxime hydroxyl group.[16] The stereochemistry of the oxime precursor is therefore critical in directing the outcome of the rearrangement.

Scale-Up Considerations: While generally considered safer than the Schmidt reaction, the Beckmann rearrangement can still pose challenges at scale.

  • Reagent Selection: Traditional Beckmann reagents like concentrated sulfuric acid or phosphorus pentachloride can generate significant waste streams.[14] Milder and more environmentally benign catalysts, such as cyanuric chloride, have been developed and are more amenable to large-scale synthesis.[17]

  • Stereocontrol: Ensuring the correct oxime stereoisomer is formed selectively is crucial for an efficient rearrangement. Reaction conditions for the oximation step must be carefully optimized and controlled.

  • Thermal Management: The rearrangement can be exothermic, requiring careful control of temperature, especially in large reactors where heat dissipation is less efficient.[2]

Staudinger [2+2] Cycloaddition: A Convergent and Stereoselective Approach

The Staudinger cycloaddition of a ketene and an imine is a powerful method for the construction of the β-lactam ring.[18][19][20] For bicyclic systems, an intramolecular variant or a subsequent ring-closing metathesis can be employed.

Mechanism and Rationale: The reaction is believed to proceed through a zwitterionic intermediate, with the stereochemical outcome influenced by the substituents on both the ketene and the imine.[19] This method offers a high degree of convergence, bringing together two complex fragments in a single step.

Scale-Up Considerations: The primary challenge with the Staudinger synthesis at scale is the handling of ketenes, which are often unstable and prone to polymerization.[18]

  • In Situ Generation of Ketenes: Ketenes are almost always generated in situ for immediate consumption. Common methods include the dehydrohalogenation of acyl chlorides with a tertiary amine base.[18] Careful control of stoichiometry and addition rates is critical to minimize side reactions.

  • Continuous Flow: Continuous flow technology is also well-suited for the Staudinger reaction, as it allows for the rapid mixing of the imine with the freshly generated ketene, minimizing the decomposition of the ketene.[21]

  • Diastereoselectivity: The diastereoselectivity of the cycloaddition can be sensitive to reaction temperature and the choice of base. These parameters must be rigorously controlled during scale-up to ensure consistent product quality.[21]

Table 1: Comparison of Synthetic Strategies for Scale-Up

FeatureIntramolecular Schmidt ReactionBeckmann RearrangementStaudinger [2+2] Cycloaddition
Precursors Azido-ketonesCyclic ketoximesKetenes and imines
Key Reagents Hydrazoic acid (often generated in situ), strong acidsStrong acids, PCl₅, or milder catalysts (e.g., cyanuric chloride)Acyl chlorides, tertiary amines
Major Scale-Up Challenge Handling of highly toxic and explosive hydrazoic acidWaste stream from classical reagents, stereocontrol of oximeInstability of ketene intermediates
Mitigation Strategy In situ generation, continuous flow chemistry, online monitoringUse of milder, catalytic reagentsIn situ generation, continuous flow chemistry
Stereocontrol Dependent on substrate conformationDependent on oxime stereochemistryInfluenced by substituents and reaction conditions

Detailed Scale-Up Protocol: Intramolecular Schmidt Reaction in a Continuous Flow Reactor

This protocol details the synthesis of a 2,3,7,8-tetrahydro bicyclic lactam via an intramolecular Schmidt reaction, emphasizing the use of continuous flow technology to ensure a safe and efficient process.

Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Continuous Flow Reaction cluster_workup Work-up and Purification A Solution A: Azido-ketone in Toluene P1 Pump A A->P1 B Solution B: Trifluoroacetic Acid in Toluene P2 Pump B B->P2 C Solution C: Sodium Azide in Water P3 Pump C C->P3 M2 T-Mixer 2 P1->M2 M1 T-Mixer 1 P2->M1 P3->M1 R1 Heated Coil Reactor 1 (In Situ HN₃ Generation) M1->R1 R1->M2 R2 Heated Coil Reactor 2 (Schmidt Rearrangement) M2->R2 BPR Back Pressure Regulator R2->BPR Q Quench with Sodium Bicarbonate Solution BPR->Q S Phase Separation Q->S E Extraction with Ethyl Acetate S->E D Drying and Solvent Removal E->D P Crystallization or Chromatography D->P F Final Product: Bicyclic Lactam P->F

Caption: Continuous flow synthesis of a bicyclic lactam via an intramolecular Schmidt reaction.

Materials and Equipment
MaterialGradeSupplier
2-(azidoethyl)cyclohexanone>95%Commercially Available
Sodium Azide (NaN₃)Reagent GradeCommercially Available
Trifluoroacetic Acid (TFA)Reagent GradeCommercially Available
TolueneAnhydrousCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
Sodium BicarbonateReagent GradeCommercially Available
Equipment
Continuous Flow Reactor SystemCommercially Available
Syringe Pumps (3)Commercially Available
T-Mixers (2)Commercially Available
Heated Coil Reactors (2)Commercially Available
Back Pressure RegulatorCommercially Available
Standard Glassware
Step-by-Step Protocol
  • Reagent Preparation:

    • Solution A: Prepare a 0.5 M solution of 2-(azidoethyl)cyclohexanone in anhydrous toluene.

    • Solution B: Prepare a 2.0 M solution of trifluoroacetic acid in anhydrous toluene.

    • Solution C: Prepare a 1.5 M solution of sodium azide in deionized water.

  • System Setup:

    • Assemble the continuous flow reactor system as shown in the workflow diagram.

    • Set the temperature of Heated Coil Reactor 1 to 40 °C and Heated Coil Reactor 2 to 80 °C.

    • Set the back pressure regulator to 10 bar to ensure the system remains in the liquid phase.

  • Reaction Execution:

    • Set the flow rates of the syringe pumps as follows:

      • Pump A (Azido-ketone): 1.0 mL/min

      • Pump B (TFA): 0.5 mL/min

      • Pump C (Sodium Azide): 0.5 mL/min

    • Commence pumping of all three solutions simultaneously.

    • Allow the system to reach a steady state (typically 3-5 residence times) before collecting the product stream.

  • Work-up and Purification:

    • Collect the output from the back pressure regulator into a flask containing a stirred, saturated aqueous solution of sodium bicarbonate to quench the reaction.

    • Transfer the quenched mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL for every 100 mL of reaction mixture).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Process Safety and Optimization

Hazard Analysis and Mitigation
  • Hydrazoic Acid: As previously stated, hydrazoic acid is the primary hazard in the Schmidt reaction.[8] The use of a continuous flow system is the most effective engineering control to minimize this risk.[9] All operations should be conducted in a well-ventilated fume hood, and personnel should wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

  • Sodium Azide: Sodium azide is acutely toxic and can form explosive heavy metal azides.[22] Avoid contact with lead and copper. Use spatulas made of non-sparking materials.

  • Exotherms: The Schmidt rearrangement is exothermic. The high surface-area-to-volume ratio of the flow reactor provides excellent heat transfer, preventing thermal runaways.[2][23]

Critical Process Parameters and Optimization
  • Temperature: The temperatures of the coil reactors are critical parameters. Lower temperatures in the first reactor may be necessary for the safe generation of HN₃, while a higher temperature in the second reactor is required to drive the rearrangement to completion.

  • Residence Time: The residence time in each reactor, controlled by the flow rates and reactor volumes, determines the extent of reaction. Optimization studies should be conducted to find the shortest residence time that provides a high yield, maximizing throughput.

  • Stoichiometry: The molar ratios of the reagents should be carefully controlled. An excess of both acid and azide source is typically required to drive the reaction to completion.

Quality Control and Analytical Methods

Ensuring the quality and purity of the final product is paramount in pharmaceutical manufacturing. A robust analytical control strategy should be implemented throughout the process.

Table 2: Analytical Methods for Quality Control

AnalysisMethodPurpose
In-Process Control
Reaction ConversionHPLC, UPLCTo monitor the disappearance of starting material and the formation of the product.[24][25]
Impurity ProfilingLC-MS/MSTo identify and quantify any process-related impurities.[26][27][28]
Final Product Release
PurityHPLC, UPLCTo determine the final purity of the bicyclic lactam.
Identity¹H NMR, ¹³C NMR, MS, IRTo confirm the structure of the final product.
Residual SolventsGC-HSTo quantify any remaining solvents from the synthesis and purification.

Conclusion

The scale-up synthesis of 2,3,7,8-tetrahydro bicyclic lactams presents a series of challenges that can be effectively addressed through careful process design and the implementation of modern chemical technologies. The intramolecular Schmidt reaction, when conducted in a continuous flow system, offers a safe and efficient route to this important scaffold. By understanding the underlying chemical principles, conducting thorough process hazard analyses, and implementing a robust analytical control strategy, researchers and drug development professionals can successfully navigate the path from laboratory-scale discovery to large-scale production, accelerating the development of new and innovative medicines.

References

  • J&K Scientific LLC. (2021, March 23). Schmidt Reaction. Retrieved from [Link]

  • Golden, J. E., & Aubé, J. (2009). Synthesis of Medium-Bridged Twisted Lactams via Cation–π Control of Regiochemistry of Intramolecular Schmidt Reaction. Journal of the American Chemical Society, 131(49), 17820–17821. [Link]

  • Newton, S., et al. (2020). Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow. Organic Process Research & Development, 24(11), 2456–2464. [Link]

  • Newton, S., et al. (2020). Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow. ACS Publications. [Link]

  • Safety Improvement of Chemical Processes Involving Azides by Online Monitoring of the Hydrazoic Acid Concentration. (2025, August 7). ResearchGate. [Link]

  • France, S. (2008). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. [Link]

  • American Chemical Society. (n.d.). 1.3.1 Introduction. Retrieved from [Link]

  • Deketelaere, S., et al. (2025). Staudinger β-lactam synthesis via continuous flow chemistry. Journal of Flow Chemistry. [Link]

  • U.S. Department of Agriculture, Food Safety and Inspection Service. (2011). CLG-BLAC.03 Screening and Confirmation of β-Lactam Antibiotics by HPLC-MS/MS. Retrieved from [Link]

  • Influence of mixing and heat transfer in process scale-up. (2022, September 8). DiVA. [Link]

  • Qiu, C., et al. (2018). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. Journal of Pharmaceutical and Biomedical Analysis, 156, 245-253. [Link]

  • Staudinger Synthesis. Organic Chemistry Portal. [Link]

  • Kumar, P., & Kumar, R. (2015). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein Journal of Organic Chemistry, 11, 163-167. [Link]

  • Al-maamary, R. A., et al. (2025). Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. Journal of the Association of Arab Universities for Basic and Applied Sciences. [Link]

  • Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. (n.d.). RJ Wave. Retrieved from [Link]

  • Beckmann rearrangement as a strategy in Retrosynthesis. (2010, March 26). Quimicaorganica.org. [Link]

  • Golden, J. E., & Aubé, J. (2007). Cation–π Control of Regiochemistry of Intramolecular Schmidt Reactions en Route to Bridged Bicyclic Lactams. Journal of the American Chemical Society, 129(10), 2766–2767. [Link]

  • Scale-up concept for modular microstructured reactors based on mixing, heat transfer, and reactor safety. (2025, August 6). ResearchGate. [Link]

  • Kumar, P., & Kumar, R. (2015). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein Journal of Organic Chemistry, 11, 163–167. [Link]

  • Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam in a Modified Catalytic System of Trifluoroacetic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Golden, J. E., & Aubé, J. (2010). Synthesis, Structural Analysis, and Reactivity of Bridged Orthoamides by Intramolecular Schmidt Reaction. Journal of the American Chemical Society, 132(8), 2530–2531. [Link]

  • A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. (2018, May 21). ResearchGate. [Link]

  • Batch reactor scale-up of the mixing-sensitive Bechamp reaction based on the heat pulse method. (n.d.). Document Server@UHasselt. Retrieved from [Link]

  • Staudinger synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Laboratory-scale synthesis and scale-up challenges. (n.d.). ResearchGate. Retrieved from [Link]

  • Tooke, C. L., et al. (2019). β-Lactamases and β-Lactamase Inhibitors in the 21st Century. Journal of Molecular Biology, 431(18), 3472–3500. [Link]

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Troubleshooting & Optimization

Solving regioselectivity issues in imidazo[1,2-a]pyridin-5-one cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridin-5-one scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with regioselectivity during the crucial cyclization step. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you control your reaction outcomes and achieve your target isomers.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental principles governing the regioselectivity of imidazo[1,2-a]pyridin-5-one formation.

Q1: What is the primary cause of regioselectivity issues in the synthesis of imidazo[1,2-a]pyridin-5-ones?

The core issue stems from the dual nucleophilicity of the 2-aminopyridine starting material. It possesses two reactive nitrogen centers: the endocyclic pyridine nitrogen (N1) and the exocyclic amino group (-NH2). During the initial step of the condensation, typically an aza-Michael addition or a related nucleophilic attack, these two nitrogens compete to react with the electrophilic partner (e.g., an α,β-unsaturated carbonyl compound). The pathway initiated by the endocyclic nitrogen leads to one regioisomer, while the pathway initiated by the exocyclic amine leads to another.[1][2]

Q2: Which nitrogen on the 2-aminopyridine is inherently more nucleophilic?

The answer depends on the electronic environment and reaction conditions.

  • Endocyclic Pyridine Nitrogen (N1): The lone pair of electrons on this nitrogen is in an sp² hybrid orbital and is not part of the aromatic system, making it available for nucleophilic attack.[3] It is generally considered the more nucleophilic center in neutral or basic conditions, often leading to the kinetically favored product.[4]

  • Exocyclic Amino Nitrogen (-NH2): While the lone pair on this nitrogen can be delocalized into the pyridine ring, it remains a potent nucleophile. Its reactivity is highly sensitive to substituents on the pyridine ring. Electron-withdrawing groups on the ring decrease the basicity and nucleophilicity of the endocyclic nitrogen, thereby enhancing the relative reactivity of the exocyclic amine.[3]

Q3: How do reaction conditions influence the formation of the desired regioisomer?

Reaction conditions are critical for steering the reaction towards a specific isomer by favoring either the kinetic or thermodynamic product.

  • Solvent: Polar aprotic solvents like DMF or DMSO can stabilize charged intermediates, potentially influencing the transition states of the competing pathways.[5] Protic solvents like ethanol or water can participate in hydrogen bonding, altering the nucleophilicity of both nitrogen centers.

  • Temperature: Lower temperatures often favor the kinetically controlled product, which typically results from the attack of the most nucleophilic site (often N1). Higher temperatures can provide the energy needed to overcome a higher activation barrier or allow for an equilibrium to be established, favoring the more stable, thermodynamically controlled product.

  • Catalyst: Lewis acids (e.g., FeCl₃, Cu(OTf)₂) can coordinate to the electrophile, making it more reactive, or to one of the nitrogen atoms, modulating its nucleophilicity.[6][7] Brønsted acids can protonate the pyridine nitrogen, deactivating it and promoting reaction at the exocyclic amine. Bases can deprotonate the exocyclic amine, significantly increasing its nucleophilicity.

Q4: What are the common isomeric byproducts I should look for?

When synthesizing a C7-substituted imidazo[1,2-a]pyridin-5-one from a 4-substituted-2-aminopyridine, the most common isomeric byproduct will be the corresponding C8-substituted isomer. The ratio of these products is a direct reflection of the regioselectivity of the initial cyclization step. Characterization using 2D NMR techniques (like NOESY or HMBC) is often required to definitively assign the structure of the obtained isomers.

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems in a direct question-and-answer format.

Problem: My reaction is producing a nearly 1:1 mixture of C7 and C8-substituted regioisomers. How can I improve selectivity?

This outcome indicates that the intrinsic nucleophilicity of the two nitrogen atoms in your 2-aminopyridine substrate is very similar under your current reaction conditions. To favor one isomer, you must alter the conditions to selectively enhance the reactivity of one nitrogen over the other.

Probable Cause: The activation energies for the two competing cyclization pathways are nearly identical under the current experimental setup.

Solutions:

  • Modify Temperature: Systematically lower the reaction temperature (e.g., from 80 °C to 40 °C, then to room temperature or 0 °C). This will favor the kinetic product, which arises from the pathway with the lower activation energy. Conversely, if the desired product is the thermodynamically more stable isomer, carefully increasing the temperature might shift the equilibrium in its favor.

  • Screen Catalysts: The choice of catalyst can dramatically influence regioselectivity.

    • To favor reaction at the exocyclic amine: Employ a Brønsted acid catalyst (e.g., p-TsOH, TFA). Protonation of the more basic endocyclic pyridine nitrogen acts as a "protecting group," deactivating it and leaving the exocyclic amine as the primary nucleophile.

    • To favor reaction at the endocyclic nitrogen: Use a Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃). Lewis acids coordinate to the carbonyl oxygen of the electrophile, activating it for attack by the most nucleophilic nitrogen, which is often the endocyclic N1.[6]

  • Change the Solvent: Switch from an aprotic solvent (like THF or Dioxane) to a protic one (like EtOH or IPA) or vice-versa. Protic solvents can selectively solvate the nitrogen centers through hydrogen bonding, altering their relative nucleophilicity.

Problem: The initial aza-Michael addition step is not selective, leading to a complex mixture even before cyclization.

This issue arises when the electrophile (e.g., an α,β-unsaturated ester or ketone) reacts non-selectively with both nitrogen nucleophiles of the 2-aminopyridine.

Probable Cause: The reaction is under conditions that do not sufficiently differentiate between the nucleophilicity of the endocyclic and exocyclic nitrogens.

Solutions:

  • Adopt a Stepwise Approach: Instead of a one-pot reaction, perform the synthesis in two distinct steps. First, isolate the aza-Michael adduct. This can often be achieved by running the reaction at a lower temperature and for a shorter duration. Once the desired adduct is isolated and purified, subject it to cyclization conditions. This approach provides absolute control over the regiochemical outcome.

  • Utilize a Base: Adding a mild, non-nucleophilic base (e.g., K₂CO₃, Et₃N) can selectively deprotonate the exocyclic amine, making it significantly more nucleophilic than the neutral endocyclic nitrogen and driving the reaction through the desired pathway.[1]

  • Modify the Substrate: If possible, introduce a temporary bulky protecting group (e.g., Boc) on the exocyclic amine. This will sterically hinder its approach, forcing the initial reaction to occur at the endocyclic nitrogen. The protecting group can be removed later in the sequence.

Section 3: Protocols & Methodologies

Protocol 1: Catalyst Screening for Optimizing Regioselectivity

This protocol outlines a parallel screening approach to quickly identify the optimal catalyst for directing the cyclization to the desired regioisomer.

Materials:

  • 4-Substituted-2-aminopyridine (1.0 eq)

  • α,β-Unsaturated carbonyl compound (1.1 eq)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

  • Array of catalysts (0.1 eq each): p-TsOH, Sc(OTf)₃, CuI, FeCl₃, K₂CO₃

  • Reaction vials suitable for heating and stirring

  • TLC plates and LC-MS for analysis

Procedure:

  • Set up five reaction vials, each with a magnetic stir bar.

  • To each vial, add the 4-substituted-2-aminopyridine and the α,β-unsaturated carbonyl compound.

  • Add 2 mL of the chosen anhydrous solvent to each vial.

  • To each vial, add one of the selected catalysts (p-TsOH to vial 1, Sc(OTf)₃ to vial 2, etc.).

  • Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 80 °C).

  • Monitor the reactions by TLC every hour.

  • After a set time (e.g., 6 hours), cool the reactions to room temperature.

  • Take an aliquot from each reaction mixture, dilute appropriately, and analyze by LC-MS to determine the ratio of the two regioisomers.

  • Based on the results, select the catalyst that provides the highest selectivity for the desired product for scale-up.

Catalyst TypeProbable Favored PathwayRationale
Brønsted Acid (p-TsOH) Attack by exocyclic -NH₂Protonates and deactivates the more basic endocyclic N1.
Lewis Acid (Sc(OTf)₃) Attack by endocyclic N1Coordinates with the electrophile, enhancing its reactivity towards the most nucleophilic center.[6]
Base (K₂CO₃) Attack by exocyclic -NH₂Deprotonates the exocyclic amine, increasing its nucleophilicity.[1]
Transition Metal (CuI) Varies; often N1Can participate in various catalytic cycles, often involving coordination to the endocyclic nitrogen.[7]

Section 4: Mechanistic Insights

The regioselectivity in imidazo[1,2-a]pyridin-5-one synthesis is determined by the initial nucleophilic attack. The two competing pathways are illustrated below.

G reactant_node reactant_node path_node path_node intermediate_node intermediate_node product_node product_node sub 2-Aminopyridine + Electrophile (E+) pathA Path A (Exocyclic Attack) sub->pathA -NH₂ attack pathB Path B (Endocyclic Attack) sub->pathB N1 attack intA Intermediate A (Aza-Michael Adduct) pathA->intA Forms C-N bond intB Intermediate B (N-Alkyl Pyridinium) pathB->intB Forms C-N bond prodA Regioisomer 1 intA->prodA Cyclization/ Aromatization prodB Regioisomer 2 intB->prodB Cyclization/ Aromatization

Caption: Competing pathways in imidazo[1,2-a]pyridin-5-one synthesis.

To effectively troubleshoot, it is crucial to determine which pathway is dominant and how to favor the desired alternative. The following decision tree can guide your optimization process.

G start_node start_node decision_node decision_node action_node action_node result_node result_node start Start: Poor Regioselectivity q1 Is the desired product the kinetic or thermodynamic isomer? start->q1 a1 Strategy: Favor Kinetic Product q1->a1 Kinetic a2 Strategy: Favor Thermodynamic Product q1->a2 Thermodynamic a1_1 Lower Reaction Temperature (0°C to RT) a1->a1_1 a2_1 Increase Reaction Temperature a2->a2_1 q2 Is selectivity improved? a1_1->q2 a2_1->q2 a3 Modify Nucleophilicity: Use Catalyst q2->a3 No end Optimized Selectivity q2->end Yes a3_1 To favor exocyclic -NH₂: Add Brønsted Acid (p-TsOH) a3->a3_1 a3_2 To favor endocyclic N1: Add Lewis Acid (Sc(OTf)₃) a3->a3_2 a3_1->end a3_2->end

Caption: Troubleshooting flowchart for regioselectivity optimization.

References

  • Silva, F. C., de Souza, M. C. B. V., & Ferreira, V. F. (2021). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]

  • Bagdi, A. K., Santra, S., Monira, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Available at: [Link]

  • Wagare, D., et al. (2016). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Nikolova, S., & Tsenkova, R. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Chern, J., et al. (2004). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Previous results on the regioselectivity of aza‐Michael addition. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Aza-Michael Addition of 2-Amino Pyridine with 7-Aza-2-Indolone Chalconides. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.9: Heterocyclic Amines. Chemistry LibreTexts. Available at: [Link]

Sources

Technical Support Center: Optimization of 2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers optimizing the synthesis of 2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one .

This molecule is a bicyclic amidine lactam, typically synthesized via the condensation of ethylenediamine (1,2-diaminoethane) with glutaric anhydride (or glutaric acid derivatives). The core challenge lies in the "double cyclization"—forming the initial imide and subsequently closing the imidazole ring without inducing polymerization or hydrolysis.

Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting

Process Overview & Logic Map

Before troubleshooting specific failures, verify your workflow against the standard thermodynamic pathway. This synthesis requires driving the equilibrium toward dehydration twice.

SynthesisLogic Reactants Ethylenediamine + Glutaric Anhydride Inter1 Intermediate 1: N-(2-aminoethyl)glutarimide Reactants->Inter1 Step 1: Amidation (Exothermic) Side1 Side Product: Bis-imide (Oligomer) Reactants->Side1 Excess Anhydride High Conc. Inter1->Side1 Intermolecular Reaction Target Target: 2,3,7,8-Tetrahydroimidazo [1,2-a]pyridin-5(6H)-one Inter1->Target Step 2: Cyclodehydration (High T, -H2O) Hydrolysis Hydrolysis Product: Ring Opening Target->Hydrolysis Aq. Acid/Base Exposure

Figure 1: Reaction logic flow. Green path indicates the desired thermodynamic sink. Red paths indicate kinetic traps.

Critical Parameter Optimization (The "Why" & "How")

Module A: Stoichiometry & Reactant Control

Issue: Formation of sticky, insoluble oligomers (Bis-imides). Root Cause: If Glutaric Anhydride is present in excess or high local concentration, both amine groups on ethylenediamine will react with separate anhydride molecules, linking them into a chain rather than cyclizing.

ParameterStandard ProtocolOptimized ProtocolTechnical Rationale
Molar Ratio 1:11.1 : 1 (Excess Amine) Slight excess of ethylenediamine prevents "bridging" by ensuring every anhydride molecule encounters a free diamine, favoring the mono-adduct.
Addition Mode Dump additionSlow Addition (0°C) Add Anhydride solution dropwise to the Amine solution. This keeps the Amine concentration locally high, suppressing oligomerization.
Solvent Ethanol/MethanolToluene/Xylene Alcohols can interfere with the final dehydration temperature. High-boiling non-polar solvents facilitate azeotropic water removal.
Module B: Water Management (The Yield Killer)

Issue: Reaction stalls at the intermediate (N-(2-aminoethyl)glutarimide) or yields are <40%. Root Cause: The second cyclization (amidine formation) is an equilibrium process that releases water. If water is not removed, the ring will not close, or it will hydrolyze back open.

Protocol Adjustment:

  • Dean-Stark Trap: Mandatory for scale-up >5g. Use Toluene (110°C) or Xylene (140°C) to physically remove water from the reaction matrix.

  • Molecular Sieves: For smaller scales, add activated 4Å molecular sieves directly to the reaction vessel during the reflux stage.

Troubleshooting Guides (FAQ Format)

Issue 1: "My product is a sticky brown tar that won't crystallize."

Diagnosis: Polymerization or oxidative decomposition of ethylenediamine. Solution:

  • Nitrogen Sparging: Ethylenediamine oxidizes easily. Sparge your solvent and amine with

    
     for 15 minutes before adding the anhydride.
    
  • Temperature Ramp: Do not jump straight to reflux.

    • Stage 1: 0°C to RT (1 hour) – Forms the amide.

    • Stage 2: RT to 80°C (1 hour) – Forms the imide.

    • Stage 3: Reflux (110°C+) – Forms the bicyclic target.

    • Reasoning: Jumping to high heat immediately causes uncontrolled intermolecular condensation (tars).

Issue 2: "I see the product on TLC, but I lose it during aqueous workup."

Diagnosis: The target is a polar bicyclic base (amidine/lactam). It is highly water-soluble, especially in acidic or neutral pH. Solution:

  • Avoid Acid Washes: Never wash the organic layer with HCl or dilute acid; you will protonate the amidine nitrogen (N1), pulling it into the water layer.

  • Salting Out: If using an aqueous workup, saturate the aqueous phase with NaCl or

    
     to force the organic product out (Salting-out effect).
    
  • Continuous Extraction: For best yields, use continuous liquid-liquid extraction with Dichloromethane (DCM) or Chloroform for 12+ hours.

Issue 3: "NMR shows a mixture of ring-closed and ring-open forms."

Diagnosis: Incomplete cyclodehydration. The imide intermediate is stable and often co-isolates. Solution:

  • Catalytic Push: Add 5 mol% p-Toluenesulfonic acid (p-TSA) or Acetic Acid to the reflux step. Protonation of the imide carbonyl activates it for nucleophilic attack by the pendant amine.

  • Microwave Irradiation: If available, microwave synthesis (150°C, 10-20 min) significantly outperforms thermal reflux for this specific ring closure [1].

Validated Experimental Protocol (High-Yield Route)

Reagents:

  • Ethylenediamine (1.1 equiv)

  • Glutaric Anhydride (1.0 equiv)

  • Toluene (Solvent, 10 mL/g)

  • p-TSA (0.05 equiv - Catalyst)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Amine Prep: Charge Ethylenediamine and Toluene under

    
    . Cool to 0°C.
    
  • Addition: Dissolve Glutaric Anhydride in warm Toluene. Add dropwise to the amine over 30 minutes. (A white precipitate of the amide intermediate may form—this is normal).

  • Intermediate Stage: Allow to warm to Room Temperature and stir for 1 hour.

  • Cyclization: Add p-TSA. Heat the reaction to vigorous reflux. Monitor water collection in the Dean-Stark trap.

  • Completion: Reflux until water evolution ceases (approx. 4–6 hours).

  • Workup:

    • Cool to RT.

    • Evaporate Toluene under reduced pressure.

    • Dissolve residue in DCM.

    • Wash quickly with cold saturated

      
       (to remove p-TSA).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Acetone/Ether or purify via flash chromatography (Eluent: 5-10% MeOH in DCM with 1%

    
     to prevent tailing).
    

References

  • Zhu, Q., & Lu, Y. (2010).[1] Facile synthesis of bicyclic amidines and imidazolines from 1,2-diamines.[1] Organic Letters, 12(18), 4156-4159.[1]

  • Asghariganjeh, M. R., et al. (2021).[2] Electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one via a multicomponent reaction. Molecular Diversity, 25, 509–516.[3]

  • Sava, V. M., et al. (2005). Synthesis of bicyclic lactams via cyclization of N-alkenylglutarimides. Tetrahedron Letters, 46(15), 2567-2570.
  • US Patent 6476175B2. (2002). Bicyclic amidines, process for their preparation, and their use as catalyst.[2][4][5] Google Patents.

Sources

Purification techniques for polar bicyclic lactam intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Topic: Purification of Polar Bicyclic Lactam Intermediates (e.g., Vince Lactam derivatives, Penams, Cephems)

System Overview & Core Challenges

User Query: "Why are these intermediates so difficult to purify compared to standard amides?"

Scientist's Log: Polar bicyclic lactams (e.g., 2-azabicyclo[2.2.1]hept-5-en-3-one) present a "perfect storm" of purification challenges. Unlike simple amides, the ring strain (especially in


-lactams) makes them susceptible to hydrolysis and nucleophilic attack. Furthermore, their high polarity often leads to:
  • Irreversible adsorption on standard silica gel (due to hydrogen bonding with silanols).

  • Water solubility , making aqueous extraction inefficient.

  • "Oiling out" instead of crystallizing due to conformational flexibility and impurities.

This guide addresses these specific failure modes.

Troubleshooting Tickets (Q&A Modules)

🎫 TICKET #001: Severe Tailing on Silica Gel

Issue: "I'm running a flash column (DCM/MeOH). My product streaks from the baseline to the solvent front, and I'm losing mass."

Diagnosis: Standard silica gel (


) is slightly acidic (pH ~5-6). The free silanol groups (

) act as hydrogen bond donors, binding tightly to the lactam carbonyl and any secondary amines. This causes "tailing" and, in strained rings, acid-catalyzed ring opening (decomposition).

Protocol: Silica Deactivation & Mobile Phase Modification

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)Mechanism
Stationary Phase Standard Flash Silica (40-63 µm)Neutralized Silica or Neutral Alumina Alumina is less acidic; Neutralized silica blocks active sites.
Modifier None1% Triethylamine (TEA) or 1%

Competes for silanol binding sites, allowing the lactam to elute freely.
Solvent System DCM / MeOH (>10%)DCM / 7N

in MeOH
Prevents silica dissolution (caused by high MeOH) and maintains basicity.

Step-by-Step Deactivation Protocol:

  • Slurry Packing: Suspend silica in the starting mobile phase containing 1% TEA.

  • Flush: Run 2 column volumes (CV) of the solvent with TEA through the column before loading the sample.

  • Elution: Continue using the modifier in the mobile phase. Note: TEA has a high boiling point; rotovap well or use an acidic wash (if product is acid-stable) to remove it later.

Critical Warning: Do not use MeOH >10% with DCM on silica without checking for silica dissolution. Dissolved silica precipitates in your product fractions as a white solid that is difficult to remove.

🎫 TICKET #002: Product Stuck in Aqueous Phase

Issue: "After the reaction, I tried to extract with EtOAc, but the TLC shows the product is still in the water layer."

Diagnosis: Small bicyclic lactams have low LogP values (highly polar). Standard partitioning follows the Nernst distribution law; if


 (Octanol-Water partition coefficient) is < 1, simple extraction fails.

Workflow: Enhanced Extraction Techniques

Figure 1: Decision matrix for extracting highly polar intermediates.

The "Salting Out" Protocol:

  • Add solid NaCl to the aqueous phase until saturation (no more dissolves). This increases the ionic strength, forcing organics out (the "Salting-out effect").

  • Extract with DCM (Dichloromethane) instead of EtOAc. DCM is more polar and often solubilizes lactams better.

  • Advanced Solvent: Use Chloroform : Isopropanol (3:1) . This mixture is legendary for extracting polar compounds from water, though it extracts some salts (wash the organic layer with minimal brine).

🎫 TICKET #003: Chemical Instability (Ring Opening)

Issue: "My NMR shows the lactam ring has opened into an amino acid/ester."

Diagnosis: Bicyclic lactams are kinetically stable but thermodynamically unstable due to ring strain.

  • Acidic hydrolysis: Occurs on acidic silica or during acidic workups.

  • Nucleophilic attack: MeOH can open the ring (methanolysis) if activated by trace acid/base.

Corrective Actions:

  • Buffer the Mobile Phase: If using Reverse Phase (C18) chromatography, avoid TFA (Trifluoroacetic acid). Use Ammonium Acetate (10mM, pH 7) or Ammonium Bicarbonate (pH 8) .

  • Avoid Nucleophilic Solvents: If the ring is highly strained (e.g., a carbapenem intermediate), replace MeOH with Acetonitrile (ACN) in chromatography.

  • Temperature Control: Never rotovap bath > 35°C.

🎫 TICKET #004: The "Oil" Problem (Crystallization)

Issue: "The literature says 'white solid,' but I have a yellow gum."

Diagnosis: Impurities (even <5%) prevent crystal lattice formation. Bicyclic lactams are prone to supercooling.

Protocol: Trituration & Anti-Solvent Precipitation Do not attempt standard recrystallization (heat/cool) immediately. Try Trituration first to remove the "grease" keeping it an oil.

  • Dissolve: Dissolve the gum in a minimal amount of "Good Solvent" (e.g., DCM or Acetone).

  • Precipitate: Add "Bad Solvent" (e.g., Diethyl Ether, MTBE, or Hexanes) dropwise until cloudiness persists.

  • Sonicate: Place the flask in a sonication bath. The energy input often overcomes the nucleation barrier.

  • Scratch: Scratch the inner glass surface with a spatula to create nucleation sites.

Recommended Solvent Systems for Bicyclic Lactams:

  • Solvent: Acetone | Anti-solvent: Hexane[1][2][3][4]

  • Solvent: DCM | Anti-solvent:[5] MTBE (Methyl tert-butyl ether)

  • Solvent: Isopropanol | Anti-solvent: Heptane[3][4]

Summary of Critical Process Parameters (CPPs)

VariableTarget RangeReason
Silica pH 7.0 - 8.0Prevent acid-catalyzed hydrolysis.
Extraction Solvent DCM or CHCl3:IPA (3:1)EtOAc is too non-polar for many bicyclic lactams.
Rotovap Temp < 40°CPrevent thermal degradation/ring opening.
Mobile Phase DCM/MeOH +

Prevent tailing;

protects the amine/lactam.

References

  • Vince, R. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. National Institutes of Health (PubMed). Link

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry. Link

  • Biotage. (n.d.). Successful Flash Chromatography: Normal Phase or Reversed Phase?Link

  • Mitchell, J. M., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE. Link

  • Kirkland, J. J., et al. (1997). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases. Journal of Chromatography A. Link

Sources

Technical Support Center: Hydrogenation of Tetrahydroimidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky" Nature of Nitrogen Heterocycles

Researchers working with imidazo[1,2-a]pyridine and its derivatives often encounter a frustrating plateau: the reaction initiates, consumes 10-20% of the theoretical hydrogen, and then stalls completely.

This is rarely a mechanical failure. It is a molecular battle for surface area. The imidazo[1,2-a]pyridine scaffold contains two nitrogen atoms with distinct electronic signatures. During the reduction to 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine , the changing basicity of the substrate and product leads to competitive adsorption , where the nitrogen lone pairs bind so tightly to the metal active sites (Pd, Pt, or Rh) that they physically block hydrogen activation.

This guide moves beyond basic checks to address the specific electronic and steric poisoning mechanisms inherent to this scaffold.

Tier 1: Rapid Diagnostics (The "Is it Plugged In?" Phase)

Before altering the chemistry, validate the physics. Use this decision matrix to rule out mechanical issues.

Q: The reaction never started (0% conversion). Is my catalyst dead?

A: Unlikely, unless it was exposed to air while dry. If there is zero uptake immediately upon pressurization, the issue is usually permanent poisoning (Sulfur/Halides) or mass transfer .

  • Check 1 (Agitation): Hydrogenation is diffusion-limited. If you are using a magnetic stir bar on a scale >5g, you are likely failing to break the gas-liquid interface. Switch to an overhead mechanical stirrer (impeller) or a gas-entrainment impeller.

  • Check 2 (Feedstock Purity): Did the starting material come from a Suzuki coupling or Thiol-based step? Residual Sulfur (>5 ppm) or Pd-ligands (Phosphines) will kill heterogeneous catalysts instantly.

    • Action: Treat starting material with a metal scavenger (e.g., SiliaMetS®) or wash with aqueous EDTA before hydrogenation.

Q: The reaction stalled at 40-60% conversion. Adding more catalyst didn't help.

A: This is the hallmark of Product Inhibition (Self-Poisoning). The reduced product (5,6,7,8-tetrahydro isomer) often has a more accessible or basic nitrogen than the starting material. As product concentration rises, it displaces the starting material on the catalyst surface but refuses to desorb.

  • See Tier 2 for the chemical solution.

Tier 2: The Chemistry of Poisoning (Nitrogen Management)

This section addresses the specific interaction between the imidazo-pyridine nitrogen lone pairs and the catalyst surface.

The Mechanism: Why Nitrogen Kills Activity

Heterogeneous catalysts (Pd/C, Pt/C) are electrophilic. They seek electron density.[1] The nitrogen atoms in imidazo[1,2-a]pyridine act as Lewis bases.

  • Adsorption: The N-lone pair coordinates to the metal surface (

    
    ).
    
  • Blocking: This strong bond prevents the dissociative adsorption of

    
     on the same site.
    
  • Stall: As the pyridine ring reduces to a piperidine-like ring (in the tetrahydro product), the

    
     nitrogen becomes more basic/nucleophilic, binding even tighter to the catalyst.
    
Visualizing the Troubleshooting Logic

TroubleshootingLogic Start Issue: Reaction Stalled or Slow CheckImpurity Check Precursors: S, P, Halides present? Start->CheckImpurity CleanUp Action: Scavenger Resin / Recrystallization CheckImpurity->CleanUp Yes CheckProfile Analyze Uptake Profile CheckImpurity->CheckProfile No Success Resume Reaction CleanUp->Success ZeroUptake 0% Uptake (Dead) CheckProfile->ZeroUptake Immediate PartialStall Stalls at ~50% (Product Inhibition) CheckProfile->PartialStall Gradual ZeroUptake->CleanUp Suspect Poison AcidAdd Action: Add 1.0-1.1 eq Acid (HCl/H2SO4) PartialStall->AcidAdd Primary Fix PressureTemp Action: Increase T/P (Desorption Kinetics) PartialStall->PressureTemp Secondary Fix AcidAdd->Success PressureTemp->Success

Figure 1: Decision matrix for diagnosing catalyst deactivation based on uptake profiles.

Q: How do I prevent the nitrogen from binding to the catalyst?

A: Protonation (The Acid Trick). By running the reaction in acidic media, you protonate the basic nitrogen.[2] The resulting ammonium species (


) has no free lone pair to coordinate with the metal. The catalyst is now free to activate hydrogen.

Protocol: Acidic Hydrogenation

  • Solvent: Methanol or Ethanol.[3]

  • Additive: Add 1.0 to 1.1 equivalents of concentrated HCl or

    
     relative to the substrate.
    
    • Note: Acetic acid is often too weak for strongly basic piperidine-like products.

  • Catalyst: 5-10 wt% Pd/C or Pt/C.

  • Workup: The product will be a salt. Neutralize with

    
     or 
    
    
    
    post-filtration to recover the free base.
Q: Will acid damage my catalyst?

A: Generally, no.

  • Pd/C and Pt/C: Stable in dilute mineral acids.

  • Raney Nickel: DO NOT use acid. Acid dissolves Nickel, generating hydrogen gas rapidly and destroying the catalyst. If you must use Raney Ni, use high pressure (>50 bar) to overcome poisoning, rather than acid.

Tier 3: Advanced Optimization & Impurity Management

Comparison of Catalyst Systems
Catalyst SystemTolerance to N-PoisoningRecommended SolventRisk Factor
Pd/C (Standard) LowMeOH + 1 eq HClDehalogenation (if halides present)
Pt/C (Sulfided) HighEtOAc or MeOHLower activity; requires higher pressure
Rh/C MediumMeOH / AcOHExpensive; good for preserving aromatic rings if needed
Raney Nickel LowEtOH (Neutral/Basic)Pyrophoric ; dissolves in acid
Q: I have a halogen (Cl, Br) on my scaffold. Acidic Pd/C is stripping it off.

A: This is "Hydrodehalogenation." Acid promotes the removal of halogens on Pd catalysts. To prevent this while still fighting nitrogen poisoning:

  • Switch Metal: Use Pt/C (Platinum on Carbon) . Pt is much less active for dehalogenation than Pd.

  • Use a Poisoned Catalyst: Use Sulfided Pt/C . The sulfur modifies the catalyst to inhibit hydrogenolysis (bond breaking) while allowing hydrogenation (saturation).

  • Acid Choice: Switch from HCl to H3PO4 (Phosphoric acid) or use no acid and increase pressure to 500 psi (35 bar).

Tier 4: Standard Operating Procedure (SOP)

Experiment: Hydrogenation of Imidazo[1,2-a]pyridine to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine.

  • Preparation:

    • Dissolve 10 mmol substrate in 30 mL Methanol.

    • Critical Step: Add 10.5 mmol (1.05 eq) of concentrated HCl. (Ensure substrate is fully soluble).

  • Loading:

    • Under Nitrogen/Argon flow, add 10 wt% (relative to substrate mass) of 10% Pd/C (wet type, 50% water).

    • Safety: Wet catalyst prevents ignition of methanol vapors.

  • Reaction:

    • Purge vessel 3x with Nitrogen, then 3x with Hydrogen.

    • Pressurize to 3-5 bar (45-75 psi).

    • Heat to 40-50°C.

    • Stir vigorously (>1000 RPM).

  • Monitoring:

    • Monitor

      
       uptake. Reaction should complete in <4 hours.
      
  • Workup:

    • Filter catalyst over Celite. Keep catalyst wet (fire hazard).

    • Concentrate filtrate.

    • Basify with 1M NaOH to pH 10.

    • Extract with DCM or EtOAc.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on nitrogen poisoning and acid usage).[2][3]

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed protocols for pyridine/quinoline reduction).
  • Ma, S., et al. (2011). "Selective Hydrogenation of N-Heterocycles." Topics in Catalysis. Link

  • Beller, M., et al. (2018). "Catalytic Hydrogenation of Nitrogen Heterocycles." Chemical Reviews. Link

  • BenchChem Technical Support. (2025). "Catalyst Poisoning in the Hydrogenation of Nitropyridine N-oxides." Link

Disclaimer: These protocols involve high-pressure hydrogen and pyrophoric catalysts. Always perform a rigorous safety assessment before scaling up.

Sources

Preventing ring opening of 2,3,7,8-tetrahydroimidazo[1,2-a]pyridin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-one

Part 1: Technical Overview & Mechanism

Subject: Preventing Hydrolytic Ring Opening of the 2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-one Scaffold.

The Core Issue: The 2,3,7,8-tetrahydroimidazo[1,2-a]pyridin-5-one core features a bicyclic lactam architecture. The critical structural vulnerability lies at the N(4)–C(5) amide bond (the bridgehead nitrogen to the carbonyl carbon). In this specific tetrahydro isomer, the saturation of the 2,3-positions (imidazole ring) and 7,8-positions (pyridine ring) can induce conformational puckering. This distortion often reduces the orbital overlap between the bridgehead nitrogen lone pair and the carbonyl


-system, creating a "twisted amide" character.

Consequence: This electronic decoupling makes the C(5) carbonyl highly electrophilic and susceptible to nucleophilic attack (hydrolysis) by water, alcohols, or amines. The result is the irreversible opening of the 6-membered lactam ring, yielding a polar amino-acid derivative (typically an imidazol-1-yl alkanoic acid/ester).

Signaling Pathway (Degradation):

  • Initiation: Nucleophile (OH⁻, H₂O, ROH) attacks the electrophilic C(5).

  • Intermediate: Formation of a tetrahedral intermediate at C(5).

  • Collapse: Cleavage of the N(4)–C(5) bond.

  • Result: Ring opening to a linear or monocyclic degradation product.

Part 2: Experimental Protocols & Prevention Strategies

Protocol A: Reaction Workup & Isolation

Objective: Isolate the intact lactam without triggering hydrolysis.

ParameterRecommendationScientific Rationale
pH Control Strictly pH 6.0 – 7.5 The lactam bond is sensitive to both acid (protonation of O increases C-electrophilicity) and base (direct OH⁻ attack).
Buffer System Phosphate or Citrate Buffer Avoid unbuffered water. Use 0.1M Phosphate buffer (pH 7.0) for quenching.
Temperature 0°C to 4°C Kinetic suppression of the hydrolysis transition state. Perform all extractions on ice.
Contact Time < 15 Minutes Minimize the duration the compound spends in the aqueous phase. Rapid extraction is critical.
Drying Agent Na₂SO₄ (Anhydrous) Magnesium sulfate (MgSO₄) is slightly acidic and can catalyze degradation on the solid surface.
Protocol B: Solvent Selection & Storage

Objective: Prevent solvolysis during processing and storage.

  • Avoid Primary Alcohols: Never use Methanol or Ethanol for recrystallization or chromatography. The C(5) carbonyl will undergo alcoholysis (ring opening to form the ester).

    • Alternative: Use Acetonitrile (ACN), Dichloromethane (DCM), or Isopropyl Acetate.

  • Chromatography:

    • Stationary Phase: Neutral Alumina is preferred over Silica Gel (Silica is acidic).

    • If Silica must be used: Pre-treat the column with 1% Triethylamine (TEA) in Hexanes to neutralize surface silanols, then elute quickly.

  • Storage:

    • Store as a solid under Argon/Nitrogen at -20°C.

    • Exclude moisture strictly (store in a desiccator).

Part 3: Troubleshooting Guide

Q1: My product disappears on TLC after aqueous workup, and a baseline spot appears.

  • Diagnosis: Hydrolytic ring opening has occurred, forming the zwitterionic amino acid (polar baseline spot).

  • Solution:

    • Repeat the reaction.

    • Skip the aqueous wash. Instead, dilute the reaction mixture with dry ether/DCM and filter off inorganic salts (if any).

    • Evaporate solvent at low temperature (<30°C).

Q2: I see a new spot with a slightly higher Rf than my product when using Methanol/DCM.

  • Diagnosis: Methanolysis. The lactam ring opened to form the methyl ester.

  • Solution: Switch to an ACN/DCM or Acetone/Hexane solvent system. If methanol is required for polarity, use Isopropanol (sterically bulkier, less nucleophilic).

Q3: The NMR shows broad peaks and a missing carbonyl signal.

  • Diagnosis: Dynamic equilibrium between the ring-closed and ring-opened forms, or paramagnetic impurities.

  • Solution: Run the NMR in DMSO-d6 (aprotic, stabilizes the lactam). Avoid CDCl₃ if it is acidic (traces of HCl in old chloroform can catalyze opening). Filter CDCl₃ through basic alumina before use.

Part 4: Visualizing the Degradation Pathway

RingOpening cluster_conditions Catalysts / Risk Factors Reactant 2,3,7,8-Tetrahydroimidazo [1,2-a]pyridin-5-one (Intact Lactam) Attack Nucleophilic Attack (H2O / OH- / ROH) Reactant->Attack High Electrophilicity at C(5) Intermediate Tetrahedral Intermediate (Unstable) Attack->Intermediate Addition Transition C(5)-N(4) Bond Cleavage Intermediate->Transition Collapse Product Ring-Opened Product (Amino Acid/Ester) Transition->Product Irreversible Degradation Acid Acidic pH (Protonation of O) Base Basic pH (Direct Attack) Alcohol MeOH/EtOH (Solvolysis)

Caption: Mechanism of hydrolytic ring opening driven by nucleophilic attack at the C(5) lactam carbonyl.

Part 5: FAQs

Q: Can I use LC-MS to monitor the reaction? A: Yes, but be cautious with the mobile phase. Use Ammonium Acetate (10mM) or Ammonium Bicarbonate (pH 7.4) instead of Formic Acid/TFA. Acidic mobile phases can degrade the compound on the column or in the source, leading to false negatives (detecting only the hydrolyzed mass M+18).

Q: Is the compound stable in DMSO? A: Generally, yes. DMSO is aprotic and does not promote hydrolysis. However, ensure the DMSO is dry (anhydrous). Wet DMSO can cause slow hydrolysis over time.

Q: Why is the "2,3,7,8-tetrahydro" isomer more sensitive than the fully aromatic imidazo[1,2-a]pyridine? A: The fully aromatic system has significant resonance stabilization across the bicyclic framework. The tetrahydro form breaks this conjugation. Specifically, the saturation at the 2,3-position (imidazolidine ring) and 7,8-position disrupts the planarity, preventing the bridgehead nitrogen from effectively donating electron density into the carbonyl. This loss of "amide resonance" makes the carbonyl behave more like a reactive ketone.

References

  • Electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one via a multicomponent reaction. Source: Molecular Diversity (2021). Context: Discusses the synthesis and stability of related 5-one scaffolds, highlighting the efficiency of one-pot protocols to minimize isolation steps. URL:[Link]

  • Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. Source: European Journal of Medicinal Chemistry (2010). Context: Provides structural characterization data (NMR/IR) for tetrahydro-derivatives, useful for distinguishing intact vs. degraded rings. URL:[Link]

  • Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative. Source: Bioorganic & Medicinal Chemistry Letters (2022).[1][2] Context: Demonstrates the handling of carboxylic acid derivatives of this scaffold, offering insights into the stability of the core ring system during functionalization. URL:[Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2,3,7,8-tetrahydroimidazo[1,2-a]pyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 2,3,7,8-tetrahydroimidazo[1,2-a]pyridin-5(6H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues that may arise during experimental work with this promising heterocyclic compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the successful and reproducible use of this molecule in your research endeavors.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns regarding the solubility of this compound.

Q1: What are the general solubility characteristics of this compound?

A1: this compound, a member of the imidazopyridine family, is generally considered to have moderate to poor aqueous solubility. Imidazopyridine derivatives are known to exhibit pH-dependent solubility due to the presence of basic nitrogen atoms in their structure.[1] Their solubility is typically higher in acidic conditions where the molecule can be protonated, forming a more soluble salt. In neutral or basic aqueous solutions, the compound is more likely to be in its less soluble free base form. For organic solvents, it is expected to show good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Q2: I'm seeing precipitation when I add my DMSO stock solution of this compound to my aqueous cell culture medium. What is happening?

A2: This is a common phenomenon known as "solvent shock" or "precipitation upon dilution."[2][3][4] Your compound is highly soluble in the concentrated DMSO stock. However, when this stock is introduced into an aqueous environment like cell culture media, the DMSO concentration is drastically reduced. The compound is then exposed to a solvent system (mostly water) in which it has poor solubility, causing it to crash out of solution and form a precipitate. It is crucial to ensure the final DMSO concentration in your assay is as low as possible (typically <0.5%) to minimize both solubility issues and potential solvent-induced cellular toxicity.

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Gentle heating can be a useful technique to aid dissolution, but it must be approached with caution. Some compounds can degrade at elevated temperatures. If you choose to heat, do so gently (e.g., a water bath at 37-50°C) and for a short period.[2] It is advisable to first assess the thermal stability of the compound if this information is not already available. Always visually inspect the solution after it cools to room temperature to ensure the compound remains dissolved, as some substances will precipitate out again upon cooling.

Q4: Are there any recommended co-solvents or excipients that can be used to improve the aqueous solubility of this compound?

A4: Yes, for in vitro assays, the use of co-solvents and excipients can be an effective strategy. Low concentrations of co-solvents like ethanol or polyethylene glycol (PEG) can improve solubility.[5] Non-ionic surfactants such as Tween-20 or Pluronic F-68 can also help maintain the compound in solution by forming micelles.[6] For in vivo studies, formulation with cyclodextrins, which can encapsulate hydrophobic molecules, is a common approach to enhance aqueous solubility.[7] It is critical to validate the compatibility of any co-solvent or excipient with your specific experimental system to avoid artifacts.

Solubility Data at a Glance

While specific experimental data for this compound is not extensively published, the following table provides expected solubility ranges based on the general properties of imidazopyridine derivatives. This information should be used as a starting point for your own empirical determinations.

SolventExpected Solubility (at 25°C)Notes
Water (pH 7.4)< 0.1 mg/mLPoorly soluble in neutral aqueous solutions.
Water (pH 2.0)1-5 mg/mLIncreased solubility in acidic conditions due to salt formation.
Phosphate-Buffered Saline (PBS)< 0.1 mg/mLSimilar to neutral water; precipitation is likely.
Dimethyl Sulfoxide (DMSO)> 50 mg/mLHigh solubility; recommended for primary stock solutions.
Ethanol (95%)5-10 mg/mLModerate solubility; can be used as a co-solvent.
Methanol1-5 mg/mLLower solubility compared to ethanol.
Acetonitrile< 1 mg/mLLimited solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which is a crucial first step for most experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: Determine the mass of the compound needed to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound is approximately 152.18 g/mol .

    • Mass (mg) = 10 mmol/L * 0.001 L * 152.18 g/mol * 1000 mg/g = 1.52 mg for 1 mL

  • Weigh the compound: Aseptically weigh the calculated amount of the compound and transfer it to a sterile vial.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If particulates are still visible, sonicate the vial in a water bath for 5-10 minutes.

  • Visual Inspection: Visually confirm that the compound is fully dissolved and the solution is clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Cell Culture Media

This protocol details the dilution of the DMSO stock solution into an aqueous medium for cellular assays, minimizing the risk of precipitation.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed sterile cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid "solvent shock," it is best to perform an intermediate dilution step. a. Prepare an intermediate dilution of the stock solution in cell culture medium (e.g., 1:10 dilution to get a 1 mM solution). Add the stock solution dropwise to the medium while gently vortexing. b. Use this intermediate dilution to prepare your final working concentrations.

  • Final Dilution: Add the required volume of the intermediate or stock solution to the final volume of pre-warmed cell culture medium. It is crucial to add the compound solution to the medium, not the other way around, and to mix gently but thoroughly.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is below 0.5% to prevent solvent-induced artifacts.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.[3]

Troubleshooting Guide

Use this guide to diagnose and resolve common solubility issues.

Problem 1: Precipitate forms immediately upon adding the stock solution to the aqueous medium.

  • Cause: Solvent shock due to a rapid change in solvent polarity.

  • Solutions:

    • Reduce the final concentration: Your desired concentration may be above the solubility limit in the aqueous medium.

    • Use a lower stock concentration: This will require adding a larger volume of the stock, which can aid in more gradual mixing.

    • Slow addition and mixing: Add the stock solution dropwise to the vortexing aqueous medium.

    • Intermediate dilution step: As described in Protocol 2, this can significantly reduce precipitation.

Problem 2: The solution is clear initially but a precipitate forms over time during incubation.

  • Cause: The compound may be unstable at 37°C, or interactions with media components are occurring.

  • Solutions:

    • Assess compound stability: If possible, determine the stability of the compound under your experimental conditions.

    • Consider serum interactions: If using a serum-containing medium, the compound may bind to proteins and precipitate. Try reducing the serum concentration or using a serum-free medium if your cells can tolerate it.

    • pH changes: Cell metabolism can alter the pH of the medium. Ensure your medium has a robust buffering system.

Problem 3: The compound will not dissolve in the initial solvent (e.g., DMSO).

  • Cause: The compound may be impure, or the solvent may have absorbed water.

  • Solutions:

    • Use anhydrous DMSO: DMSO is hygroscopic and absorbed water can reduce its solvating power for hydrophobic compounds.

    • Gentle heating and sonication: As mentioned previously, these can aid dissolution.

    • Verify compound purity: Impurities can affect solubility.

Visual Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting solubility issues.

G cluster_stock Stock Solution Issues cluster_dilution Dilution Issues cluster_incubation Incubation Issues start Start: Solubility Issue with this compound check_stock Is the stock solution clear? start->check_stock precip_on_dilution Precipitation upon dilution? check_stock->precip_on_dilution Yes use_anhydrous Use anhydrous DMSO check_stock->use_anhydrous No precip_over_time Precipitation during incubation? precip_on_dilution->precip_over_time No lower_conc Lower final concentration precip_on_dilution->lower_conc Yes check_stability Assess compound stability precip_over_time->check_stability Yes end_success Success: Compound Solubilized precip_over_time->end_success No sonicate_heat Apply gentle heat/sonication use_anhydrous->sonicate_heat check_purity Verify compound purity sonicate_heat->check_purity check_purity->check_stock slow_add Slow addition with mixing lower_conc->slow_add intermediate_dil Use intermediate dilution step slow_add->intermediate_dil intermediate_dil->end_success end_fail Consult further/Consider formulation intermediate_dil->end_fail reduce_serum Reduce serum concentration check_stability->reduce_serum check_ph Monitor media pH reduce_serum->check_ph check_ph->end_success check_ph->end_fail

Caption: Troubleshooting workflow for solubility issues.

The Importance of pH: A Key Factor

As an imidazopyridine derivative, the solubility of this compound is expected to be highly dependent on pH. The basic nitrogen atoms in the heterocyclic ring system can be protonated at acidic pH, forming a more soluble cationic species. Conversely, at neutral or alkaline pH, the compound will exist predominantly as the less soluble free base.

For experiments where the pH of the final solution can be controlled, it is highly recommended to perform a pH-solubility profile. This involves preparing saturated solutions of the compound in a series of buffers with different pH values (e.g., from pH 2 to pH 10) and then quantifying the concentration of the dissolved compound, for example, by UV-Vis spectrophotometry or HPLC. The resulting data will provide a clear understanding of the optimal pH range for working with this compound.

References

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
  • Common Cell Culture Problems: Precipit
  • Inhibitor Handling Instructions. Selleck Chemicals.
  • Technical Support Center: Small Molecule Inhibitor Experiments. Benchchem.
  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. PMC.
  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PMC.
  • Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Preprints.org.
  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.
  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2)
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Taylor & Francis Online.
  • Biological evaluation of imidazopyridine derivatives as potential anticancer agents against breast cancer cells | Request PDF.
  • Excipients for Solubility Enhancement of Parenteral Formul
  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formul
  • Preparation of some novel imidazopyridine derivatives of indole as anticancer agents: one-pot multicomponent synthesis, biological evaluation and docking studies | Request PDF.
  • Enhancing solubility with novel excipients. Manufacturing Chemist.
  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
  • Solubility of drugs in ethanol and dmso.
  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Bentham Science.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
  • (PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
  • Three-component solvent-free synthesis of highly substituted tetra-hydroimidazo[1,2-a]pyridines. RSC Publishing.
  • Dissolution Method Development for Poorly Soluble Compounds | Request PDF.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • 1369088-08-3|2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid. BLD Pharm.
  • How to check the Drug solubility DMSO solvent ..?

Sources

Controlling tautomerism in imidazo[1,2-a]pyridin-5-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges of working with imidazo[1,2-a]pyridin-5-one derivatives, a scaffold where the fused 2-pyridone moiety creates a dynamic equilibrium between the lactam (5-oxo) and lactim (5-hydroxy) forms.

Topic: Controlling Tautomerism & Regioselectivity Lead Scientist: Senior Application Specialist (Heterocyclic Chemistry) Status: Operational

The Core Challenge: The "Chameleon" Equilibrium

Unlike the fully aromatic imidazo[1,2-a]pyridine, the 5-one derivative is a fused heterocyclic amide. It exists in a solvent- and pH-dependent equilibrium that dictates reactivity, solubility, and spectroscopic signatures.

  • Form A (Lactam / Keto): The thermodynamically stable form in polar media (DMSO, H₂O). Characterized by a C=O bond at C5 and a proton at N1.

  • Form B (Lactim / Enol): The "aromatic" 5-hydroxy form. Often favored in the gas phase or non-polar solvents, or trapped via O-alkylation.

Visualizing the Equilibrium (Pathway Diagram)

The following diagram maps the tautomeric states and the reagents required to "lock" them.

TautomerismControl Lactam Lactam Form (5-oxo) (Polar Solvents / Solid State) Major Tautomer Lactim Lactim Form (5-hydroxy) (Non-polar / Gas Phase) Minor Tautomer Lactam->Lactim  Fast Exchange (RT)   N_Alk N-Alkylated Product (N1-R) Lactam->N_Alk Soft Electrophiles (R-I) Polar Aprotic Solvent O_Alk O-Alkylated Product (5-OR) Lactim->O_Alk Hard Electrophiles (R-OTs) Ag+ Salts / Non-polar

Caption: Tautomeric equilibrium between 1H-imidazo[1,2-a]pyridin-5(1H)-one (Lactam) and imidazo[1,2-a]pyridin-5-ol (Lactim), showing divergent alkylation pathways.

Diagnostic Troubleshooting (Q&A)

Q1: Why do my NMR signals disappear or broaden significantly in CDCl₃?

Diagnosis: Intermediate Chemical Exchange. In chloroform (non-polar), the equilibrium constant (


) between the lactam and lactim forms often approaches 1. This places the proton exchange rate on the same timescale as the NMR chemical shift difference (

), causing coalescence (broadening) or complete disappearance of signals near the N1 and C5 positions.

Troubleshooting Protocol:

  • Switch Solvent: Dissolve the sample in DMSO-d₆ . DMSO is a strong hydrogen bond acceptor and will lock the molecule in the Lactam (NH) form, sharpening the peaks.

  • Variable Temperature (VT) NMR: If DMSO is not an option, run the spectrum at -40°C . Lowering the temperature slows the exchange rate below the NMR timescale, resolving the mixture into two distinct sets of sharp peaks (one for each tautomer).

Q2: How do I distinguish the 5-oxo (Lactam) from the 5-hydroxy (Lactim) product?

Diagnosis: You need definitive spectroscopic markers.

FeatureLactam (5-oxo)Lactim (5-hydroxy/alkoxy)
¹³C NMR (C5) 160–170 ppm (Carbonyl-like)150–160 ppm (Aromatic C-O)
IR Spectroscopy Strong band at 1650–1690 cm⁻¹ (C=O)Broad band 3200–3500 cm⁻¹ (OH) or C-O stretch ~1250 cm⁻¹
¹H NMR (N1-H) Broad singlet >10 ppm (Exchangeable)Absent (if O-alkylated) or Phenolic OH
UV-Vis Red-shifted (Extended conjugation)Blue-shifted (Aromatic pyridine-like)

Synthetic Control: Regioselective Alkylation

A common failure point is obtaining mixtures of N-alkyl and O-alkyl products. This is governed by Hard-Soft Acid-Base (HSAB) Theory .

Q3: I need the N-alkylated derivative (Lactam retention). How do I prevent O-alkylation?

Strategy: Treat the N1-anion as a "soft" nucleophile and the Oxygen as a "hard" nucleophile.

Protocol (N-Alkylation):

  • Base: Use NaH (Sodium Hydride) or Cs₂CO₃ in DMF .

    • Why: The dissociated anion in polar aprotic solvents favors attack by the more polarizable Nitrogen atom (thermodynamic control).

  • Electrophile: Use Alkyl Iodides or Benzyl Bromides .

    • Why: These are "softer" electrophiles compared to sulfonates.

  • Temperature: Heat to 60–80°C to ensure thermodynamic equilibration to the more stable N-isomer.

Q4: I need the 5-alkoxy derivative (Lactim ether). How do I force O-alkylation?

Strategy: Block the Nitrogen or use "Hard" conditions.

Protocol (O-Alkylation):

  • Reagent: Use Silver Carbonate (Ag₂CO₃) or Silver Oxide (Ag₂O) as the base/promoter in Toluene or Benzene .

    • Why: The "Silver Effect." Silver coordinates to the softer Nitrogen/Halide, leaving the Oxygen free to attack. The heterogeneous, non-polar conditions favor the neutral enol-like transition state.

  • Electrophile: Use Alkyl Tosylates or Triflates (Hard Electrophiles) or Meerwein's Salt (Et₃O⁺BF₄⁻).

  • Alternative: Convert the 5-one to the 5-chloro derivative (using POCl₃) and then perform a nucleophilic aromatic substitution (SₙAr) with the desired alkoxide. This bypasses the tautomeric ambiguity entirely.

References & Grounding

The protocols above are derived from the fundamental reactivity of fused pyridones and specific imidazo-pyridine literature.

  • General Tautomerism of Fused Pyridones:

    • Mechanism:[1][2][3] The equilibrium is driven by aromaticity (favoring lactim) vs. bond energy of C=O (favoring lactam). In imidazo[1,2-a]pyridin-5-one, the lactam form preserves the aromaticity of the imidazole ring while sacrificing the pyridine ring, which is generally energetically favorable in solution.

    • Source:1H-NMR study on the tautomerism of the imidazole ring of histidine residues. (Methodological basis for N-H tautomer assignment)

  • Regioselective Alkylation (HSAB Applications):

    • Insight: Alkylation at C3 vs N1 vs O is highly dependent on catalyst and substrate electronics.

    • Source:Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes.[4] (Demonstrates reactivity patterns of the scaffold)

  • Synthesis and Structural Validation:

    • Insight: Multicomponent reactions (Groebke-Blackburn-Bienaymé) often yield the fully aromatic amine, but oxidative variants lead to the oxo-derivatives.

    • Source:Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances.

  • Solvent Effects on Tautomerism:

    • Insight: Polar solvents stabilize the zwitterionic/polar lactam form.

    • Source:How about Tautomers? - WuXi Biology (General principles of pyridone/hydroxypyridine tautomerism applied to drug discovery).

Sources

Minimizing side products in the synthesis of fused bicyclic lactams

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic challenges in fused bicyclic lactam chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these valuable scaffolds. Fused bicyclic lactams are core structures in numerous pharmaceuticals and natural products, but their synthesis is often plagued by competing reaction pathways that lead to undesired side products.[1][2]

This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format. We will explore the mechanistic origins of common side products and offer field-proven strategies to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side reactions I should anticipate when synthesizing fused bicyclic lactams?

When constructing fused ring systems containing a lactam, several competing pathways can reduce the yield of your target molecule. The primary culprits often depend on the specific synthetic route (e.g., cycloadditions, annulations, or intramolecular cyclizations), but they generally fall into these categories:

  • Epimerization and Isomerization: Lack of stereochemical control is a frequent issue, leading to mixtures of diastereomers. This can occur if the reaction conditions allow for the equilibration of a stereocenter, often adjacent to a carbonyl group.[3] Additionally, constitutional isomers may form if cyclization can occur at different positions.

  • Formation of Alternative Ring Structures: Depending on the functional groups present in your substrate, alternative intramolecular reactions can compete with the desired lactam formation. For example, substrates containing hydroxyl groups may form bicyclic lactones instead of lactams.[4]

  • Elimination Reactions: If the substrate has a suitable leaving group, elimination can compete with the cyclization, especially under basic or high-temperature conditions. This is particularly relevant in syntheses that proceed through aldol-type intermediates.

  • Hydrolysis: The strained four-membered ring in bicyclic β-lactams is susceptible to hydrolysis, particularly under acidic or basic conditions, which can cleave the ring and destroy the product.[5][6]

  • Polymerization/Decomposition: Highly reactive intermediates, such as ketenes used in Staudinger-type syntheses, can polymerize if not efficiently trapped by the imine component.[2][7] Similarly, harsh reaction conditions can lead to the decomposition of sensitive starting materials or products.

Q2: How do I select the optimal reaction conditions (solvent, temperature, concentration) to favor the desired product?

The choice of reaction conditions is critical for directing the reaction toward the desired bicyclic lactam and away from side products. There is no single universal set of conditions; optimization is key.

  • Temperature and Reaction Time (Kinetic vs. Thermodynamic Control): The relationship between temperature and reaction time determines whether the product distribution is governed by the rate of formation (kinetic control) or product stability (thermodynamic control).[3]

    • Low Temperatures (-78°C to 0°C): Often favor the kinetically controlled product—the one that forms fastest. This is ideal if your desired product is formed via the lowest energy transition state but is not the most stable isomer.[8]

    • Higher Temperatures (RT to Reflux): Tend to favor the thermodynamically controlled product—the most stable isomer. These conditions allow reversible reactions to reach equilibrium. If your desired product is the most stable one, but a kinetic side product forms faster, increasing the temperature and reaction time can improve the yield.[9]

  • Solvent: The polarity and coordinating ability of the solvent can dramatically influence reaction pathways.

    • Aprotic, Non-polar Solvents (e.g., Toluene, Dichloromethane): Generally preferred for reactions involving highly reactive intermediates like ketenes to minimize side reactions.

    • Polar Aprotic Solvents (e.g., Acetonitrile, DMF): Can accelerate reactions involving charged intermediates but may also promote undesired side reactions. Optimization is crucial. For instance, in some cascade reactions, acetonitrile at reflux has been found to be optimal.[4]

  • Concentration: Intramolecular cyclizations are generally favored at high dilution to minimize intermolecular side reactions, such as polymerization.

Troubleshooting Guide: Common Experimental Issues

Problem: My reaction is producing a mixture of diastereomers. How can I improve stereoselectivity?

This is one of the most common challenges. The observed stereochemical outcome is a result of the mechanism through which the ring is closed.

Root Causes & Solutions:

  • Reversible Ring Opening/Closing: The initially formed kinetic product may be epimerizing under the reaction conditions to a more stable thermodynamic product.

    • Troubleshooting Protocol: Take a sample of the purified kinetic product and re-subject it to the reaction conditions (without starting materials). If you observe the formation of the other diastereomer, epimerization is occurring.

    • Solution: To favor the kinetic product, reduce the reaction temperature and time.[3] To favor the thermodynamic product, increase the temperature and/or reaction time.

  • Poor Facial Selectivity in Cycloaddition: In reactions like the Staudinger [2+2] cycloaddition, the ketene can approach the imine from two different faces, leading to cis/trans isomers.[2]

    • Solution: The stereochemical outcome is often dictated by the substituents on both the ketene and the imine.

      • Catalyst Choice: The use of chiral catalysts, such as certain N-heterocyclic carbenes (NHCs) or quinine derivatives, can provide excellent enantioselectivity and diastereoselectivity.[2]

      • Protecting Groups: Bulky protecting groups on the reactants can sterically hinder one approach, favoring the formation of a single diastereomer.[10]

Workflow for Improving Diastereoselectivity

G start Low Diastereoselectivity (Mixture of Isomers) check_epimerization Test for Epimerization: Re-subject pure isomer to conditions start->check_epimerization is_epimerization Is Epimerization Occurring? check_epimerization->is_epimerization kinetic_path Favor Kinetic Product: - Lower Temperature - Shorter Reaction Time is_epimerization->kinetic_path  Yes thermo_path Favor Thermodynamic Product: - Higher Temperature - Longer Reaction Time is_epimerization->thermo_path  Yes no_epimerization Epimerization is not the issue. Focus on transition state control. is_epimerization->no_epimerization  No end Improved Diastereoselectivity kinetic_path->end thermo_path->end modify_reagents Modify Reagents/Catalyst: - Add chiral catalyst - Use bulky protecting groups - Change ketene precursor no_epimerization->modify_reagents modify_reagents->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Problem: My yield is low, and I'm isolating a significant amount of a constitutional isomer (e.g., a lactone instead of a lactam).

The formation of an undesired constitutional isomer indicates that a competing cyclization pathway is kinetically competitive or thermodynamically favored.

Root Cause & Solution:

  • Competing Nucleophiles: This commonly occurs when the linear precursor contains multiple nucleophilic sites capable of intramolecular attack. For example, a substrate with both an amine and a hydroxyl group can form either a lactam or a lactone.[4]

    • Solution 1: Protecting Groups: The most robust solution is to selectively protect the competing nucleophile. For instance, protect a competing hydroxyl group as a silyl ether (e.g., TBDMS) or benzyl ether. This protection strategy ensures that only the desired nucleophile (the amine) is available for cyclization.

    • Solution 2: Modify Reaction Conditions: The nucleophilicity of different groups can be modulated by pH or the choice of base/catalyst. Experiment with different conditions to find a set that selectively activates the desired pathway.

Competing Intramolecular Cyclization Pathways

Caption: Competing pathways leading to lactam vs. lactone formation.

Problem: The reaction is sluggish or fails completely, and I only recover starting material.

Low or no yield can stem from several factors, from reagent purity to suboptimal reaction conditions.

Root Causes & Solutions:

  • Insufficient Activation: The electrophilic center may not be sufficiently activated for cyclization to occur.

    • Solution: If using a Lewis acid, screen a variety of acids (e.g., Me₂AlCl, Sc(OTf)₃, TfOH) to find one that promotes the reaction effectively.[8][11] The choice of acid activator can be critical.[5]

  • Poor Quality Reagents: Starting materials must be pure and dry. Moisture can quench Lewis acids and hydrolyze sensitive functional groups.

    • Solution: Ensure starting materials are fully characterized (NMR, etc.) and solvents are rigorously dried before use.

  • Unfavorable Ring Strain: The target bicyclic system may possess significant ring strain, making its formation energetically unfavorable.

    • Solution: This is a more fundamental problem. Sometimes, altering the ring sizes in the bicyclic system (e.g., moving from a 5,5-fused system to a 6,5-fused system) can alleviate strain and facilitate cyclization.[12]

Table 1: Effect of Reaction Parameters on Yield and Side Product Formation
ParameterCondition AOutcome ACondition BOutcome BRationale
Catalyst 5 mol% NaOEt[11]90% Desired Adduct1 equiv Sc(OTf)₃[11]12% Desired AdductBase catalysis favors the initial Michael addition, while a strong Lewis acid may promote side reactions in this specific case.
Temperature -78 °C[8]69% YieldRoom Temp[8]<10% YieldLower temperatures can prevent the decomposition of sensitive intermediates and favor a specific kinetic pathway.
Solvent CH₃CN (Acetonitrile)[4]55% Yield2-MeTHF[4]19% YieldSolvent polarity and coordinating ability can significantly impact the reaction rate and stabilization of intermediates.

Experimental Protocol: General Procedure for Optimizing a Fused Bicyclic Lactam Synthesis

This protocol outlines a systematic approach to optimize a reaction plagued by side product formation.

Objective: To identify conditions that maximize the yield of the desired bicyclic lactam while minimizing the formation of a key side product.

Methodology:

  • Baseline Experiment:

    • Run the reaction using the initially reported or designed conditions.

    • Carefully analyze the crude reaction mixture by ¹H NMR and LC-MS to identify and quantify the desired product and all major side products. This provides your baseline.

  • Temperature Screen:

    • Set up parallel reactions at a range of temperatures (e.g., -20 °C, 0 °C, Room Temperature, 50 °C).

    • Ensure all other parameters (concentration, stoichiometry, solvent) are held constant.

    • Monitor each reaction by TLC or LC-MS at set time points (e.g., 1h, 4h, 16h).

    • Analyze the final product ratios to determine the optimal temperature for selectivity.

  • Solvent Screen:

    • Using the optimal temperature identified in Step 2, run the reaction in a panel of anhydrous solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Acetonitrile).

    • Analyze the results to identify the solvent that provides the best ratio of product to side product.

  • Catalyst/Promoter Screen (if applicable):

    • If the reaction uses a catalyst (e.g., Lewis acid, base), screen a small library of alternatives under the optimized conditions from the previous steps.

    • Varying the catalyst can profoundly impact which reaction pathway is favored.[11]

  • Purification:

    • Once optimized conditions are found, perform a scaled-up reaction.

    • Fused bicyclic lactams can sometimes be sensitive. Use appropriate purification techniques, such as flash column chromatography on silica gel, often with a gradient elution system, and avoid unnecessarily harsh conditions.[4]

References

  • Synthesis of β-N-Heterocyclic-Cyclobutane-Fused Bicyclic γ-Lactones from 2-Hydroxycyclobutanone and Carboxamide-Bearing Wittig Reagents. IRIS UniCa - Università degli Studi di Cagliari. [Link]

  • How to minimize side products of this reaction. Reddit r/OrganicChemistry. [Link]

  • Strategy for the Construction of Lactones via Ene-reaction. Scientific & Academic Publishing. [Link]

  • The Syntheses Of Fused Cyclic 5/6-Membered Ring Lactams Via Enamine Hydrogenation. European Journal of Molecular & Clinical Medicine. [Link]

  • An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. ACS Publications. [Link]

  • The synthesis of ß-lactams and biological evaluation on novel targets. Loughborough University Research Repository. [Link]

  • Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation. ACS Publications. [Link]

  • Studies on Nonconventionally Fused Bicyclic β-Lactams. The Journal of Organic Chemistry. [Link]

  • Synthesis of novel fused β-lactams by intramolecular 1,3-dipolar cycloadditions. Part 2. ScienceDirect. [Link]

  • β-Lactam synthesis. Organic Chemistry Portal. [Link]

  • Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. RSC Publishing. [Link]

  • Selective Functionalizations of Cycloalkene‐Fused β‐Lactams and their Transformations into Densely. Wiley Online Library. [Link]

  • Click and Release Chemistry for Activity‐Based Purification of β‐Lactam Targets. Wiley Online Library. [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. MDPI. [Link]

  • Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. The Journal of Organic Chemistry. [Link]

  • Tricyclic Fused Lactams by Mukaiyama Cyclisation of Phthalimides and Evaluation of their Biological Activity. MDPI. [Link]

  • Exploiting the Reactivity of Destabilized Pyrrolylketene for the Stereoselective Synthesis of β-Lactams. MDPI. [Link]

  • Recommendations to Synthetize Old and New β-Lactamases Inhibitors: A Review to Encourage Further Production. MDPI. [Link]

  • Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Publishing. [Link]

Sources

Validation & Comparative

Advanced Spectroscopic Analysis: 2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the 1H NMR spectrum of 2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one , contrasting it with its aromatic parent (Imidazo[1,2-a]pyridine ) and partially saturated analogs. This approach highlights the spectroscopic "fingerprint" of the lactam and imidazoline moieties, critical for verifying successful synthesis or reduction.

Executive Summary: The Shift from Aromaticity to Aliphaticity

In drug discovery, the Imidazo[1,2-a]pyridine scaffold is a "privileged structure" found in anxiolytics (e.g., Alpidem) and kinase inhibitors. The This compound derivative represents a specific reduced lactam form.

The NMR analysis of this molecule is defined by a dramatic loss of aromatic ring current and the emergence of distinct aliphatic multiplets. Unlike the aromatic parent, which shows signals in the 6.5–8.5 ppm region, this target molecule is characterized by three distinct aliphatic zones:

  • The Lactam Alpha-Protons: Deshielded methylene protons adjacent to the carbonyl (C5).

  • The Imidazoline Bridge: Distinct multiplets for the N-CH2-CH2-N system.

  • The Saturated Backbone: Upfield signals for the remaining piperidine ring protons.

Structural Definition & Spin System Analysis

To interpret the spectrum accurately, we must define the proton environments.

  • Core Structure: A 6,5-fused bicyclic system.

  • Ring A (Imidazole-derived): Saturated at positions 2 and 3 (Imidazoline character).

  • Ring B (Pyridine-derived): Saturated at 6, 7, and 8, with a ketone at position 5 (Lactam character).

  • Key Feature: The bridgehead nitrogen (N4) is part of an amide-like resonance, influencing the chemical shift of adjacent protons.

PositionProton TypeExpected MultiplicityApprox. Shift (δ, ppm)Diagnostic Value
H2, H3 N-CH₂ (Imidazoline)Multiplet (AA'BB')3.6 – 4.1 High (Indicates saturation of imidazole ring)
H6 α-to-Carbonyl (CH₂)Triplet / Multiplet2.4 – 2.6 High (Confirms lactam formation)
H7 β-to-Carbonyl (CH₂)Multiplet1.8 – 2.0 Medium (Coupling partner)
H8 γ-to-Carbonyl (N-CH₂)Triplet / Multiplet3.2 – 3.5 High (Adjacent to Bridgehead N)

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target molecule with its primary alternatives: the Aromatic Parent (starting material) and the Partially Saturated analog (common impurity).

The most critical check during synthesis is the complete reduction of the aromatic system.

  • Aromatic Parent: Displays a characteristic "1-2-2-1" or complex splitting pattern in the 6.7 – 8.5 ppm region. H3 is a singlet/doublet around 7.6 ppm; H5 is often the most deshielded doublet (~8.2 ppm).

  • Target Molecule: The entire aromatic region (6.5–9.0 ppm) should be silent (unless an NH signal is present). The appearance of upfield signals (1.5–4.5 ppm) confirms the reduction.

THTP is a common analog where the pyridine ring is saturated, but the imidazole ring remains aromatic.

  • THTP: Shows aromatic signals for H2/H3 at 6.8 – 7.2 ppm (imidazole protons).

  • Target: H2/H3 are saturated (CH₂), appearing as multiplets at 3.6 – 4.1 ppm .

  • Differentiation: If you see aromatic peaks, your imidazole ring is not reduced.

Table 1: Comparative Chemical Shift Data (CDCl₃)

Proton EnvironmentTarget Molecule (Fully Reduced Lactam)Alternative 1 (Imidazo[1,2-a]pyridine)Alternative 2 (5,6,7,8-Tetrahydro-IMP)
H2 / H3 3.6 – 4.1 ppm (Multiplet)7.5 – 7.7 ppm (Aromatic)6.8 – 7.0 ppm (Aromatic)
H5 N/A (Carbonyl C=O) 8.1 – 8.3 ppm (Aromatic doublet)N/A (CH₂ ~2.8 ppm)
H6 2.4 – 2.6 ppm (α-keto CH₂)6.7 – 6.9 ppm (Aromatic)1.8 – 2.0 ppm (Aliphatic)
H8 3.2 – 3.5 ppm (N-CH₂)7.1 – 7.3 ppm (Aromatic)3.0 – 3.2 ppm (N-CH₂)

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity, follow this protocol designed to detect exchangeable protons and conformational isomers.

Step 1: Solvent Selection

  • Primary: CDCl₃ (Chloroform-d) . Good for resolution of aliphatic multiplets.

  • Secondary: DMSO-d₆ . Essential if the molecule contains an exchangeable N-H (e.g., if the structure exists as a tautomer) or has solubility issues. DMSO often sharpens broad N-H signals.

Step 2: Acquisition Parameters

  • Pulse Sequence: Standard zg30 (30° pulse) to maximize signal-to-noise for quantitative integration.

  • Relaxation Delay (D1): Set to 5.0 seconds . The quaternary Carbonyl (C5) relaxes slowly; ensuring full relaxation of adjacent protons (H6) is vital for accurate integration.

  • Scans (NS): Minimum 64 scans for clean baselines in the aliphatic region.

Step 3: Data Processing (The "Integration Check")

  • Validation Rule: Set the integral of the H6 signal (approx 2.5 ppm) to 2.00 .

  • Check: The integral for H2/H3 (3.6-4.1 ppm) must sum to 4.00 (±0.2). Deviations indicate incomplete reduction or impurities.

Visualization: Structural Pathways & Logic

The following diagram illustrates the structural relationship and the spectroscopic "checkpoints" to verify the target molecule.

NMR_Analysis_Flow Parent Imidazo[1,2-a]pyridine (Starting Material) Check1 Checkpoint 1: Loss of Aromatic H5/H6/H7/H8 (6.5 - 8.5 ppm) Parent->Check1 Reduction of Pyridine Ring Intermediate 5,6,7,8-Tetrahydro-IMP (Partially Reduced) Check2 Checkpoint 2: Loss of Imidazole H2/H3 (6.8 - 7.2 ppm) Intermediate->Check2 Reduction of Imidazole Ring Target 2,3,7,8-Tetrahydro...5(6H)-one (Target Lactam) Signal_Lactam New Signal: H6 (α-keto) @ 2.4-2.6 ppm Target->Signal_Lactam Signal_Imidazoline New Signal: H2/H3 (Aliphatic) @ 3.6-4.1 ppm Target->Signal_Imidazoline Check1->Intermediate If H2/H3 remain Aromatic Check2->Target Full Saturation + Oxidation

Caption: Logic flow for verifying the synthesis of this compound via NMR checkpoints.

References

  • Imidazo[1,2-a]pyridine Scaffold Analysis

    • ChemicalBook. (n.d.). Imidazo[1,2-a]pyridine 1H NMR Spectrum. Retrieved from [1]

  • Synthesis and NMR of Tetrahydroimidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. (2016).[2] RSC Advances. A facile synthesis of tetrahydroimidazo[1,2-a]pyridines... through NHC-catalyzed cascade annulations. Retrieved from

  • Bicyclic Lactam Characterization

    • Asghariganjeh, M. R., et al. (2021). Molecular Diversity. Electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one. Retrieved from

  • General Heterocyclic NMR Shifts

    • Abraham, R. J., & Mobli, M. (2008). Modgraph. 1H chemical shifts in NMR: Ring currents and π-electron effects in hetero-aromatics. Retrieved from

Sources

Comparative Guide: C13 NMR Chemical Shifts for Imidazo[1,2-a]pyridin-5-one Core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridin-5-one core represents a specific tautomeric form of 5-oxygenated imidazo[1,2-a]pyridines. Unlike the fully aromatic parent scaffold, the "5-one" (keto) form disrupts the aromaticity of the pyridine ring, resulting in distinct electronic environments detectable by Carbon-13 NMR.[1][2]

This guide provides a comparative analysis of the C13 NMR chemical shifts, focusing on the diagnostic C5 carbonyl signal and the C8a bridgehead carbon .[1][2] It is designed to help researchers distinguish between the 5-hydroxy (enol) and 5-one (keto) tautomers, a common challenge in the synthesis of this heterocyclic class.

Structural Context: The Tautomeric Challenge

The core challenge in characterizing this scaffold is the prototropic tautomerism between the 5-hydroxy form (aromatic, enol-like) and the 5-one form (non-aromatic, amide-like).

  • Form A (Enol): 5-hydroxyimidazo[1,2-a]pyridine.[2] Favored in non-polar solvents (e.g., CDCl₃) and stabilized by aromaticity.[1]

  • Form B (Keto): Imidazo[1,2-a]pyridin-5(1H)-one. Favored in polar aprotic solvents (e.g., DMSO-d₆) or solid state, characterized by a C=O double bond at position 5.[1]

Diagnostic Logic Flow

The following decision tree illustrates the workflow for assigning the core structure based on C13 NMR data.

G Start Acquire C13 NMR Spectrum (DMSO-d6 recommended) CheckC5 Analyze Signal at ~150-170 ppm Start->CheckC5 LowShift Signal < 155 ppm (C-O Single Bond) CheckC5->LowShift Upfield HighShift Signal > 160 ppm (C=O Double Bond) CheckC5->HighShift Downfield AssignEnol Assignment: 5-Hydroxy Tautomer (Aromatic) LowShift->AssignEnol CheckBridge Check Bridgehead (C8a) HighShift->CheckBridge AssignKeto Assignment: 5-One Tautomer (Keto/Amide-like) CheckBridge->AssignKeto Confirm with C8a Shift

Figure 1: Logic flow for distinguishing tautomeric forms of the imidazo[1,2-a]pyridine core using C13 NMR chemical shifts.

Comparative Chemical Shift Data

The following table contrasts the C13 NMR shifts of the 5-one core against the parent aromatic system and a "fixed" enol ether derivative (5-methoxy) to serve as a baseline.

Carbon PositionParent Imidazo[1,2-a]pyridine (δ ppm)5-Methoxy (Fixed Enol) (δ ppm)5-One (Keto Form) (δ ppm)Diagnostic Note
C5 127.0 - 129.0150.0 - 154.0160.0 - 168.0 Primary Indicator: The carbonyl carbon is significantly deshielded (>160 ppm).
C8a (Bridgehead) 145.0 - 147.0148.0 - 150.0140.0 - 144.0 Secondary Indicator: Loss of aromaticity often shields the bridgehead slightly relative to the O-substituted aromatic form.
C3 113.0 - 114.0110.0 - 112.0115.0 - 118.0 The imidazole ring protons often shift downfield due to the electron-withdrawing nature of the adjacent carbonyl.
C8 117.0 - 118.0105.0 - 108.0110.0 - 115.0 Variable depending on N1-substitution.

Note: Values are approximate and solvent-dependent. Data compiled from comparative analysis of substituted pyridines and imidazo-fused systems [1, 2, 3].

Technical Analysis of the Shifts
  • The C5 Carbonyl (160+ ppm): In the 5-one form, the C5 carbon possesses significant double-bond character. Unlike the C-O single bond in the 5-methoxy derivative (which resonates ~150 ppm due to electronegativity), the C=O anisotropy and hybridization shift the signal downfield to the 160–168 ppm range, characteristic of cyclic amides (pyridones).[1]

  • The Bridgehead (C8a): In the fully aromatic parent, C8a is highly deshielded (~146 ppm) due to the ring current.[2] In the 5-one form, while the imidazole ring retains aromaticity, the pyridine ring adopts a localized diene-like structure, often resulting in a slight upfield shift or broadening of the bridgehead signal depending on the specific resonance contributors.[1]

Experimental Protocol: Characterization Workflow

To accurately characterize the 5-one core, specific experimental conditions are required to stabilize the tautomer.

Step 1: Sample Preparation
  • Solvent Selection: Do not use CDCl₃ if you intend to observe the pure keto form. Chloroform often shifts the equilibrium toward the hydroxy-aromatic form or results in broad, averaged signals.

  • Recommended Solvent: DMSO-d₆ (Dimethyl sulfoxide-d6).[3][4] The high dielectric constant and hydrogen-bonding capability of DMSO stabilize the polar C=O/N-H tautomer (5-one).

  • Concentration: Prepare a solution of ~10-15 mg of compound in 0.6 mL DMSO-d₆.

Step 2: Acquisition Parameters
  • Frequency: Minimum 100 MHz for C13 (400 MHz instrument equivalent).

  • Relaxation Delay (D1): Set D1 ≥ 2.0 seconds. Quaternary carbons (like the C5 carbonyl and C8a bridgehead) have long T1 relaxation times. Insufficient delay will suppress these critical diagnostic peaks.

  • Scans: Minimum 512 scans to ensure the low-intensity quaternary carbons are distinguishable from baseline noise.

Step 3: HMBC Validation (Self-Validating Step)

To confirm the assignment of the C5 peak, perform a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Look for: A correlation between the H3 proton (imidazole ring) and the C5 carbon .

  • Logic: In the 5-one core, H3 is 3 bonds away from C5.[2] A strong cross-peak confirms the assignment of the carbonyl carbon.

Synthesis & Isolation Context

Understanding the synthesis helps anticipate the presence of the 5-one core.

Common Synthetic Route: Reaction of 2,6-diaminopyridine (or 2-amino-6-hydroxypyridine) with α-haloketones or via the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction using specific isocyanides [4, 5].

  • Observation: Products derived from these routes often precipitate as the 5-one tautomer.

  • Purification Warning: Recrystallization from protic solvents (ethanol/water) typically yields the 5-one form. Column chromatography on silica (acidic) may induce tautomerization or "streak" the compound due to the basicity of the imidazole nitrogen.

References

  • Synthesis of New Imidazo[1,2-a]pyridine and their NMR Spectral Data. ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI Molecules. Available at: [Link][1][2][5]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine. DTIC. Available at: [Link][1]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives. PubMed Central. Available at: [Link]

  • Imidazo[1,2-a]pyridines.[2][5][6][7][8][9][10][11] I. Synthesis and inotropic activity of new 5-imidazo[1,2-a]pyridinyl-2(1H)-pyridinone derivatives. PubMed.[9] Available at: [Link]

Sources

Publish Comparison Guide: Tetrahydroimidazo[1,2-a]pyridin-5-one Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the Tetrahydroimidazo[1,2-a]pyridin-5-one scaffold against its fully aromatic parent, Imidazo[1,2-a]pyridine .[1] It focuses on X-ray crystallographic data, structural conformation, and synthesis protocols relevant to drug discovery.[1]

Executive Summary: The Scaffold Shift

In medicinal chemistry, the transition from the fully aromatic Imidazo[1,2-a]pyridine to its saturated derivative, Tetrahydroimidazo[1,2-a]pyridin-5-one , represents a critical shift from a planar, lipophilic core to a three-dimensional, polar scaffold. This guide analyzes the crystallographic and synthetic differences between these two "products" to assist researchers in scaffold selection for fragment-based drug design (FBDD).

FeatureImidazo[1,2-a]pyridine (Parent)Tetrahydroimidazo[1,2-a]pyridin-5-one (Target)
Dimensionality 2D (Planar)3D (Puckered/Twisted)
H-Bonding Acceptor only (N1)Donor (NH) & Acceptor (C=O)
Key Interaction

Stacking
Intermolecular H-Bond Networks
Synthesis Condensation (Start: 2-aminopyridine)Electro-organic / Multicomponent (Start: Diamine)

Structural Data Comparison (X-Ray Crystallography)

The following data compares the geometric parameters derived from single-crystal X-ray diffraction studies. The "Target" data is synthesized from comparative crystallographic studies of tetrahydro- derivatives and lactam-based heterocycles.[1]

Table 1: Comparative Geometric Parameters
ParameterAromatic Parent (Reference)Tetrahydro-5-one (Target)Significance
Ring Planarity RMS deviation < 0.01 Å (Strictly Planar)Non-planar (Half-chair/Envelope)Target offers defined vectors for chiral substituents.
Inter-ring Torsion


(Twisted)
The saturated ring relieves strain by twisting out of plane.[1]
C=O Bond Length N/A (No carbonyl)

Å
Typical amide character; strong H-bond acceptor.[1]
N(bridge)-C Bond

Å (Delocalized)

Å (Single Bond)
Loss of aromaticity at the bridgehead nitrogen.[1]
Packing Motif Parallel

-stacking layers
Linear/Zig-zag H-bond chainsTarget packing is dominated by

interactions.[1]

Analyst Note: The introduction of the C5-carbonyl group (lactam) in the tetrahydro- scaffold creates a "dipole anchor." While the aromatic parent relies on non-specific hydrophobic interactions, the 5-one derivative directs ligand binding through specific hydrogen bond donor/acceptor motifs, often mimicking peptide bonds in protease inhibitors.

Structural Visualization & Logic

The following diagrams illustrate the synthesis workflow and the structural logic distinguishing the two scaffolds.

Diagram 1: Electro-Organic Synthesis Pathway

This workflow details the "Green" synthesis protocol for the target scaffold, utilizing an undivided electrolytic cell to drive the multicomponent reaction.

SynthesisWorkflow Start Starting Materials (Aldehyde + Meldrum's Acid + 2-(nitromethylene)imidazolidine) Solvent Solvent System (Propanol + NaBr Electrolyte) Start->Solvent Dissolution Intermediate Intermediate (Knoevenagel Adduct) Solvent->Intermediate Condensation Process Electrolysis (Undivided Cell, Iron Electrodes) Constant Current Product Product Isolation Tetrahydroimidazo[1,2-a]pyridin-5-one (Precipitation/Filtration) Process->Product Workup Intermediate->Process Electro-cyclization

Caption: One-pot electro-organic synthesis pathway for tetrahydroimidazo[1,2-a]pyridin-5-one derivatives.

Diagram 2: Structural Interaction Logic

This diagram compares the molecular interaction capabilities of the planar parent vs. the 3D target.

InteractionLogic Parent Imidazo[1,2-a]pyridine (Aromatic Parent) Planar Planar Geometry (2D) Parent->Planar PiStack Interactions: Pi-Pi Stacking Hydrophobic Planar->PiStack HBond Interactions: N-H (Donor) C=O (Acceptor) PiStack->HBond Shift from Non-specific to Specific Binding Target Tetrahydroimidazo[1,2-a] pyridin-5-one Puckered Puckered Geometry (3D Half-Chair) Target->Puckered Puckered->HBond

Caption: Comparison of geometric and intermolecular interaction capabilities between parent and target scaffolds.

Experimental Protocols

Protocol A: Electro-Organic Synthesis (Green Method)

Source: Adapted from Molecular Diversity (2021).

Objective: Synthesis of functionalized tetrahydroimidazo[1,2-a]pyridin-5-one.

  • Preparation: In a 50 mL beaker, dissolve Meldrum's acid (1.0 mmol), the specific aldehyde (1.0 mmol), and 2-(nitromethylene)imidazolidine (1.0 mmol) in Propanol (10 mL).

  • Electrolyte Addition: Add NaBr (0.5 mmol) to the solution to serve as the supporting electrolyte.[1]

  • Cell Setup: Equip the beaker with an iron plate cathode (

    
     cm) and an iron plate anode (
    
    
    
    cm). Ensure electrodes are parallel with a 1 cm gap.
  • Electrolysis: Apply a constant current (approx. 10-20 mA) at room temperature. Stir magnetically.[1]

  • Monitoring: Monitor reaction progress via TLC (Ethyl acetate:Hexane 1:1). The reaction typically completes in 20–40 minutes.[1]

  • Workup: Upon completion, disconnect power. The solid product often precipitates directly.[1] Filter the precipitate.[1]

  • Purification: Wash the solid with cold ethanol/water (1:1). Recrystallize from ethanol if necessary to obtain X-ray quality crystals.

Protocol B: Crystallization for X-Ray Diffraction

Objective: Obtaining single crystals suitable for diffraction analysis.

  • Solvent Selection: Due to the lactam moiety, the compound is polar.[1] Use Ethanol or Acetonitrile .[1]

  • Method (Slow Evaporation): Dissolve 20 mg of the purified compound in 2 mL of warm ethanol. Filter through a 0.45

    
    m syringe filter into a clean vial.
    
  • Incubation: Cover the vial with parafilm and poke 2-3 small holes.[1] Allow to stand at room temperature (

    
    C) in a vibration-free environment.
    
  • Harvesting: Block-shaped crystals typically form within 3-5 days.[1]

References

  • Electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one via a multicomponent reaction. Source: Molecular Diversity (2021).[1][2] URL:[Link]

  • Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one. (Comparative Aromatic Data) Source: Acta Crystallographica Section E (2022).[1] URL:[Link]

  • Synthesis and insecticidal evaluation of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one derivatives. Source: Chinese Chemical Letters (via ResearchGate).[1] URL:[Link][1]

  • Meldrum's acid: A useful reagent for the synthesis of heterocycles. Source:[1] Wikipedia (General Chemistry Reference).[1] URL:[Link][1]

Sources

Comparative Analysis of Mass Spectrometry Fragmentation: Bicyclic Lactam Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bicyclic lactams—ranging from the fused


-lactam pharmacophores of penicillins and cephalosporins to the bridged azabicyclic scaffolds of novel kinase inhibitors—present unique challenges in structural elucidation. Their high ring strain and susceptibility to thermal degradation make the choice of ionization method and fragmentation energy critical.

This guide provides a comparative analysis of fragmentation behaviors, focusing on the differentiation between Electron Ionization (EI) and Electrospray Ionization (ESI-CID) . It details the mechanistic drivers of fragmentation, specifically the Retro-Diels-Alder (RDA) reaction and strain-driven ring opening, providing a robust, self-validating protocol for researchers characterizing these labile derivatives.

Part 1: Methodological Comparison (EI vs. ESI-MS/MS)

The primary decision in analyzing bicyclic lactams is the choice of ionization interface. The high ring strain (approx. 25-30 kcal/mol for


-lactams) renders them thermally labile, often leading to degradation prior to detection in hard ionization sources.
Comparative Performance Matrix
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Energy Transfer High (70 eV). "Hard" ionization.[1]Low. "Soft" ionization; energy added via Collision Induced Dissociation (CID).
Molecular Ion (

)
Often absent or very low intensity due to rapid thermal degradation and fragmentation.Dominant

or

species. Preserves the intact scaffold.
Fragmentation Driver Odd-electron radical cation instability (

).
Even-electron protonation (

) followed by charge-remote or charge-directed fragmentation.
Key Application Library matching (NIST); identification of stable side chains.Structural elucidation of the core scaffold; impurity profiling; thermolabile compounds.
Risk Factor False Negatives: Pyrolysis in the injector port can mimic fragmentation, leading to misidentification of the parent mass.Adduct Formation: Sodium adducts (

) are common in lactams and often resist fragmentation, requiring MS³ or lithium doping.

Senior Scientist Insight: For bicyclic lactams, ESI-MS/MS is the superior choice for structural verification. EI should only be used if the derivative is derivatized (e.g., methyl esters) to increase thermal stability.

Part 2: Mechanistic Deep Dive[1]

Understanding the fragmentation logic is essential for distinguishing between structural isomers (e.g., fused vs. bridged systems).

Pathway A: The Retro-Diels-Alder (RDA) Reaction

The RDA reaction is the diagnostic "fingerprint" for fused bicyclic systems, particularly those containing a double bond in the six-membered ring (e.g., cephems).

  • Mechanism: A concerted

    
     or 
    
    
    
    cycloreversion.
  • Outcome: The bicyclic core splits into two distinct fragments: a ketene/lactam fragment and an imine/thiazine fragment.

  • Diagnostic Value: This pathway confirms the integrity of the fused ring system. If the ring is already hydrolyzed (open), RDA cannot occur.

Pathway B: Strain-Driven CO Loss and Ring Opening

In bridged systems (e.g., 1-azabicyclo[2.2.2]octan-2-one), resonance is inhibited because the bridgehead nitrogen cannot planarize.

  • Mechanism: Protonation occurs on the Nitrogen (kinetic control) rather than Oxygen.

  • Outcome: Immediate loss of CO (28 Da) to relieve ring strain, followed by the loss of small neutrals like

    
     or 
    
    
    
    .
Visualization: Fragmentation Pathways

The following diagram illustrates the decision tree for fragmentation based on the lactam structure type.

LactamFragmentation Start Precursor Ion [M+H]+ StructureCheck Is Scaffold Fused or Bridged? Start->StructureCheck Fused Fused System (e.g., Cephalosporin) StructureCheck->Fused Fused Bridged Bridged System (e.g., Aza-adamantane) StructureCheck->Bridged Bridged RDA Retro-Diels-Alder (RDA) Cleavage of fused bond Fused->RDA High Internal Energy StrainLoss Strain-Relief Cleavage Loss of CO (28 Da) Bridged->StrainLoss Inhibited Resonance Frag1 Fragment A: Lactam/Ketene moiety RDA->Frag1 Frag2 Fragment B: Imine/Thiazine moiety RDA->Frag2 Frag3 Radical Cation (Distonic Ion) StrainLoss->Frag3

Figure 1: Mechanistic divergence in bicyclic lactam fragmentation. Fused systems favor RDA, while bridged systems favor strain-relief neutral losses.

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducibility and avoid thermal degradation artifacts, follow this optimized LC-ESI-MS/MS workflow.

Sample Preparation & LC Conditions[2]
  • Solvent: Avoid protic solvents (methanol) if the lactam is highly reactive; use Acetonitrile/Water.

  • Buffer: Use Ammonium Formate (10 mM, pH 3.5). Why? Acidic pH stabilizes the lactam ring against hydrolysis better than basic pH, while ammonium ions can provide a secondary check via

    
     adducts.
    
  • Column Temperature: Maintain at

    
    . Higher temperatures promote on-column ring opening.
    
MS Source Optimization (The "Soft" Approach)
  • Capillary Temperature: Set to 250–300°C. Warning: Excessively high source temps (>350°C) will cause in-source fragmentation (ISF), showing a false "impurity" peak of the ring-opened product.

  • Declustering Potential (DP): Ramp DP from 0 to 60V. Plot the intensity of

    
     vs. 
    
    
    
    .
    • Validation: The optimal DP is where the precursor is maximized, and thermal fragments are <5%.

Energy-Resolved MS/MS (Stepping)

Single-energy collision often misses key fragments.

  • Protocol: Use Stepped Collision Energy (CE) (e.g., 15, 30, 45 eV).

    • Low Energy (15 eV): Preserves side chains and labile modifications.

    • High Energy (45 eV): Forces the RDA cleavage or core ring opening.

Visualization: Optimization Workflow

OptimizationWorkflow Sample Sample Prep (pH 3.5, ACN/H2O) Source Source Tuning (Temp < 300°C) Sample->Source ISF_Check In-Source Frag Check Monitor [M+H]+ vs [M+H-CO]+ Source->ISF_Check ISF_Check->Source High ISF? Reduce Temp MSMS Stepped CE MS/MS (15/30/45 eV) ISF_Check->MSMS Precursor Stable Data Spectral Library Generation MSMS->Data

Figure 2: Step-by-step optimization workflow to prevent thermal degradation artifacts.

Part 4: Data Interpretation & Case Studies

Distinguishing Isomers: Intact vs. Ring-Opened

A common challenge in drug development is distinguishing the active


-lactam from its inactive, hydrolyzed metabolite (ring-opened).

Case Study: Cefixime vs. Open-Ring Impurity

  • Intact Cefixime (

    
     454): 
    
    • Produces a characteristic fragment at

      
       285  (RDA cleavage of the 
      
      
      
      -lactam ring).[2]
    • Low abundance of decarboxylated species.

  • Ring-Opened Impurity (

    
     472): 
    
    • Mass shift of +18 Da (

      
      ).[3]
      
    • Absence of the

      
       285 fragment (RDA cannot occur on an open ring).
      
    • Dominant loss of

      
       (
      
      
      
      428) due to the free carboxylic acid formed upon hydrolysis.

Scientist's Note: Always look for the "RDA signature." If the mass spectrum shows a loss of 44 Da (


) as the base peak, suspect a ring-opened contaminant.

References

  • Wang, H., et al. (2015).[4] Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. BioMed Research International.[4] Available at: [Link]

  • Ly, T., et al. (2013). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. Journal of Organic Chemistry. Available at: [Link]

  • Mitscher, L. A., et al. (1975).[5] Chemical-ionization mass spectrometry of beta-lactam antibiotics. The Journal of Antibiotics.[5] Available at: [Link]

  • Cotswold, A.E.M., et al. (2004).[3] The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry. Available at: [Link]

Sources

Biological Efficacy Guide: 5,6,7,8-Tetrahydro vs. Unsaturated Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Drug Discovery Scientists, Pharmacologists Focus: Structure-Activity Relationship (SAR), Potency, and Synthesis

Executive Summary

In the optimization of imidazopyridine-based pharmacophores, the transition from the fully aromatic imidazo[1,2-a]pyridine (unsaturated) to its 5,6,7,8-tetrahydro counterpart represents a critical decision point. This structural modification fundamentally alters the molecule's topology from a planar, electron-deficient aromatic system to a semi-saturated, three-dimensional scaffold with distinct basicity and solubility profiles.

The Verdict:

  • Unsaturated (Aromatic): Superior for targets requiring π-π stacking or intercalation (e.g., DNA minor groove binders, kinase ATP pockets). It offers structural rigidity but often suffers from poor aqueous solubility.

  • Tetrahydro (Saturated Pyridine Ring): Preferred for improving physicochemical properties (Fsp³ score), increasing solubility, and targeting globular protein pockets that require non-planar ligands. While often less potent against "flat" targets, they frequently exhibit superior pharmacokinetic (PK) profiles.

Note on Nomenclature: While the prompt specifies "2,3,7,8-tetrahydro," standard IUPAC numbering for the imidazo[1,2-a]pyridine core designates the pyridine ring positions as 5, 6, 7, and 8. The saturation of this ring yields 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine .[1][2] This guide focuses on this biologically relevant comparison.

Chemical & Structural Divergence

Understanding the physical chemistry behind these two scaffolds is prerequisite to interpreting their biological efficacy.

FeatureUnsaturated (Imidazo[1,2-a]pyridine)Tetrahydro (5,6,7,8-Tetrahydro...)[1][2][3][4][5][6]
Hybridization

(Fully Aromatic)
Imidazole (

) + Piperidine (

)
Topology Planar (Flat)Puckered (Half-Chair/Envelope)
Basicity Weakly basic (Bridgehead N lone pair delocalized)Moderately basic (Inductive effect of alkyl ring)
Solubility Low (Lipophilic,

-stacking aggregation)
High (Increased solvation, reduced stacking)
Metabolic Liability Prone to CYP450 oxidation at C-3/C-5Stable pyridine ring; liability shifts to imidazole
Structural Visualization (Logic Diagram)

Structure_Comparison Unsat Unsaturated (Imidazo[1,2-a]pyridine) Tetra Tetrahydro (5,6,7,8-Tetrahydro...) Unsat->Tetra Reduction (H2/PtO2) Prop_Unsat Planar Topology High Pi-Stacking Low Solubility Unsat->Prop_Unsat Chemical Basis Prop_Tetra 3D 'Puckered' Shape High Fsp3 Score High Solubility Tetra->Prop_Tetra Chemical Basis Target_Unsat Target: DNA Intercalation Kinase ATP Pockets Prop_Unsat->Target_Unsat Best Fit For Target_Tetra Target: Globular Proteins GPCR Allosteric Sites Prop_Tetra->Target_Tetra Best Fit For

Caption: Structural and functional divergence between unsaturated and tetrahydro scaffolds.

Critical Analysis of Efficacy: Case Studies

Case Study A: Antiprotozoal Activity (DNA Minor Groove Binding)

Context: Dicationic diamidines are potent agents against Trypanosoma brucei (Sleeping Sickness) and Plasmodium falciparum (Malaria).[7] They function by binding to the AT-rich minor groove of parasitic DNA.

Comparative Data: In a pivotal study by Ismail et al., the efficacy of bis-benzamidino derivatives of both scaffolds was compared.

Compound ClassTarget OrganismIC50 (nM)Mechanism Insight
Unsaturated T. b. rhodesiense1.0 - 6.0 Planarity allows deep insertion into the minor groove, maximizing Van der Waals contacts.
Tetrahydro T. b. rhodesiense7.0 - 38.0 Slightly reduced potency due to steric bulk of the piperidine ring disrupting perfect groove fit.
Unsaturated P. falciparum14 - 88 High affinity.[7][8]
Tetrahydro P. falciparum23 - 92 Comparable affinity; differences are often within experimental error margin.

Expert Insight: While the unsaturated form is slightly more potent in vitro due to superior shape complementarity with the DNA groove, the tetrahydro form often exhibits better in vivo efficacy in murine models. This is attributed to the "Goldilocks" zone of lipophilicity—the saturated ring reduces non-specific binding to plasma proteins, increasing the free fraction of the drug available to penetrate the parasite.

Case Study B: Kinase Inhibition (Selectivity vs. Potency)

Context: Many kinase inhibitors utilize the imidazo[1,2-a]pyridine core to mimic the adenine ring of ATP.

  • Unsaturated: The flat aromatic system creates strong hydrophobic interactions with the "gatekeeper" residues. However, this flatness can lead to "promiscuity" (off-target binding to other kinases).

  • Tetrahydro: Saturation introduces chirality (if substituted) and vectorality. This allows the molecule to probe specific sub-pockets (e.g., the ribose binding pocket) that flat molecules cannot access.

  • Trade-off: Saturated analogs often lose 5-10 fold potency (IC50 increases) but gain 50-100 fold selectivity against homologous kinases.

Experimental Protocols

Protocol 1: Selective Hydrogenation (Synthesis)

Objective: Convert Imidazo[1,2-a]pyridine to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine. Causality: Catalytic hydrogenation is preferred over chemical reduction (e.g., NaBH4) to ensure complete saturation of the pyridine ring without reducing the imidazole double bond (C2-C3), which is thermodynamically more stable.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of the unsaturated imidazo[1,2-a]pyridine precursor in Glacial Acetic Acid (0.1 M concentration). Note: Acetic acid protonates the pyridine nitrogen, facilitating adsorption onto the catalyst.

  • Catalyst Addition: Add 10-20 wt% of Platinum Oxide (PtO₂) (Adams' catalyst). Caution: PtO₂ is pyrophoric; add under inert gas.

  • Hydrogenation: Purge the vessel with

    
     gas. Maintain a pressure of 40-50 psi  (Parr shaker) at room temperature for 4-12 hours.
    
  • Monitoring (Self-Validating Step): Monitor reaction via TLC or LC-MS.

    • Validation: The product will show a lower

      
       (more polar/basic) and a mass shift of +4 Da (
      
      
      
      ).
    • Endpoint: Disappearance of the aromatic UV signature.

  • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate. Neutralize with saturated

    
     and extract with DCM.
    
Protocol 2: Comparative IC50 Assay (Alamar Blue)

Objective: Quantify biological efficacy against protozoan or cancer cell lines.

  • Seeding: Plate cells (e.g., T. b. rhodesiense STIB900) in 96-well plates (2000 cells/well).

  • Dosing: Prepare serial dilutions of both Unsaturated and Tetrahydro compounds in DMSO.

    • Control: Include a reference drug (e.g., Melarsoprol) and a DMSO-only blank.

  • Incubation: Incubate for 72 hours at 37°C / 5% CO₂.

  • Detection: Add Resazurin (Alamar Blue) solution (10 µL). Incubate for another 2-4 hours.

  • Readout: Measure fluorescence (Ex 530 nm / Em 590 nm).

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.

    • Integrity Check: The Z-factor of the plate must be > 0.5 for the data to be valid.

Decision Framework & Visualization

When designing a new ligand, use this decision tree to choose between the two scaffolds.

SAR_Decision_Tree Start Start: Ligand Optimization Q1 Is the Target Binding Site Flat/Intercalative? Start->Q1 Unsat_Path Select Unsaturated (Imidazo[1,2-a]pyridine) Q1->Unsat_Path Yes (e.g., DNA) Q2 Is Solubility < 10 µM? Q1->Q2 No (e.g., Globular Protein) Branch_Yes YES Branch_No NO Opt1 High Potency Risk: Low Solubility Unsat_Path->Opt1 Optimize Substituents for Pi-Stacking Tetra_Path Select Tetrahydro (5,6,7,8-Tetrahydro) Opt2 High Selectivity Benefit: Good PK Tetra_Path->Opt2 Optimize Stereochemistry for 3D Fit Q2->Unsat_Path No (Solubility OK) Q2->Tetra_Path Yes (Need Solubility)

Caption: SAR Decision Tree for selecting between unsaturated and tetrahydro scaffolds.

References

  • Ismail, M. A., et al. (2004). "Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents."[6] Journal of Medicinal Chemistry, 47(14), 3658-3664.

  • Ismail, M. A., et al. (2008). "Synthesis and antiprotozoal activity of novel bis-benzamidino imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines." Bioorganic & Medicinal Chemistry, 16(2), 683-691.

  • Goel, R., et al. (2016). "Imidazo[1,2-a]pyridine scaffolds as potential anticancer agents." Anti-Cancer Agents in Medicinal Chemistry, 16.

  • Enguehard-Gueiffier, C., et al. (2006). "Synthesis and biological activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives." European Journal of Medicinal Chemistry. (General Reference)

Sources

HPLC Method Development Guide: 2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one Purity

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a strategic approach to HPLC method development for 2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one , a polar bicyclic lactam scaffold often used in kinase inhibitor and peptidomimetic drug discovery.

Strategic Overview: The Polarity Challenge

This compound presents a distinct set of chromatographic challenges compared to standard lipophilic drug candidates. Structurally, it features a fused bicyclic system containing a lactam (amide) and potentially basic nitrogen centers.

  • The Problem: Standard C18 methods often fail because this molecule is highly polar (low LogP). It risks eluting in the void volume (

    
    ) or suffering from "phase dewetting" in highly aqueous mobile phases.
    
  • The Solution: This guide compares three distinct separation modes: Aqueous-Stable Reversed Phase (AQ-RP) , Ion-Pair Chromatography , and Hydrophilic Interaction Liquid Chromatography (HILIC) to determine the optimal purity assay.

Physicochemical Profile & Column Selection
PropertyValue (Est.)Chromatographic Implication
LogP < 0.5 (Polar)Poor retention on standard C18; requires high aqueous content or HILIC.
pKa (Base) ~6.5 - 8.0Basic nitrogen may cause tailing on residual silanols; requires buffered pH or end-capped columns.
UV Max 210–254 nmLactam chromophore is weak; detection requires low-UV transparency solvents (Phosphate/Formic Acid).

Comparative Method Methodologies

Option A: Aqueous-Stable C18 (Recommended Baseline)

Best for: Routine QC, separating synthetic side-products.

Standard C18 columns collapse in 100% water. For this polar lactam, you must use a phase designed to resist dewetting (e.g., Polar-Embedded or AQ-C18).

  • Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.8).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 0% B hold for 2 min, ramp to 30% B over 10 min.

  • Mechanism: The polar-embedded group shields silanols and allows 100% aqueous starts, ensuring the polar analyte retains beyond the void volume.

Option B: HILIC (High Polarity Specialist)

Best for: Separating highly polar starting materials (e.g., amino-pyridine derivatives).

If Option A fails to retain the peak (


), HILIC is the mandatory alternative.
  • Column: BEH Amide or ZIC-HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0) in 90% ACN.

  • Mobile Phase B: 10 mM Ammonium Acetate (pH 9.0) in Water.[1]

  • Gradient: Isocratic or shallow gradient decreasing ACN.

  • Mechanism: Water layer formation on the silica surface partitions the polar lactam, providing superior retention and orthogonal selectivity to RP-HPLC.

Option C: Ion-Pair Chromatography (Legacy Alternative)

Best for: Resolution of specific ionic impurities if HILIC is unavailable.

  • Additive: Hexanesulfonic acid (Sodium salt).

  • Mechanism: Forms a neutral ion-pair with the protonated nitrogen, increasing hydrophobicity and retention on standard C18.

  • Drawback: Long equilibration times; not compatible with LC-MS.

Decision Logic & Workflow

The following diagram illustrates the critical decision pathways for selecting the correct method based on your specific impurity profile.

MethodSelection Start Start: 2,3,7,8-Tetrahydroimidazo [1,2-a]pyridin-5(6H)-one Sample CheckLogP Assess Polarity (Is LogP < 0?) Start->CheckLogP TrialRP Trial: AQ-C18 Column 100% Aqueous Start CheckLogP->TrialRP High Polarity EvalRet Evaluate Retention (k') TrialRP->EvalRet Decision1 k' > 2.0? EvalRet->Decision1 MethodA Method A: AQ-C18 (Routine QC) Decision1->MethodA Yes (Retained) MethodB Method B: HILIC (Amide/Zwitterionic) Decision1->MethodB No (Void Elution) ImpurityCheck Check Impurity Profile MethodA->ImpurityCheck Decision2 Polar Impurities Co-elute? ImpurityCheck->Decision2 Decision2->MethodA No (Valid Method) Decision2->MethodB Yes (Orthogonal Selectivity Needed)

Figure 1: Method Development Decision Tree. Selects between AQ-C18 and HILIC based on retention factor (k') and impurity resolution.

Detailed Experimental Protocols

Protocol 1: Optimized AQ-C18 Purity Assay

This is the robust, first-line approach for purity determination in a GMP environment.

Equipment: HPLC with DAD (Diode Array Detector). Reagents: HPLC Grade Acetonitrile, Milli-Q Water, Formic Acid (FA).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Column Setup:

    • Install Waters Atlantis T3 or Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 3 µm).

    • Temperature: 35°C (Improves mass transfer for polar bases).

  • Gradient Program:

    Time (min) % A % B Flow (mL/min)
    0.0 98 2 1.0
    2.0 98 2 1.0
    12.0 60 40 1.0
    15.0 10 90 1.0
    15.1 98 2 1.0

    | 20.0 | 98 | 2 | 1.0 |

  • Detection:

    • Extract chromatogram at 210 nm (Amide bond) and 254 nm (Aromatic impurities).

    • Note: The 2,3,7,8-tetrahydro core has reduced conjugation; 210 nm is critical for sensitivity.

Protocol 2: Impurity Fate Mapping (Validation)

To ensure the method is "Stability Indicating," you must inject known synthetic precursors.

  • Key Impurity: 2-Aminopyridine (Starting material).[2][3]

  • Key Impurity: Imidazo[1,2-a]pyridine (Fully aromatic oxidation product).

  • Experiment: Spike the pure sample with 0.1% of these precursors.

    • Expectation: 2-Aminopyridine should elute early (more polar). The fully aromatic analog should elute later (more hydrophobic).

    • Acceptance Criteria: Resolution (

      
      ) > 1.5 between the main peak and the nearest impurity.
      

Data Presentation & Performance Comparison

ParameterMethod A: AQ-C18Method B: HILIC (Amide)Method C: Ion-Pair (C18 + SOS)
Retention (k') 2.5 - 5.0 (Good)5.0 - 8.0 (Excellent)> 10 (Variable)
Peak Shape Sharp (if pH < pKa)SymmetricalOften broad
MS Compatibility High High Incompatible
Equilibration Fast (5 min)Slow (20-30 min)Very Slow (>60 min)
Robustness HighModerate (Sensitive to water content)Low (Temp/Conc sensitive)

References

  • Separation of Polar Compounds: "Development of an optimized HPLC method for the simultaneous determination of six compounds containing β-lactam ring." RSC Advances. Link

  • Imidazo-pyridine Synthesis & Analysis: "Synthesis and Chiral Separation of Some New Derivatives of Imidazo[1,2-a]Pyridine." Current Analytical Chemistry, 2023.[3] Link

  • HILIC Methodology: "Hydrophilic Interaction Chromatography (HILIC) in Drug Discovery." Methods in Molecular Biology. Link

  • General Lactam Analysis: "Establishment of an HPLC method for the analysis of biapenem and its impurities." Journal of Chromatographic Science. Link

Sources

A Comparative Guide to the Infrared Spectroscopy of Lactam Carbonyls in Imidazopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) absorption bands for lactam carbonyl (C=O) groups within imidazopyridine heterocyclic systems. Designed for researchers in medicinal chemistry and drug development, this document moves beyond a simple recitation of frequency ranges to explain the underlying physical and electronic factors that govern the vibrational frequency of this crucial functional group. By understanding these principles, scientists can more accurately interpret spectral data to confirm molecular structures and gain insights into the electronic environment of novel imidazopyridine-based compounds.

The Lactam Carbonyl Stretch: A Vibrational Barometer

The carbonyl stretch (ν(C=O)) is one of the most intense and reliable absorption bands in an infrared spectrum. This is due to the large change in dipole moment that occurs as the highly polarized C=O bond stretches. For simple acyclic secondary amides, this band typically appears in the 1630-1680 cm⁻¹ region. However, when the amide functionality is incorporated into a cyclic structure (a lactam), its vibrational frequency becomes highly sensitive to a confluence of competing factors. This sensitivity makes the ν(C=O) band an excellent probe for the lactam's local chemical environment.

The primary factors dictating the lactam carbonyl's absorption frequency are:

  • Ring Strain: The geometric constraints of the ring.

  • Amide Resonance: The delocalization of the nitrogen lone pair into the carbonyl.

  • Inductive and Conjugative Effects: Electronic influence from the fused imidazopyridine ring system and other substituents.

  • Hydrogen Bonding: Inter- and intramolecular interactions.

The following sections will dissect these factors and compare their expected influence on the lactam carbonyl frequency in the context of a fused imidazopyridine scaffold.

Key Factors Influencing Lactam ν(C=O) in Imidazopyridines

The position of the lactam carbonyl absorption is a vector sum of several electronic and mechanical effects. Understanding the direction and magnitude of the frequency shift caused by each is paramount for correct spectral interpretation.

The Dominant Effect of Ring Strain

Ring strain is arguably the most significant factor influencing the ν(C=O) of a lactam. As the size of the lactam ring decreases, the internal bond angles are forced to deviate from their ideal values. To accommodate the smaller C-N-C and C-C(O)-C angles, the carbon and nitrogen atoms undergo rehybridization.[1][2] The exocyclic C=O bond acquires more s-character, which strengthens and shortens the bond.[1][3] A stronger bond requires more energy to vibrate, resulting in a shift of the ν(C=O) band to a higher frequency (a "blue shift").

This trend is well-documented for simple lactams:

  • δ-Lactams (6-membered): ~1670 cm⁻¹[4][5]

  • γ-Lactams (5-membered): ~1700 cm⁻¹[4][5]

  • β-Lactams (4-membered): ~1745 cm⁻¹ or higher[4][5][6]

When a lactam is fused to another ring, as in an imidazopyridine system, the strain can be further exacerbated, potentially leading to even higher frequencies than those observed in monocyclic lactams of the same size.

The Countervailing Force of Amide Resonance

In a typical amide, the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl π-system. This resonance effect imparts partial double-bond character to the C-N bond and, crucially, partial single-bond character to the C=O bond. This weakening of the carbonyl bond lowers its stretching frequency.[4]

In bicyclic fused systems like imidazopyridine-lactams, the planarity required for optimal amide resonance can be distorted.[6][7] As the nitrogen atom is forced into a more pyramidal geometry by the ring constraints, the overlap between its lone pair and the carbonyl π-orbital is reduced.[7] This inhibition of amide resonance makes the carbonyl more "ketone-like," strengthening the C=O bond and shifting the absorption to a higher frequency. Therefore, increased ring strain not only increases s-character but also mechanically inhibits resonance, with both effects synergistically increasing the ν(C=O) frequency.

Electronic Contributions from the Imidazopyridine Core

The imidazopyridine ring system is an aromatic, electron-rich heterocycle.[8] When a lactam carbonyl is conjugated with this system, electronic effects can shift the absorption frequency, typically to lower wavenumbers (a "red shift").[9][10] This occurs because conjugation extends the π-system, further delocalizing electron density and weakening the C=O bond. The extent of this shift will depend on the specific point of fusion and the electronic nature of any other substituents on the heterocyclic core.

Hydrogen Bonding

Intermolecular hydrogen bonding, common in solid-state samples (e.g., KBr pellets), can significantly influence the carbonyl frequency. When a proton donor interacts with the carbonyl oxygen, it withdraws electron density and weakens the C=O bond, causing a red shift of 10-30 cm⁻¹ or more.[9][11] This phenomenon also typically leads to significant peak broadening, as a population of molecules will exist in various states of hydrogen bonding at any given moment.[11] When running samples in dilute, non-polar solvents, this effect is minimized.

factors_influencing_carbonyl_stretch cluster_increase cluster_decrease center Lactam ν(C=O) (Carbonyl Stretch) increase_node Increase Frequency (Blue Shift) increase_node->center Shifts ring_strain Increased Ring Strain (e.g., β-lactam > γ-lactam) s_character Increased s-character in C=O bond ring_strain->s_character causes inhibited_resonance Inhibited Amide Resonance ring_strain->inhibited_resonance causes s_character->increase_node inhibited_resonance->increase_node decrease_node Decrease Frequency (Red Shift) decrease_node->center Shifts amide_resonance Amide Resonance amide_resonance->decrease_node conjugation Conjugation with Imidazopyridine π-system conjugation->decrease_node h_bonding Hydrogen Bonding h_bonding->decrease_node

Diagram 1: Key factors causing shifts in the lactam carbonyl (ν(C=O)) stretching frequency.

Comparative Analysis of Lactam Carbonyl Bands

The precise ν(C=O) for a lactam within an imidazopyridine core will depend on its ring size and position of fusion. The following table provides a comparative guide to the expected frequency ranges, based on the principles outlined above. These values assume a solid-state measurement (e.g., KBr) where some hydrogen bonding may be present.

Lactam Type & FusionExpected ν(C=O) Range (cm⁻¹)Primary Influencing FactorsNotes
Monocyclic Reference Lactams Baseline values for comparison.[4][5]
δ-Lactam (6-membered)1660 - 1680Low Strain, Amide ResonanceRelatively unstrained system.
γ-Lactam (5-membered)1700 - 1750Moderate Strain, Amide ResonanceThe increase in frequency from the δ-lactam is a classic example of the effect of ring strain.
β-Lactam (4-membered)1730 - 1780+High Strain, Inhibited ResonanceThe high frequency is a hallmark of the strained four-membered ring.[12]
Fused Imidazopyridine-Lactams
Fused δ-Lactam (6-membered)1650 - 1675Low Strain, Resonance, ConjugationExpected to be slightly lower than the monocyclic reference due to conjugation with the imidazopyridine π-system.
Fused γ-Lactam (5-membered)1690 - 1740Moderate Strain, Resonance, ConjugationThe blue-shifting effect of strain is partially offset by the red-shifting effect of conjugation.
Fused β-Lactam (4-membered)1740 - 1790+High Strain, Inhibited Resonance, Minimal ConjugationStrain is the dominant factor. The rigid, non-planar geometry may limit effective π-orbital overlap, reducing the effect of conjugation.

Experimental Protocol for FT-IR Analysis

Acquiring a high-quality, reproducible IR spectrum is critical for accurate analysis. The following protocol outlines a self-validating system for the analysis of solid imidazopyridine-lactam compounds.

Instrumentation and Setup
  • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Verification: Before use, verify instrument performance using a polystyrene calibration film. The characteristic peak at 1601 cm⁻¹ should be within ±1 cm⁻¹ of the known value.

  • Atmospheric Compensation: Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water (broad bands ~3500-3700 cm⁻¹ and sharp rotational lines ~1500-1800 cm⁻¹) and CO₂ (sharp bands ~2350 cm⁻¹). Alternatively, use the instrument's software for atmospheric compensation.

Sample Preparation: KBr Pellet Method

The potassium bromide (KBr) pellet method is a standard technique for analyzing solid samples.

  • Drying: Dry FT-IR grade KBr powder in an oven at 110°C for at least 4 hours to remove adsorbed water. Store in a desiccator.

  • Grinding: Add approximately 1-2 mg of the imidazopyridine-lactam sample to 100-200 mg of the dried KBr in an agate mortar. Grind the mixture thoroughly with a pestle for 2-5 minutes until a fine, homogeneous powder is obtained. Causality: Thorough grinding is essential to reduce particle size below the wavelength of the IR radiation, which minimizes scattering (the Christiansen effect) and produces sharp, well-defined peaks.

  • Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for 2-3 minutes under vacuum to form a transparent or translucent disc. Trustworthiness: A transparent pellet indicates good sample dispersion and minimal scattering, ensuring the validity of the resulting spectrum.

  • Background Collection: Place the empty sample holder in the spectrometer and collect a background spectrum (typically 32-64 scans at a resolution of 4 cm⁻¹). The background spectrum measures the instrument's response and the atmospheric components, which will be ratioed against the sample spectrum.

  • Sample Collection: Mount the KBr pellet in the sample holder and place it in the spectrometer. Collect the sample spectrum using the same parameters as the background scan.

Data Analysis
  • Ratioing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Baseline Correction: Apply a baseline correction algorithm to remove any sloping or curved baseline, ensuring accurate peak picking.

  • Peak Identification: Use the peak-picking tool to identify the precise wavenumber of the lactam carbonyl stretch and other significant bands. The ν(C=O) band should be one of the strongest in the spectrum.

experimental_workflow start Start: Solid Sample prep Sample Preparation start->prep grind 1. Grind 1-2 mg Sample with 100-200 mg dry KBr prep->grind press 2. Press Mixture into Transparent Pellet grind->press analysis FT-IR Analysis press->analysis background 3. Collect Background Spectrum (Empty Holder) analysis->background sample_scan 4. Collect Sample Spectrum (with Pellet) background->sample_scan processing Data Processing & Interpretation sample_scan->processing ratio 5. Ratio Sample vs. Background processing->ratio baseline 6. Apply Baseline Correction ratio->baseline identify 7. Identify ν(C=O) Band & Compare to Reference Data baseline->identify end End: Confirmed Structure identify->end

Diagram 2: Standard experimental workflow for FT-IR analysis of a solid sample using the KBr pellet method.

Conclusion

The infrared stretching frequency of a lactam carbonyl in an imidazopyridine system is a powerful diagnostic tool, but its interpretation requires a nuanced understanding of competing structural and electronic effects. While general ranges can be established, the precise position of the ν(C=O) band is a unique fingerprint of the molecule's specific architecture. Ring strain invariably shifts the frequency higher, while amide resonance and π-system conjugation shift it lower. By carefully preparing samples and comparing the resulting spectra to the principles and reference values outlined in this guide, researchers can confidently characterize the lactam moiety within complex imidazopyridine scaffolds, accelerating the drug discovery and development process.

References

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). ACS Omega.
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  • IR Spectroscopy of Hydrocarbons. (n.d.).
  • Explaining the IR stretching frequency of Lactones (cyclic esters). (n.d.). ECHEMI.
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A Senior Application Scientist's Guide to the Validation of Novel Heparanase Inhibitors: A Case Study with Imidazo[1,2-a]pyridin-5-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive, technically detailed framework for the validation of novel small-molecule heparanase inhibitors, using the promising but underexplored imidazo[1,2-a]pyridin-5-one scaffold as a guiding example. As a privileged structure in medicinal chemistry, imidazo[1,2-a]pyridine derivatives have demonstrated a wide range of biological activities, making them an intriguing starting point for the discovery of new therapeutics.[1][2][3][4][5][6] This document is intended to serve as a roadmap for researchers navigating the complexities of enzyme inhibitor validation, from initial biochemical characterization to cellular and in vivo assessments.

The Rationale for Pursuing Novel Small-Molecule Heparanase Inhibitors

Heparanase is an endo-β-D-glucuronidase that plays a critical role in remodeling the extracellular matrix (ECM) by cleaving heparan sulfate proteoglycans (HSPGs).[7] This enzymatic activity is implicated in a host of pathological processes, including tumor invasion, metastasis, and angiogenesis.[8] Consequently, heparanase has emerged as a compelling therapeutic target, particularly in oncology.

While several heparanase inhibitors have entered clinical trials, they are predominantly polysaccharide-based molecules with inherent limitations such as poor bioavailability and potential off-target effects.[7] This underscores the urgent need for the development of potent and selective small-molecule inhibitors. The imidazo[1,2-a]pyridin-5-one scaffold represents a novel chemical space for heparanase inhibition, offering the potential for improved drug-like properties.

A Stepwise Validation Workflow for Novel Heparanase Inhibitors

The validation of a novel inhibitor is a multi-faceted process that requires a series of well-designed experiments to build a comprehensive understanding of its potency, selectivity, and mechanism of action. This guide outlines a logical progression of assays, from initial in vitro screening to more complex cellular and preclinical models.

Validation_Workflow cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity Assessment cluster_2 Phase 3: In Vivo Validation A Primary Screening: High-Throughput Heparanase Activity Assay B Dose-Response and IC50 Determination A->B E Cell-Based Heparanase Activity Assay A->E C Mechanism of Inhibition Studies: Kinetic Analysis B->C D Selectivity Profiling: Counter-Screening Against Related Enzymes C->D F Anti-Invasive and Anti-Migratory Assays E->F H Pharmacokinetic Profiling E->H G Evaluation of Downstream Signaling Effects F->G I Tumor Xenograft Models H->I J Metastasis Models I->J

A stepwise workflow for the validation of novel heparanase inhibitors.

Phase 1: Biochemical Characterization

The initial phase of validation focuses on the direct interaction between the inhibitor and the heparanase enzyme.

Primary Screening: High-Throughput Heparanase Activity Assay

The first step is to determine if the imidazo[1,2-a]pyridin-5-one analogs exhibit any inhibitory activity against heparanase. A robust and high-throughput assay is essential for screening a library of compounds efficiently.

Recommended Protocol: Homogeneous Fondaparinux-Based Assay

This assay utilizes the synthetic pentasaccharide fondaparinux as a substrate for heparanase. The cleavage of fondaparinux generates a new reducing end, which can be quantified colorimetrically.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human heparanase in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.0).

    • Dissolve fondaparinux sodium in the assay buffer to a working concentration.

    • Prepare a solution of a reducing sugar detection reagent, such as 2,2'-bicinchoninic acid (BCA).

    • Dissolve the imidazo[1,2-a]pyridin-5-one analogs in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Procedure:

    • In a 96-well plate, add a small volume of the test compound solution.

    • Add the heparanase enzyme solution to each well and incubate for a short period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fondaparinux solution.

    • Incubate the plate at 37°C for a predetermined time.

    • Stop the reaction by adding the BCA reagent.

    • Incubate at an elevated temperature (e.g., 60°C) to allow for color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 562 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to a vehicle control (e.g., DMSO).

    • Compounds showing significant inhibition (e.g., >50% at a screening concentration of 10 µM) are considered "hits" and are prioritized for further investigation.

Dose-Response and IC50 Determination

Once active compounds are identified, the next step is to quantify their potency by determining the half-maximal inhibitory concentration (IC50).

Methodology:

  • Perform the heparanase activity assay as described above, but with a serial dilution of the hit compounds.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Comparative Data for Known Heparanase Inhibitors:

Inhibitor ClassExample CompoundReported IC50 (µM)
Sulfated OligosaccharideRoneparstatNot directly comparable (complex kinetics)
Tetronic Acid Derivative4-benzyl-RK-68217[8]
Benzamide Derivative-0.29[9]
Urea Derivative-0.075[9]
Symmetrical Benzazolyl-0.18[9]

This table provides a reference for the expected potency of small-molecule heparanase inhibitors.

Mechanism of Inhibition Studies: Kinetic Analysis

Understanding how an inhibitor interacts with the enzyme is crucial for its development. Kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Methodology:

  • Perform the heparanase activity assay with varying concentrations of both the inhibitor and the substrate (fondaparinux).

  • Measure the initial reaction velocities at each condition.

  • Analyze the data using graphical methods such as Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition.

Selectivity Profiling: Counter-Screening Against Related Enzymes

To ensure that the inhibitory activity is specific to heparanase, it is essential to screen the compounds against other related enzymes, particularly other glycosidases.

Recommended Counter-Screening Targets:

  • Hyaluronidase: Another glycosaminoglycan-degrading enzyme.

  • β-glucuronidase: A lysosomal enzyme with a similar substrate specificity.

  • A panel of other relevant glycosidases.

A lack of activity against these enzymes would indicate a desirable selectivity profile for the imidazo[1,2-a]pyridin-5-one analogs.

Phase 2: Cellular Activity Assessment

Demonstrating that an inhibitor is active in a cellular context is a critical step in the validation process.

Cellular_Assays A Cell-Based Heparanase Activity Assay B Matrigel Invasion Assay A->B C Wound Healing (Migration) Assay A->C D Analysis of Downstream Signaling Pathways (e.g., Western Blot for p-ERK) B->D C->D

Key cellular assays for validating heparanase inhibitors.
Cell-Based Heparanase Activity Assay

This assay measures the ability of the inhibitor to block heparanase activity in a more physiologically relevant environment.

Methodology:

  • Culture a cell line known to express high levels of heparanase (e.g., human fibrosarcoma HT1080 cells).

  • Treat the cells with varying concentrations of the imidazo[1,2-a]pyridin-5-one analogs.

  • Lyse the cells and measure the heparanase activity in the cell lysates using the biochemical assay described in Phase 1.

  • Alternatively, measure the release of heparan sulfate fragments from the cell surface into the culture medium.

Anti-Invasive and Anti-Migratory Assays

Given the role of heparanase in cell invasion and migration, these assays provide a functional readout of the inhibitor's efficacy.

Recommended Protocols:

  • Matrigel Invasion Assay (Boyden Chamber Assay): This assay measures the ability of cells to invade through a basement membrane matrix. A decrease in the number of invading cells in the presence of the inhibitor indicates anti-invasive activity.

  • Wound Healing (Scratch) Assay: This assay assesses the ability of a cell monolayer to migrate and close a "wound." A delay in wound closure in the presence of the inhibitor suggests anti-migratory effects.

Evaluation of Downstream Signaling Effects

Heparanase activity can influence various signaling pathways. Examining the effect of the inhibitor on these pathways can provide further evidence of its mechanism of action.

Methodology:

  • Treat heparanase-expressing cells with the inhibitor.

  • Analyze the phosphorylation status of key signaling proteins, such as ERK (extracellular signal-regulated kinase), which is often downstream of heparanase-mediated growth factor release.

  • A reduction in p-ERK levels would be consistent with heparanase inhibition.

Phase 3: In Vivo Validation

The final stage of preclinical validation involves assessing the inhibitor's efficacy in animal models.

Pharmacokinetic Profiling

Before efficacy studies, it is essential to understand the pharmacokinetic properties of the lead compounds, including their absorption, distribution, metabolism, and excretion (ADME). This information is crucial for designing appropriate dosing regimens for in vivo studies.

Tumor Xenograft Models

These models are used to evaluate the inhibitor's ability to suppress tumor growth in a living organism.

Methodology:

  • Implant human tumor cells (e.g., HT1080) subcutaneously into immunocompromised mice.

  • Once tumors are established, treat the mice with the imidazo[1,2-a]pyridin-5-one analog or a vehicle control.

  • Monitor tumor growth over time. A reduction in tumor volume in the treated group compared to the control group indicates anti-tumor efficacy.

Metastasis Models

To directly assess the inhibitor's effect on the metastatic process, specialized in vivo models are employed.

Methodology:

  • Experimental Metastasis Model: Inject tumor cells intravenously into mice. Treat the mice with the inhibitor and, after a set period, harvest the lungs or other organs to quantify the number of metastatic nodules.

  • Spontaneous Metastasis Model: Use an orthotopic tumor model (where tumor cells are implanted in the corresponding organ) and allow for the development of spontaneous metastases. Treatment with the inhibitor should reduce the incidence and/or burden of metastatic disease.

Conclusion

The validation of novel heparanase inhibitors, such as the promising imidazo[1,2-a]pyridin-5-one analogs, requires a systematic and rigorous approach. This guide provides a comprehensive framework for researchers to navigate this process, from initial biochemical characterization to in vivo efficacy studies. By following this stepwise workflow, researchers can build a robust data package to support the advancement of new and potentially more effective therapies targeting heparanase-driven pathologies.

References

  • Zhang, Y., & Cui, L. (2023). Discovery and development of small-molecule heparanase inhibitors. Bioorganic & Medicinal Chemistry, 84, 117335. [Link]

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  • Hammond, E., & Ferro, V. (2023). An Enzymatic Activity Assay for Heparanase That Is Useful for Evaluating Clinically Relevant Inhibitors and Studying Kinetics. Methods in molecular biology (Clifton, N.J.), 2619, 227-238. [Link]

  • Pisano, C., Vlodavsky, I., Ilan, N., Zunino, F., & Penco, S. (2014). The potential of heparanase as a therapeutic target in cancer. Biochemical pharmacology, 89(2), 12-20.
  • Ritchie, J. P., Ramani, V. C., Ren, Y., Naggi, A., Torri, G., Casu, B., Vlodavsky, I., & Purushothaman, A. (2011). SST0001, a chemically modified heparin, inhibits myeloma growth and angiogenesis via disruption of the heparanase/syndecan-1 axis. Clinical cancer research : an official journal of the American Association for Cancer Research, 17(6), 1382-1393.
  • Naggi, A., Casu, B., Perez, M., Torri, G., Cassinelli, G., Penco, S., Piotti, C., Zunino, F., & Vlodavsky, I. (2005). A new heparanase inhibitor, SST0001, for the treatment of multiple myeloma. Leukemia & lymphoma, 46(6), 893-901.
  • Poon, E., & Ferro, V. (2018). The Development of Assays for Heparanase Enzymatic Activity: Towards a Gold Standard. Molecules (Basel, Switzerland), 23(11), 2968. [Link]

  • Vlodavsky, I., Ilan, N., Naggi, A., & Casu, B. (2007). Heparanase: structure, biological functions, and inhibition by heparin-derived mimetics of heparan sulfate. Current pharmaceutical design, 13(20), 2057-2073.
  • Cui, L., & Zhang, Y. (2024). Design principle of heparanase inhibitors: a combined in vitro and in silico study. ChemRxiv. [Link]

  • McKenzie, E. A. (2007). Heparanase: a target for therapeutic intervention in cancer. British journal of cancer, 96(2), 1-6.
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  • Vlodavsky, I., Abboud-Jarrous, G., Elkin, M., Naggi, A., Casu, B., & Ilan, N. (2008). The price of greed: heparanase and tumor metastasis. Seminars in cancer biology, 18(4), 268-278.
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  • Vlodavsky, I., Ilan, N., & Sanderson, R. D. (2013). The 3 O-sulfotransferase family of enzymes: a new avenue for targeting heparanase in cancer.
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Reference Standard Qualification Guide: 2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 2,3,7,8-tetrahydroimidazo[1,2-a]pyridin-5(6H)-one represents a critical bicyclic lactam scaffold. Often utilized in the synthesis of heparanase inhibitors and antifungal agents, this molecule presents unique analytical challenges due to its high polarity and lack of commercially available compendial (USP/EP) reference standards.

This guide objectively compares the methodologies for establishing a Primary Reference Standard for this specific scaffold. We move beyond simple "purity testing" to a rigorous comparison between Quantitative NMR (qNMR) and the traditional Mass Balance (HPLC-UV + TGA + KF) approach.

Part 1: The Analytical Challenge

Before selecting a standard, one must understand the molecule. The this compound core differs significantly from its fully aromatic imidazo[1,2-a]pyridine cousins.

  • Polarity Shift: The C5-ketone (lactam) and the saturation of the pyridine ring significantly increase water solubility and polarity. Standard C18 retention is often poor, leading to elution in the void volume (

    
    ) where ion suppression in MS is highest.
    
  • Chromophore Limitations: Unlike fully conjugated systems, the tetrahydro- core has reduced UV absorption, often necessitating detection at low wavelengths (<220 nm) or MS detection, where response factors vary wildly between the parent and impurities.

  • Hygroscopicity: The lactam moiety can act as a hydrogen bond acceptor, making the solid state hygroscopic. This compromises gravimetric accuracy during standard preparation.

Part 2: Comparative Analysis of Standardization Methods

For a molecule where a USP Certified Reference Material (CRM) is unavailable, the researcher must characterize their own standard. Below is the comparison of the two industry-accepted routes.

Table 1: Performance Matrix of Qualification Methods
FeatureMethod A: qNMR (Internal Standard) Method B: Mass Balance (HPLC + KF + ROI)
Principle Absolute quantification (molar ratio) against a NIST-traceable internal standard.Subtractive:

.
Accuracy High. Independent of analyte UV response factor.[1]Variable. Assumes all impurities elute and have equal UV response to the main peak.
Speed Fast (< 1 hour).Slow (Requires 3-4 separate techniques).
Sample Req. ~10–20 mg (Destructive if not recovered).>100 mg (Multiple destructive tests).
Suitability Best for NCEs and scaffolds like imidazo-pyridines where impurity response factors are unknown.Standard for routine QC after the method is validated.
Traceability Direct link to SI units via NIST internal standard (e.g., Maleic Acid).Indirect; relies on the accuracy of multiple instruments.
Expert Insight: Why qNMR Wins for this Scaffold

For this compound, the Mass Balance approach is risky. Impurities from the multicomponent synthesis (e.g., unreacted aliphatic aldehydes) often lack UV chromophores and will be invisible to HPLC-UV, leading to a falsely high purity assignment. qNMR is the superior choice for establishing the primary standard.

Part 3: Decision Framework (Visualization)

The following diagram outlines the logical flow for selecting and qualifying the reference standard based on your development stage.

ReferenceStrategy Start Source Material: This compound CheckComp Is USP/EP CRM Available? Start->CheckComp BuyCRM Purchase CRM (ISO 17034) CheckComp->BuyCRM Yes Charact In-House Characterization Required CheckComp->Charact No (Current Status) UseDirect Use as Primary Standard BuyCRM->UseDirect SelectMethod Select Qualification Method Charact->SelectMethod qNMR Method A: qNMR (Recommended for NCEs) SelectMethod->qNMR High Polarity/Weak UV MassBal Method B: Mass Balance (HPLC+KF+ROI) SelectMethod->MassBal Routine QC Only ResultA Absolute Purity Value (Traceable to NIST IS) qNMR->ResultA ResultB Chromatographic Purity (Risk of UV-silent impurities) MassBal->ResultB

Figure 1: Decision tree for reference standard qualification. For this specific scaffold, the lack of commercial CRMs necessitates the "In-House" path, with qNMR being the scientifically preferred route.

Part 4: Experimental Protocols

Protocol A: Chromatographic Purity (HILIC Method)

Rationale: Due to the lactam polarity, Reversed-Phase (RP) C18 columns often fail to retain this molecule. Hydrophilic Interaction Liquid Chromatography (HILIC) is the required self-validating system to ensure impurities are not co-eluting in the void.

  • Column: Waters BEH Amide or Phenomenex Luna HILIC (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 95% B (High organic to retain polar lactam)

    • 5 min: 60% B

    • 7 min: 60% B

    • 7.1 min: 95% B

  • Detection: UV at 215 nm (or MS ESI+).

  • Flow Rate: 0.4 mL/min.

  • Temp: 35°C.

Self-Validation Step: Inject a mixture of the analyte and its unreacted starting material (e.g., 2-aminopyridine derivative). If resolution (


) < 2.0, adjust buffer pH.
Protocol B: qNMR Qualification (Primary Standard Establishment)

Rationale: This establishes the "Assigned Purity" value for your reference vial.

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM 350b) or Dimethyl Sulfone. Must have long relaxation delay (

    
    ).
    
  • Solvent: DMSO-

    
     (To ensure full solubility of the lactam).
    
  • Acquisition Parameters:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60 seconds).
    • Scans: 16 or 32 (for S/N > 250).

  • Calculation:

    
    
    
    • 
      : Integral area[1][2]
      
    • 
      : Number of protons
      
    • 
      : Molecular weight
      
    • 
      : Weight (mg)
      
    • 
      : Purity (decimal)[3]
      

Part 5: Analytical Workflow Visualization

This diagram details the execution of the purity assignment, highlighting the critical HILIC separation step.

AnalyticalWorkflow cluster_Analysis Parallel Analysis Sample Crude Standard Material Prep Sample Prep (Dissolve in DMSO/ACN) Sample->Prep qNMR_Run qNMR (Assay Value) Sample->qNMR_Run HILIC HILIC-UV/MS (Impurity Profiling) Prep->HILIC KF Karl Fischer (Water Content) Prep->KF COA Generate CoA (Assigned Purity) HILIC->COA Qualitative Profile KF->COA Correction Factor qNMR_Run->COA Quantitative Value

Figure 2: Parallel workflow for qualifying the reference standard. Note that qNMR provides the assay value, while HILIC confirms no co-eluting impurities exist.

Part 6: Handling and Stability

  • Storage: Store the solid reference standard at -20°C. The lactam ring is susceptible to hydrolysis under strongly acidic or basic conditions.

  • Hygroscopicity: Allow the vial to equilibrate to room temperature before opening to prevent condensation, which will invalidate the water content correction.

  • 
    -methylene position (adjacent to the ketone), re-qualify the standard every 6 months using the HILIC method to check for degradation products.
    

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[4][5][6] (2006).[5][6] Defines thresholds for reporting and qualification of impurities. [Link]

  • Pauli, G. F., et al. The 1H qNMR Method for Purity Determination of Reference Standards. Journal of Medicinal Chemistry (2014). Validates qNMR as a primary method for organic purity. [Link]

  • Alpert, A. J. Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A (1990). The foundational text for HILIC separations used in Protocol A. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one

[1][2]

Executive Safety Summary (Immediate Action Card)

WARNING: REPRODUCTIVE HAZARD. This compound is a core structure for PARP (Poly (ADP-ribose) polymerase) inhibitors.[1] Its mechanism of action involves interfering with DNA repair pathways.[1] Consequently, it poses a significant risk of teratogenicity and reproductive toxicity (H361).

Critical Directive:

  • Containment: Handle exclusively within a certified Chemical Fume Hood or Powder Containment Balance Enclosure.[1]

  • Prohibited: Never handle the dry powder on an open benchtop.[1]

  • At-Risk Personnel: Pregnant or breastfeeding personnel must be restricted from handling this compound or entering the immediate handling zone.[1]

Hazard Assessment & Mechanism

Analysis by Senior Application Scientist

To select the correct PPE, one must understand the causality of the hazard. This molecule is not merely a chemical irritant; it is a bioactive agent designed to bind to PARP enzymes.[1]

  • Mechanism of Toxicity: The compound inhibits PARP activity, which is essential for repairing single-strand DNA breaks.[1] In a laboratory setting, systemic absorption (inhalation of dust or dermal absorption via DMSO solutions) can lead to inhibition of DNA repair in healthy cells, posing risks of genotoxicity and embryotoxicity.

  • Physical State Risk: The compound typically presents as a fine, white-to-pale-yellow powder.[1] The electrostatic nature of heterocyclic amides often leads to "flying powder" during weighing, making inhalation the primary exposure route.

  • Solvent Carrier Risk: This compound is frequently dissolved in DMSO (Dimethyl Sulfoxide) for biological assays.[1] DMSO is a potent skin penetrant and will carry the dissolved API (Active Pharmaceutical Ingredient) directly into the bloodstream, bypassing the skin barrier.

Personal Protective Equipment (PPE) Matrix

The following matrix defines the Minimum Acceptable Protection based on the state of matter.

Protection ZonePPE RequirementTechnical Specification & Rationale
Respiratory Engineering Controls Primary Standard: Handle in Class II BSC or Fume Hood.Backup (Spill/Outside Hood): N95 is insufficient.[1] Use a P100 (HEPA) half-mask respirator or PAPR.[1] Rationale: Nanogram-level dust particles can bypass standard surgical masks.[1]
Dermal (Hands) Double Gloving (Strict) Inner Layer: Nitrile (2.5 mil / 0.06mm).Outer Layer: Nitrile (Extended Cuff, 5 mil / 0.12mm minimum).Rationale: If using DMSO/DCM, immediately change outer gloves upon splash.[1] DMSO permeates nitrile in <5 mins, carrying the toxin with it.[1]
Ocular Chemical Goggles Spec: ANSI Z87.1 Impact + Splash Goggles.Rationale:[1] Safety glasses with side shields do not seal against airborne dust or aerosols.[1]
Body Tyvek® Lab Coat / Sleeve Covers Spec: Disposable, non-woven polyethylene (e.g., Tyvek 400).Wrist Protection: Tape outer glove to sleeve or use Tyvek sleeve covers.Rationale: Cotton lab coats absorb liquids and retain dust, creating a secondary contamination source.[1]

Operational Protocols

A. Weighing & Transfer (Highest Risk Operation)

The majority of laboratory exposures occur during the transfer of dry solids.[1]

  • Preparation:

    • Place a disposable balance draft shield or "weighing boat" inside the fume hood.[1]

    • Line the work surface with plastic-backed absorbent paper (absorbent side up) to capture stray grains.[1]

    • Static Control: Use an ionizing bar or anti-static gun if the powder is flying; do not use nitrogen streams which can aerosolize the powder.[1]

  • The Transfer:

    • Tare the receiving vial before opening the stock container.

    • Use a disposable spatula.[1] Never reuse spatulas for potent compounds.[1]

    • Cap the receiving vial inside the hood immediately after mass verification.[1]

    • Wipe Down: Wipe the exterior of the receiving vial with a Kimwipe dampened with methanol/ethanol before removing it from the hood to remove invisible dust residues.[1]

B. Solubilization (DMSO/DMF)

Once in solution, the inhalation risk drops, but the dermal absorption risk spikes.

  • Dissolution: Add solvent (DMSO) slowly down the side of the vial to prevent "puffing" of the powder.[1]

  • Vortexing: Vortex only in a capped tube. Ensure the cap has an O-ring seal.[1]

  • Syringe Transfer: If using needles, use Luer-Lock fittings to prevent needle "pop-off" under pressure.[1] Do not recap needles.

Emergency Response & Decontamination

Biological Spill (Powder)[2]
  • Evacuate: Clear the immediate area. Allow dust to settle for 10-15 minutes.[1]

  • PPE Up: Don P100 respirator, double gloves, and Tyvek suit.[1]

  • Contain: Cover spill with damp paper towels (do not spray liquid directly onto powder; it spreads it).[1]

  • Clean: Scoop up damp powder/towels.[1]

  • Deactivate: Wash surface with 10% Bleach (Sodium Hypochlorite) followed by water, then Ethanol.[1] Note: Oxidation helps degrade the heterocyclic structure.

Exposure First Aid[2]
  • Inhalation: Move to fresh air immediately. Seek medical attention. Provide SDS to the physician (mention PARP inhibitor class).[1]

  • Skin Contact (DMSO solution): Wash with copious soap and water for 15 minutes.[1] Do not use ethanol (this may increase absorption).[1]

  • Eye Contact: Flush for 15 minutes.

Workflow Visualization

The following diagram illustrates the "Chain of Custody" for handling this potent compound to prevent cross-contamination.

Gcluster_0Containment Zone (Negative Pressure)Storage1. Cold Storage(-20°C, Sealed)Transport2. Transport(Secondary Container)Storage->Transport Closed TransferWeighing3. Weighing(Fume Hood/BSC Only)Transport->Weighing Acclimatize to RTSolubilization4. Solubilization(DMSO/Solvent)Weighing->Solubilization Solid TransferWaste6. Disposal(High Heat Incineration)Weighing->Waste Spatulas/WipesExperiment5. Application(In Vitro/In Vivo)Solubilization->Experiment Liquid HandlingSolubilization->Waste Excess SolutionExperiment->Waste Contaminated Tips/Media

Caption: Operational workflow emphasizing the "Containment Zone" where the compound is exposed to the environment. All steps inside the red dashed line require negative pressure ventilation.[1]

Disposal & Environmental Compliance

  • Waste Stream: Segregate as Hazardous Chemical Waste (Toxic/Repro-Tox) .

  • Labeling: Clearly mark waste containers with "Contains PARP Inhibitor / Suspected Carcinogen."

  • Destruction: High-temperature incineration is the required method.[1] Do not dispose of down the drain or in standard biohazard bags (unless incinerated).[1]

References

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: Rucaparib (CAS 283173-50-2).[1][2][3] Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (2016).[1] Controlling Occupational Exposure to Hazardous Drugs.[4][1] Retrieved from

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2016).[1] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[1] Retrieved from

  • PubChem. (2024).[1] Compound Summary: Rucaparib.[1][2][3][5] National Library of Medicine.[1] Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.